Trimethylammonium acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
6850-27-7 |
|---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
acetic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4) |
InChI Key |
KYWVDGFGRYJLPE-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].C[NH+](C)C |
Canonical SMILES |
CC(=O)O.CN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Trimethylammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium acetate (B1210297) is a salt formed from the weak base trimethylamine (B31210) and the weak acid acetic acid. This document provides a comprehensive overview of its chemical properties, tailored for professionals in research and drug development. The information presented herein is supported by experimental data and established chemical principles.
Core Chemical Properties
The fundamental chemical properties of trimethylammonium acetate are summarized in the table below, providing a clear reference for its use in experimental design and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 119.16 g/mol | --INVALID-LINK-- |
| CAS Number | 6850-27-7 | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| pKa of Trimethylammonium ion ((CH₃)₃NH⁺) | ~9.80 at 25°C | General Chemistry Textbooks |
Acidity, Basicity, and Buffering Capacity
This compound is the salt of a weak base (trimethylamine, pKb ≈ 4.19) and a weak acid (acetic acid, pKa ≈ 4.76). In aqueous solution, it establishes an equilibrium between the trimethylammonium cation, the acetate anion, and their corresponding conjugate base and acid.
The pH of a this compound solution can be approximated by considering the pKa of the trimethylammonium ion, which is the conjugate acid of trimethylamine. The pKa of the trimethylammonium ion is approximately 9.80. This indicates that this compound can act as a buffer in the pH range of approximately 8.8 to 10.8.
Solubility Profile
This compound is a polar salt and exhibits good solubility in polar solvents.
| Solvent | Solubility | Source(s) |
| Water | Soluble | --INVALID-LINK-- |
| Methanol | Soluble | Qualitative assessment based on polarity |
| Ethanol | Soluble | Qualitative assessment based on polarity |
| Non-polar solvents (e.g., hexane) | Insoluble | Qualitative assessment based on polarity |
Reactivity and Stability
This compound is a stable salt under standard laboratory conditions. Its reactivity is primarily dictated by the acidic and basic nature of its constituent ions.
-
Reaction with Strong Acids: The acetate ion will react with strong acids (e.g., HCl) to form acetic acid.
-
Reaction with Strong Bases: The trimethylammonium ion will react with strong bases (e.g., NaOH) to form trimethylamine.
Due to the volatility of trimethylamine and acetic acid, this compound is considered a volatile salt, which can be advantageous in applications like HPLC where removal of buffer components is desired.[1]
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from trimethylamine and acetic acid.
Materials:
-
Trimethylamine (aqueous solution or gas)
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter
Procedure:
-
In a well-ventilated fume hood, place a known volume of deionized water in a round-bottom flask equipped with a magnetic stir bar and cool it in an ice bath.
-
Slowly add a stoichiometric amount of trimethylamine to the cooled water with continuous stirring.
-
While monitoring the pH, slowly add an equimolar amount of glacial acetic acid to the trimethylamine solution. The reaction is exothermic, so maintain the temperature with the ice bath.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
The resulting solution is aqueous this compound. The concentration can be adjusted by the initial amounts of reactants and water.
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the pKa of the trimethylammonium ion in a this compound solution.
Materials:
-
This compound solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Buret
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume of the this compound solution into a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.5-1.0 mL) and recording the pH after each addition. Continue the titration well past the equivalence point.
-
Repeat the titration with the standardized NaOH solution.
-
Plot the pH versus the volume of titrant added for both titrations.
-
The pKa of the trimethylammonium ion corresponds to the pH at the half-equivalence point of the titration with NaOH.
Potential Role in Biological Systems
While there is no direct evidence of this compound as a signaling molecule itself, its constituent ions, trimethylammonium and acetate, have known biological activities. Quaternary ammonium (B1175870) compounds can interact with cell membranes and ion channels.[2] The trimethylammonium group is a key component of choline (B1196258), which is a precursor to the neurotransmitter acetylcholine (B1216132) and a vital component of cell membranes.[3]
Acetate is a short-chain fatty acid that can be utilized by cells as an energy source and as a precursor for lipid synthesis. It has also been shown to influence cellular signaling through histone acetylation, an epigenetic modification that regulates gene expression.
Given these roles, it is plausible that this compound could have indirect effects on cell signaling pathways by influencing choline metabolism or by providing a source of acetate for cellular processes.
References
An In-depth Technical Guide on the Synthesis and Characterization of Trimethylammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylammonium acetate (B1210297) is a quaternary ammonium (B1175870) salt with utility in various chemical and biochemical applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and characterization. While it is not prominently featured in specific signaling pathways within drug development, its role as a buffer and counter-ion in analytical techniques makes it a compound of interest. This document summarizes key quantitative data in structured tables and provides a detailed methodology for its preparation and analysis, addressing the need for a centralized technical resource for researchers and professionals in the field.
Introduction
Trimethylammonium acetate is the salt formed from the neutralization of the weak base trimethylamine (B31210) with the weak acid acetic acid. As a quaternary ammonium salt, it possesses properties that make it useful in a variety of chemical contexts, including as a buffer component and in mass spectrometry. Its synthesis is a straightforward acid-base reaction, and its characterization relies on standard analytical techniques. This guide will provide a detailed protocol for its synthesis and an overview of its key physical and chemical properties, as well as expected characterization data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₃NO₂ |
| Molecular Weight | 119.16 g/mol [1][2][3] |
| CAS Number | 6850-27-7[1][2][3] |
| IUPAC Name | trimethylazanium acetate[1] |
| Synonyms | This compound buffer, trimethylamine acetate |
| Appearance | Expected to be a white solid or crystalline powder |
| Solubility | Expected to be soluble in water and polar organic solvents |
Synthesis of this compound
The synthesis of this compound is based on the acid-base neutralization reaction between trimethylamine and acetic acid. The following protocol is a standard laboratory procedure for its preparation.
Experimental Protocol: Synthesis from Trimethylamine and Acetic Acid
Materials:
-
Trimethylamine (aqueous solution, e.g., 45% w/w)
-
Glacial acetic acid
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dilute the trimethylamine solution with deionized water to the desired final concentration, leaving room for the addition of acetic acid.
-
Place the flask in an ice bath on a magnetic stirrer and begin gentle stirring. The reaction is exothermic, and cooling is necessary to control the temperature.
-
Slowly add an equimolar amount of glacial acetic acid to the stirred trimethylamine solution. Monitor the pH of the solution continuously.
-
Continue adding acetic acid dropwise until the pH of the solution reaches approximately 7.0. If the pH drops below 7, it can be adjusted by the dropwise addition of the trimethylamine solution.
-
Once the desired pH is achieved, the resulting solution is this compound. For the solid product, the water can be removed under reduced pressure using a rotary evaporator. The resulting solid can be further dried in a desiccator.
Characterization of this compound
The characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected outcomes from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O) is expected to show two main signals:
-
A singlet for the nine equivalent protons of the three methyl groups of the trimethylammonium cation.
-
A singlet for the three equivalent protons of the methyl group of the acetate anion.
¹³C NMR: The carbon-13 NMR spectrum is expected to show signals for the carbon atoms of the trimethylammonium cation and the acetate anion.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Key expected peaks are summarized in Table 2.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3000 | N-H stretch (from the ammonium cation) |
| 2800-3000 | C-H stretch (from methyl groups) |
| ~1560-1610 | C=O stretch (asymmetric, from carboxylate) |
| ~1400-1450 | C=O stretch (symmetric, from carboxylate) |
| ~1000-1200 | C-N stretch |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should detect the trimethylammonium cation at an m/z corresponding to its molecular weight (C₃H₁₀N⁺, m/z ≈ 60.13). In the negative ion mode, the acetate anion should be detected (C₂H₃O₂⁻, m/z ≈ 59.04).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Applications in Research and Drug Development
While not a direct therapeutic agent, this compound finds applications in the broader context of drug development and research:
-
Buffer System: It can be used as a component of buffer solutions in biochemical and analytical procedures.
-
Mass Spectrometry: As a volatile salt, it is suitable for use as an electrolyte in electrospray mass spectrometry (ESI-MS) of biomolecules.
-
Counter-ion: In chromatography, it can act as a counter-ion for the separation of anionic species.
Conclusion
This technical guide provides a foundational overview of the synthesis and characterization of this compound. The synthesis is a straightforward and scalable acid-base reaction. Characterization relies on standard analytical techniques, and while specific spectral data for this compound is not extensively published, reasonable predictions can be made based on the known properties of its constituent ions and analogous compounds. For researchers and professionals in drug development, this compound serves as a useful, simple quaternary ammonium salt for various laboratory applications.
References
An In-depth Technical Guide to Trimethylammonium Acetate as a Buffer Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of trimethylammonium acetate (B1210297) (TMAA) and its role as a buffer solution in scientific research and drug development. While less common than its triethylammonium (B8662869) counterpart, TMAA offers unique properties beneficial for specific applications, particularly in the realm of mass spectrometry.
Introduction to Trimethylammonium Acetate (TMAA)
This compound is a volatile organic salt that can be utilized as a buffer in various biochemical applications. Its volatility makes it particularly suitable for techniques that require the removal of buffer components, such as mass spectrometry. Commercial preparations are available, typically as a 1M solution with a pH ranging from 6.5 to 7.5.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃NO₂ | [1][2] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| CAS Number | 6850-27-7 | [1] |
| pH Range (for 1M solution) | 6.5 - 7.5 | [1] |
| Form | Solution | [1] |
| Volatility | Volatile | [1] |
Core Applications in Research and Drug Development
The primary application of this compound as a buffer system is in the field of native electrospray ionization mass spectrometry (ESI-MS). It has proven effective in the study of non-covalent protein-ligand interactions, including those involving metallodrugs. The use of TMAA in this context can be advantageous for preserving the integrity of these delicate complexes in the gas phase during analysis.
While less documented, TMAA may also find utility as a phase transfer catalyst in organic synthesis and in the preparation of various organic compounds.[3] Additionally, quaternary ammonium (B1175870) salts like TMAA have been suggested for use as detergents to denature proteins, which can be beneficial in proteomics workflows.[4]
Experimental Protocols
A detailed methodology for the use of this compound buffer in the analysis of protein-ligand interactions by ESI-MS is provided below.[4]
Objective: To analyze the interaction between a model protein and a metal-based compound using ESI-MS with a TMAA buffer system.
Materials:
-
This compound (TMAA) hydrate (B1144303)
-
High-purity water (e.g., Milli-Q)
-
Model protein (e.g., Ubiquitin)
-
Metallodrug or compound of interest
-
pH meter
-
0.22 µm syringe filter
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Preparation of 25 mM this compound Buffer (pH 7.4):
-
Dissolve the appropriate amount of TMAA hydrate in high-purity water to achieve a final concentration of 25 mM.
-
Adjust the pH of the solution to 7.4 using small additions of a suitable acid (e.g., acetic acid) or base (e.g., trimethylamine), while monitoring with a calibrated pH meter.
-
Filter the buffer solution through a 0.22 µm syringe filter to remove any particulate matter.[4]
-
-
Sample Preparation:
-
Prepare a stock solution of the model protein (e.g., 1 mM Ubiquitin) in the 25 mM TMAA buffer.
-
Prepare a stock solution of the metallodrug in a compatible solvent, preferably the TMAA buffer.
-
In a microcentrifuge tube, combine the protein and metallodrug solutions to the desired final concentrations and molar ratios (e.g., 10⁻⁴ M protein and a 3:1 ligand-to-protein molar ratio).[4]
-
Incubate the mixture under appropriate conditions (e.g., specific time and temperature) to allow for complex formation.
-
-
ESI-MS Analysis:
-
Introduce the incubated sample directly into the mass spectrometer via infusion.
-
Acquire the mass spectra over a suitable m/z range to detect the native protein and any protein-ligand adducts.[4]
-
-
Data Analysis:
-
Analyze the resulting spectra to identify peaks corresponding to the free protein and the protein-metallodrug complex.
-
Determine the stoichiometry of the interaction based on the mass differences between the free and complexed protein.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for the ESI-MS analysis of protein-ligand interactions using a this compound buffer system.
Caption: Workflow for ESI-MS analysis of protein-ligand interactions.[4]
Concluding Remarks
This compound serves as a specialized volatile buffer with a demonstrated utility in native mass spectrometry for the analysis of non-covalent biomolecular complexes. While detailed quantitative data on its buffering capacity is not as readily available as for more common buffers, its application in preserving the integrity of protein-ligand interactions during ESI-MS makes it a valuable tool for researchers in drug development and proteomics. For applications in chromatography, the more widely used triethylammonium acetate (TEAA) is often employed as an ion-pairing reagent.[5][6] Further research into the properties and applications of TMAA is warranted to fully explore its potential in various analytical and biochemical workflows.
References
physical and chemical properties of trimethylammonium acetate
An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylammonium Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Core Physical and Chemical Properties
Trimethylammonium acetate is an organic salt formed from the neutralization of the weak base trimethylamine (B31210) by the weak acid acetic acid. It is commonly used as a buffer solution in various chemical and biological applications.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | This compound buffer, Acetic acid trimethylamine salt | [1][2] |
| CAS Number | 6850-27-7 | [1][3] |
| Molecular Formula | C₅H₁₃NO₂ | [4] |
| Molecular Weight | 119.16 g/mol | [4][5] |
| Exact Mass | 119.094628657 Da | [4] |
| Topological Polar Surface Area | 40.5 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 0 | [5] |
| Complexity | 33.5 | [4] |
Table 2: Available Physical Property Data for this compound and Related Compounds
| Property | This compound | Triethylammonium (B8662869) Acetate | Tetramethylammonium (B1211777) Acetate |
| Melting Point | Data not available | -18 °C | 184 °C (decomposes) |
| Boiling Point | Data not available | 164.5 °C | 245 °C |
| Density | Data not available | 1.010 g/mL at 20 °C | 1.0080 g/cm³ |
| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water.[6] | Highly soluble in water; soluble in methanol (B129727) and ethanol; limited solubility in non-polar solvents.[7][8] |
| pKa of Cation | ~9.80 (for (CH₃)₃NH⁺)[9] | ~10.7 (for (CH₃CH₂)₃NH⁺) | - (quaternary ammonium) |
Synthesis of this compound
The synthesis of this compound involves the acid-base neutralization reaction between trimethylamine and acetic acid.
Synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the preparation of a this compound solution.
Materials:
-
Trimethylamine ((CH₃)₃N)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask
Procedure:
-
In a fume hood, add a calculated amount of deionized water to a beaker equipped with a magnetic stir bar.
-
While stirring, slowly add a stoichiometric amount of trimethylamine to the water.
-
Slowly add an equimolar amount of glacial acetic acid to the trimethylamine solution. The reaction is exothermic, so the addition should be done carefully to control the temperature.
-
Allow the solution to stir and cool to room temperature.
-
If preparing a buffer, adjust the pH to the desired value using small additions of acetic acid or trimethylamine.
-
Transfer the solution to a volumetric flask and add deionized water to the mark to achieve the final desired concentration.
Determination of Melting Point (Adapted from Tetramethylammonium Acetate Hydrate Protocol)
This protocol describes a standard method for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is thoroughly dried and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Determination of Solubility (Adapted from Tetramethylammonium Acetate Hydrate Protocol)
This protocol describes a general method for determining the solubility of a substance in a given solvent.
Materials:
-
This compound
-
Solvent (e.g., water, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath with shaking capabilities
-
Syringe with a filter tip
-
Evaporating dish
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a constant temperature bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Weigh the collected saturated solution.
-
Transfer the solution to a pre-weighed evaporating dish and evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).
-
Weigh the evaporating dish with the dry residue.
-
Calculate the solubility in grams of solute per 100 g of solvent or other desired units.
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its constituent ions: the trimethylammonium cation and the acetate anion.
4.1. ¹H NMR Spectroscopy
-
Trimethylammonium Cation ([(CH₃)₃NH]⁺): A singlet for the nine equivalent methyl protons (N-CH₃) and a broad singlet for the amine proton (N-H). The chemical shift of the methyl protons will be downfield compared to trimethylamine due to the positive charge on the nitrogen.
-
Acetate Anion (CH₃COO⁻): A singlet for the three equivalent methyl protons.
4.2. Infrared (IR) Spectroscopy
-
Trimethylammonium Cation: C-H stretching vibrations around 2800-3000 cm⁻¹. An N-H stretching band, which will be broad due to hydrogen bonding, is expected in the region of 3000-3300 cm⁻¹.
-
Acetate Anion: A strong, characteristic asymmetric stretching vibration of the carboxylate group (COO⁻) around 1550-1610 cm⁻¹ and a symmetric stretching vibration around 1400-1450 cm⁻¹.
Stability and Reactivity
-
Stability: this compound is a stable salt under normal laboratory conditions.
-
Reactivity: It is an ionic compound that will dissociate into trimethylammonium and acetate ions in solution. It will react with strong acids to protonate the acetate ion and with strong bases to deprotonate the trimethylammonium ion.
Biological and Pharmacological Relevance
Currently, there is no significant information available in the public domain regarding specific signaling pathways or direct pharmacological activities of this compound. Its primary role in a biological context is as a component of buffer systems for maintaining pH in experimental setups. The trimethylammonium cation is the conjugate acid of trimethylamine, a metabolite produced by gut bacteria from dietary choline (B1196258) and carnitine.[10]
Experimental Workflow for Characterization
The following diagram outlines a general workflow for the synthesis and characterization of this compound.
Workflow for Synthesis and Characterization.
References
- 1. This compound;6850-27-7 [axsyn.com]
- 2. This compound | CAS#:6850-27-7 | Chemsrc [chemsrc.com]
- 3. This compound | 6850-27-7 [chemicalbook.com]
- 4. This compound | C5H13NO2 | CID 53470630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound buffer | C5H13NO2 | CID 10197671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triethylammonium acetate - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Solved 28, The trimethylammonium ion, (CHsANH, is the | Chegg.com [chegg.com]
- 10. Trimethylammonium | C3H10N+ | CID 3782034 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Trimethylammonium Acetate (B1210297) (CAS 6850-27-7)
Introduction
Trimethylammonium acetate (CAS Number: 6850-27-7) is a quaternary ammonium (B1175870) salt composed of a trimethylammonium cation and an acetate anion.[1] It is utilized in various laboratory settings, primarily as a volatile buffer solution for applications such as high-performance liquid chromatography (HPLC) and mass spectrometry.[2] Its properties make it a subject of interest for researchers in biochemistry and drug development, particularly in studies involving biomolecular interactions and enzyme kinetics. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, biological interactions, and relevant experimental protocols.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are crucial for its application in experimental design and execution.
| Property | Data | Reference(s) |
| CAS Number | 6850-27-7 | [1][2][3][4] |
| Molecular Formula | C₅H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 119.16 g/mol | [1][2][3] |
| Exact Mass | 119.094628657 Da | [1] |
| Component Compounds | Acetic Acid, Trimethylamine (B31210) | [1] |
| IUPAC Name | trimethylazanium acetate | [1] |
| Polar Surface Area (PSA) | 40.54 Ų | [4] |
| LogP | 0.26870 | [4] |
| Buffering Range | The buffering capacity is primarily determined by the acetate component, which has a pKa of approximately 4.76, suggesting a useful range in the slightly acidic to neutral pH.[5] Commercially available solutions are often supplied at pH 6.5-7.5.[2] |
Synthesis and Preparation
This compound is formed through a straightforward acid-base reaction between trimethylamine and acetic acid.
Synthesis Workflow
The reaction involves the protonation of the basic trimethylamine by the acidic acetic acid to form the corresponding ammonium salt.
Caption: Synthesis of this compound.
Experimental Protocol: Preparation of 1 M this compound Buffer
This protocol is adapted from standard procedures for preparing similar ammonium acetate buffers, such as triethylammonium (B8662869) acetate and tetramethylammonium (B1211777) acetate.[5][6]
Materials:
-
Trimethylamine solution
-
Glacial acetic acid
-
High-purity deionized water
-
Calibrated pH meter
-
Volumetric flask (1 L)
-
Stir plate and stir bar
Procedure:
-
Add approximately 800 mL of high-purity deionized water to a 1 L beaker on a stir plate.
-
While stirring, carefully add an equimolar amount of trimethylamine. Note: Trimethylamine is a gas at room temperature and is often supplied as a solution in water or ethanol. Adjust volume accordingly to achieve a 1 M final concentration.
-
Slowly add an equimolar amount of glacial acetic acid to the solution. The reaction is exothermic; addition should be performed with caution.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 1 L volumetric flask.
-
Adjust the pH to the desired value (e.g., 7.0) by dropwise addition of diluted acetic acid (to lower pH) or trimethylamine solution (to raise pH) while monitoring with the pH meter.
-
Once the target pH is reached, bring the final volume to 1 L with deionized water.
-
For applications requiring sterility, filter the buffer through a 0.22 µm filter. Store at 4°C.
Applications in Research and Drug Development
While specific applications for this compound are less documented than for its close relatives, tetramethylammonium acetate (TMAA) and triethylammonium acetate (TEAA), its properties suggest utility in several areas.
-
Biological Buffer: Like other quaternary ammonium salts, it can be used as a biological buffer, particularly in assays where common buffers like Tris or HEPES might interfere with metalloenzymes or other charged macromolecules.[5]
-
Mass Spectrometry: It has been used as an electrolyte in native electrospray mass spectrometry (ESI-MS) for the study of DNA G-quadruplexes.[4] The related TMAA is also employed as a buffer in ESI-MS for analyzing non-covalent protein-ligand complexes, where its volatility is advantageous for maintaining the integrity of these complexes in the gas phase.[7]
-
Chromatography: The related compound TEAA is widely used as a volatile ion-pairing reagent in reverse-phase HPLC, especially for the separation of oligonucleotides.[8] this compound can likely serve a similar function.
-
Organic Synthesis: TEAA acts as a recyclable ionic liquid and catalyst for chemoselective aza- and thia-Michael reactions.[9] TMAA can be used as a mild methylating agent and an effective phase transfer catalyst.[10] These applications suggest potential roles for this compound as a reagent or catalyst in synthetic chemistry.
Biological Interaction: Enzyme Inhibition
Studies have shown a correlation between the biological activity of alkyltrimethylammonium ions and their mode of interaction with acetylcholinesterase, indicating they can act as enzyme inhibitors.[11] The trimethylammonium cation can bind to the active site of the enzyme, preventing the natural substrate from binding.
Conceptual Pathway: Competitive Enzyme Inhibition
The diagram below illustrates the general mechanism of competitive inhibition, where the inhibitor (I), in this case, the trimethylammonium cation, competes with the substrate (S) for the active site of the enzyme (E).
Caption: General pathway for competitive enzyme inhibition.
Key Experimental Protocols
The following protocols are adapted from established methods using the closely related tetramethylammonium acetate (TMAA) and are applicable to this compound.[5][7]
Protocol: Enzyme Kinetics Assay
This protocol outlines the use of this compound buffer to determine the kinetic parameters of an enzyme.
Workflow: Enzyme Kinetics Assay
Caption: Workflow for an enzyme kinetics experiment.
Methodology:
-
Buffer Preparation (50 mM): Prepare a 1 M stock solution as described in section 3.2. Dilute the stock solution to 50 mM with deionized water, and re-adjust the pH to the desired value for the specific enzyme (e.g., pH 5.5).[5]
-
Enzyme Working Solution: Dilute the purified enzyme stock to the desired working concentration in the 50 mM this compound buffer.[5]
-
Substrate Solutions: Prepare a series of substrate dilutions in the 50 mM buffer to cover a range of concentrations around the expected Michaelis constant (Km).[5]
-
Enzyme Assay:
-
To each well of a 96-well plate, add 50 µL of the appropriate substrate dilution.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear phase of the progress curves.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the maximum velocity (Vmax) and the Km.[5]
-
Protocol: ESI-MS Analysis of Protein-Ligand Interactions
This protocol describes using this compound buffer to analyze non-covalent interactions via ESI-MS.[7]
Methodology:
-
Buffer Preparation (25 mM, pH 7.4): Prepare a 25 mM this compound buffer and adjust the pH to 7.4 using small additions of acetic acid or trimethylamine solution. Filter the buffer through a 0.22 µm syringe filter.[7]
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest (e.g., 10-100 µM) in the 25 mM buffer.
-
Prepare a stock solution of the ligand (e.g., a small molecule drug) in a compatible solvent, preferably the same buffer.
-
Mix the protein and ligand solutions at the desired molar ratios (e.g., 1:2 or 1:3). Include a protein-only control.[7]
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 24 to 72 hours) to allow complex formation to reach equilibrium.[7]
-
Mass Spectrometry Analysis:
-
Introduce the incubated samples directly into an ESI mass spectrometer via infusion.
-
Acquire mass spectra under "native" or non-denaturing conditions (gentle source parameters) over a suitable mass-to-charge (m/z) range to detect the protein and any protein-ligand adducts.
-
Analyze the resulting spectra to identify peaks corresponding to the free protein and the protein-ligand complex, which allows for the determination of binding stoichiometry.[7]
-
Safety and Handling
While some reports indicate that this compound does not meet GHS hazard criteria, it is prudent to handle it with standard laboratory precautions.[1]
| Aspect | Information | Reference(s) |
| GHS Hazard Classification | Reported as not meeting GHS hazard criteria by companies notifying the ECHA C&L Inventory. | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and a half-mask or multi-purpose combination respirator are recommended. | [4] |
| First-Aid Measures (General for related compounds) | Inhalation: Move to fresh air. Skin Contact: Take off contaminated clothing. Rinse skin with water/shower. Eye Contact: Rinse out with plenty of water. Remove contact lenses. Ingestion: Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | [12] |
| Chemical Stability | The related compound triethylammonium acetate is chemically stable under standard ambient conditions (room temperature). | |
| Handling | Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling. Keep container tightly closed. | [12] |
Conclusion
This compound is a versatile chemical with established and potential applications in research and drug development. Its primary role as a volatile buffer makes it suitable for sensitive analytical techniques like mass spectrometry and chromatography. Furthermore, its structural similarity to other catalytically active quaternary ammonium salts and its potential as an enzyme inhibitor highlight areas for future investigation. The protocols and data presented in this guide offer a technical foundation for scientists looking to employ this compound in their experimental work. As with any chemical, adherence to proper safety and handling procedures is essential.
References
- 1. This compound | C5H13NO2 | CID 53470630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAS#:6850-27-7 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. TRIETHYLAMMONIUM ACETATE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Triethylammonium acetate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. A CORRELATION BETWEEN THE BIOLOGICAL ACTIVITY OF ALKYLTRIMETHYLAMMONIUM IONS AND THEIR MODE OF INTERACTION WITH ACETYLCHOLINESTERASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Ionic Properties of Trimethylammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylammonium acetate (B1210297), a salt formed from the weak base trimethylamine (B31210) and the weak acid acetic acid, exhibits complex ionic properties in solution that are of significant interest in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of the core ionic characteristics of trimethylammonium acetate, including its synthesis, ionic equilibrium, and conductivity. Detailed experimental protocols, quantitative data, and visualizations are presented to offer a thorough understanding of its behavior in aqueous solutions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing or investigating this compound.
Chemical and Physical Properties
This compound is comprised of the trimethylammonium cation ((CH₃)₃NH⁺) and the acetate anion (CH₃COO⁻). Its properties are dictated by the nature of these constituent ions.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 119.16 g/mol | --INVALID-LINK-- |
| pKa of Trimethylammonium ion ((CH₃)₃NH⁺) | 9.81 | --INVALID-LINK-- |
| pKa of Acetic Acid (CH₃COOH) | 4.76 | --INVALID-LINK-- |
Ionic Equilibrium in Aqueous Solution
As a salt of a weak acid and a weak base, this compound undergoes hydrolysis in water, establishing a complex equilibrium involving the salt, its constituent ions, and their parent weak acid and base. The trimethylammonium cation acts as a weak acid, while the acetate anion acts as a weak base.
The following diagram illustrates the primary equilibrium pathways for this compound in an aqueous solution.
Caption: Ionic equilibrium of this compound in water.
Electrical Conductivity
This compound is classified as a weak electrolyte. In solution, it only partially dissociates into its constituent ions, resulting in a lower electrical conductivity compared to strong electrolytes like sodium chloride.[1][2] The molar conductivity of its solutions is dependent on concentration, generally increasing with dilution as the degree of dissociation increases.[3]
| Concentration (mol/L) | Molar Conductivity (Λm) of Ammonium (B1175870) Acetate (S·cm²/mol) |
| 0.0005 | 131.5 |
| 0.001 | 129.6 |
| 0.005 | 123.7 |
| 0.01 | 119.5 |
| 0.02 | 114.6 |
| 0.05 | 107.4 |
| 0.1 | 101.0 |
Data adapted from the Journal of Physical Chemistry for ammonium acetate.[4]
Experimental Protocols
Synthesis of this compound Buffer (1 M, pH 7.0)
This protocol is adapted from the preparation of triethylammonium (B8662869) acetate buffers and can be used to prepare a 1 M solution of this compound.[5]
Materials:
-
Trimethylamine ((CH₃)₃N)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flask (1 L)
-
Graduated cylinders or pipettes
Procedure:
-
In a 1 L volumetric flask, add approximately 800 mL of deionized water.
-
Place the flask on a stir plate with a stir bar and begin gentle stirring.
-
Carefully measure and add the required molar equivalent of trimethylamine to the water.
-
Slowly add the molar equivalent of glacial acetic acid to the solution while continuously monitoring the pH.
-
Adjust the pH of the solution to 7.0 by adding small increments of glacial acetic acid or trimethylamine as needed.
-
Once the desired pH is reached and stable, add deionized water to bring the final volume to 1 L.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Store the buffer solution in a well-sealed container at 2-8 °C.
The following diagram outlines the workflow for the preparation of the this compound buffer.
Caption: Workflow for preparing a 1 M this compound buffer.
Applications in Research and Drug Development
This compound finds utility in various applications within research and pharmaceutical development due to its specific ionic properties.
-
High-Performance Liquid Chromatography (HPLC): It is used as a mobile phase modifier and an ion-pairing reagent. The trimethylammonium cation can form ion pairs with anionic analytes, enhancing their retention and separation in reversed-phase chromatography.
-
Buffer Solutions: Due to the pKa values of its constituent ions, this compound can be used to prepare buffer solutions in the near-neutral pH range.[6]
-
Pharmaceutical Formulations: As a salt, it can be used to improve the solubility and stability of drug substances. The choice of a specific salt form, such as the acetate salt of a trimethylammonium-containing active pharmaceutical ingredient (API), can significantly impact the drug's physicochemical properties and bioavailability.
Conclusion
The ionic properties of this compound are a direct consequence of its composition as a salt of a weak acid and a weak base. Its behavior in solution is characterized by a dynamic equilibrium between the undissociated salt, its constituent ions, and their hydrolysis products. This results in its classification as a weak electrolyte with concentration-dependent conductivity. A thorough understanding of these properties, facilitated by the data and protocols presented in this guide, is crucial for its effective application in scientific research and drug development.
References
Trimethylammonium Acetate: A Protic Ionic Liquid for Research and Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylammonium acetate (B1210297) ([TMA][OAc]), a protic ionic liquid (PIL), is gaining attention in various scientific fields for its unique properties as a solvent, buffer, and reagent. This technical guide provides a comprehensive overview of trimethylammonium acetate, focusing on its synthesis, physicochemical properties, and applications, particularly in the context of research and drug development. While it shares characteristics with other alkylammonium acetate ionic liquids, its specific properties offer distinct advantages in various experimental settings. This document summarizes key quantitative data, provides detailed experimental protocols for its preparation and use, and includes visualizations of experimental workflows to facilitate its practical application.
Introduction
Protic ionic liquids (PILs) are a class of molten salts formed by the transfer of a proton from a Brønsted acid to a Brønsted base.[1] this compound is formed from the neutralization of the Brønsted base trimethylamine (B31210) with the Brønsted acid acetic acid. The resulting salt is characterized by a network of hydrogen bonds, which contributes to its unique physicochemical properties, including its liquid state at or near room temperature.[2][3]
The interest in PILs such as this compound stems from their potential as "green" solvents due to their low vapor pressure, as well as their utility in a range of applications including organic synthesis, biochemistry, and electrochemistry.[4][5] This guide aims to provide researchers and professionals in drug development with a detailed understanding of this compound's core properties and practical applications.
Synthesis and Characterization
The synthesis of this compound is a straightforward acid-base neutralization reaction. The purity of the final product is crucial for its application as a protic ionic liquid, as impurities can significantly affect its physicochemical properties.
Synthesis Protocol
A general protocol for the synthesis of this compound involves the direct reaction of trimethylamine with acetic acid.[6]
Materials:
-
Trimethylamine (solution in a suitable solvent, e.g., water or ethanol)
-
Glacial acetic acid
-
Anhydrous diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Place a known molar amount of trimethylamine solution into a round-bottom flask equipped with a magnetic stir bar and cool the flask in an ice bath.
-
Slowly add an equimolar amount of glacial acetic acid to the trimethylamine solution via a dropping funnel while stirring vigorously. This reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent the evaporation of volatile reactants.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
The resulting this compound can be isolated by removing the solvent under reduced pressure using a rotary evaporator.
-
For further purification, the product can be precipitated from the reaction mixture by the addition of a non-polar solvent like anhydrous diethyl ether, followed by filtration and drying under vacuum.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the trimethylammonium cation and the acetate anion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.
Physicochemical Properties
The properties of this compound as a protic ionic liquid are crucial for its application. While extensive data specifically for this compound is not as abundant as for its triethyl- or tetramethyl- counterparts, the following tables summarize available and computed data.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | Trimethylazanium acetate | [7] |
| CAS Number | 6850-27-7 | [7] |
| Molecular Formula | C₅H₁₃NO₂ | [7] |
| Molecular Weight | 119.16 g/mol | [7] |
| Appearance | Varies; can be a liquid or solid at room temperature | |
| Solubility | Soluble in water and polar organic solvents |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Topological Polar Surface Area | 40.5 Ų | [8] |
| Heavy Atom Count | 8 | [8] |
| Complexity | 39 | [8] |
Table 3: Experimental Physicochemical Data for this compound in Solution
| Property | Condition | Value | Reference(s) |
| Density (ρ) | In N,N-dimethylformamide (DMF) at 25-50 °C | Decreases with increasing temperature | [1][9] |
Thermal Stability
The thermal stability of trialkylammonium salts is influenced by the nature of both the cation and the anion.[10] Generally, these salts are stable at room temperature, with decomposition occurring at elevated temperatures.[10] For N,N,N-trimethylanilinium salts, a related class of compounds, stability up to 165 °C has been observed.[10] The thermal decomposition of ammonium-based protic ionic liquids typically occurs between 191.42–291.88 °C.[6] The specific decomposition temperature of this compound should be determined by thermogravimetric analysis (TGA) for specific applications.
Applications in Research and Drug Development
This compound's properties make it a versatile tool in various research and drug development applications, primarily as a buffer and a reagent.
Buffer in Biochemical Assays
This compound can be used as a biological buffer, particularly in enzyme kinetics studies where common buffers like Tris might interfere with the assay.[11] The acetate component provides buffering capacity in the slightly acidic to neutral pH range, with the pKa of acetic acid being approximately 4.76.[11]
This protocol is adapted from methods for preparing similar alkylammonium acetate buffers.[11][12]
Materials:
-
Trimethylamine
-
Glacial acetic acid
-
Deionized water
-
pH meter
Procedure:
-
In a chemical fume hood, add a calculated amount of trimethylamine to a volume of deionized water.
-
Slowly add glacial acetic acid while stirring and monitoring the pH with a calibrated pH meter.
-
Adjust the pH to the desired value (e.g., 7.0) by the dropwise addition of acetic acid.
-
Bring the final volume to the desired concentration (e.g., 1 M) with deionized water.
-
Sterilize the buffer solution by filtration through a 0.22 µm filter if required for biological applications.
This protocol provides a general workflow for determining enzyme kinetic parameters using a this compound buffer.[11]
Materials:
-
1 M this compound buffer stock solution
-
Purified enzyme
-
Substrate
-
Deionized water
-
Spectrophotometer or fluorometer
-
96-well microplates
Procedure:
-
Buffer Preparation: Prepare the desired working concentration of the this compound buffer (e.g., 50 mM) at the optimal pH for the enzyme by diluting the 1 M stock solution.
-
Enzyme and Substrate Solutions: Prepare a working solution of the enzyme and a series of substrate dilutions in the working buffer.
-
Assay Setup: In a 96-well plate, add the substrate solutions to the wells.
-
Reaction Initiation: Initiate the reaction by adding the enzyme solution to each well.
-
Data Acquisition: Immediately measure the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Reagent in Mass Spectrometry
Volatile buffers are essential in mass spectrometry (MS) to avoid contamination of the instrument.[13] this compound, being a salt of a volatile base and a volatile acid, is suitable for use in techniques like electrospray ionization mass spectrometry (ESI-MS). It can act as a buffer to maintain the integrity of non-covalent protein-ligand complexes in the gas phase.[14]
This protocol is adapted from procedures using tetramethylammonium (B1211777) acetate for similar purposes.[14]
Materials:
-
This compound buffer (e.g., 25 mM, pH 7.4)
-
Model protein
-
Ligand of interest
-
High-purity water
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the model protein in the this compound buffer.
-
Prepare a stock solution of the ligand in a compatible solvent (preferably the same buffer).
-
Mix the protein and ligand solutions to the desired final concentrations.
-
-
Incubation: Incubate the mixture to allow for complex formation.
-
Mass Spectrometry Analysis:
-
Introduce the sample directly into the mass spectrometer via infusion.
-
Acquire mass spectra over a suitable m/z range to detect the native protein and any protein-ligand adducts.
-
-
Data Analysis: Analyze the spectra to identify peaks corresponding to the free protein and the protein-ligand complex, and to determine the stoichiometry of the interaction.
Role in Drug Formulation and Synthesis
While specific examples for this compound are not extensively documented, related alkylammonium salts are used in pharmaceutical formulations to enhance the solubility and bioavailability of certain drugs.[4] They can also act as phase transfer catalysts in the synthesis of active pharmaceutical ingredients (APIs).[4] The use of ammonium (B1175870) acetate as a buffer in drug formulation and stability testing is a well-established practice.[15] Given its properties, this compound could potentially serve as a valuable excipient in drug delivery systems.
Conclusion
This compound is a protic ionic liquid with considerable potential in research and drug development. Its straightforward synthesis, utility as a non-interfering biological buffer, and applicability in mass spectrometry make it a valuable tool for scientists. While more extensive characterization of its physicochemical properties as a pure protic ionic liquid is needed, the available data and protocols for related compounds provide a solid foundation for its application. As the demand for versatile and environmentally benign chemical reagents grows, the exploration of this compound and other protic ionic liquids is expected to expand, revealing new and innovative applications in science and industry.
References
- 1. Collection - Temperature Dependence Measurements and Structural Characterization of Trimethyl Ammonium Ionic Liquids with a Highly Polar Solvent - The Journal of Physical Chemistry B - Figshare [figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C5H13NO2 | CID 53470630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound buffer | C5H13NO2 | CID 10197671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. TRIETHYLAMMONIUM ACETATE synthesis - chemicalbook [chemicalbook.com]
- 13. molbio.princeton.edu [molbio.princeton.edu]
- 14. benchchem.com [benchchem.com]
- 15. sampanenterprises.com [sampanenterprises.com]
Solubility of Trimethylammonium Acetate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of trimethylammonium acetate (B1210297) in various organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this guide combines qualitative assessments based on chemical principles with detailed experimental protocols for researchers to determine precise solubility values.
Introduction to Trimethylammonium Acetate
This compound is a quaternary ammonium (B1175870) salt consisting of a trimethylammonium cation and an acetate anion. Its chemical structure imparts properties that are of interest in various chemical and pharmaceutical applications, including as a buffer component and a reagent in organic synthesis. Understanding its solubility in different organic solvents is crucial for its effective use in these applications.
Physicochemical Properties of this compound:
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₃NO₂ | [1][2] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| CAS Number | 6850-27-7 | [1][2] |
| Appearance | Typically a white crystalline solid | [3] |
| General Solubility | Expected to be soluble in water and polar organic solvents | [3][4] |
Qualitative Solubility Profile
Table of Estimated Qualitative Solubility:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol (B129727) | Polar Protic | Soluble | The high polarity and hydrogen bonding capacity of methanol are expected to effectively solvate the trimethylammonium and acetate ions. |
| Ethanol (B145695) | Polar Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving ionic compounds. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble to Soluble | Acetonitrile is a polar aprotic solvent that can dissolve some salts, though likely to a lesser extent than protic solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent with a high dielectric constant, making it a good solvent for many salts.[8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is another highly polar aprotic solvent capable of solvating cations and anions effectively. |
| Acetone | Polar Aprotic | Sparingly Soluble | Acetone is less polar than DMSO and DMF, and is expected to be a poorer solvent for ionic compounds. |
| Dichloromethane (B109758) | Nonpolar | Insoluble | As a nonpolar solvent, dichloromethane is not expected to effectively solvate the ions of this compound. |
| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar hydrocarbon and is a very poor solvent for ionic salts. |
Disclaimer: The qualitative solubility data presented in this table is an estimation based on chemical principles and data from similar compounds. For precise quantitative data, experimental determination is necessary.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is adapted from established protocols for determining the solubility of salts in organic media.[9][10][11]
3.1. Materials
-
This compound (anhydrous)
-
Selected organic solvent (high purity, anhydrous)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Vials with airtight caps
-
Syringe with a solvent-resistant filter (e.g., PTFE, 0.2 µm)
-
Pre-weighed collection vials
-
Drying oven or vacuum desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution becomes saturated.
-
-
Sample Collection:
-
After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial for several hours while maintaining the constant temperature.
-
Carefully draw a known volume of the clear supernatant into a syringe fitted with a solvent-resistant filter. This step is critical to ensure that no undissolved solid is transferred.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed collection vial.
-
Record the total weight of the vial and the saturated solution.
-
Evaporate the solvent from the collection vial. This can be achieved by placing the vial in a drying oven at a temperature below the decomposition point of this compound or by using a vacuum desiccator.
-
Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried this compound residue.
-
3.3. Calculation of Solubility
The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Solubility in g/100 g of solvent:
-
Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)
-
Solubility = (Mass of dissolved this compound / Mass of solvent) x 100
-
-
Solubility in mol/L:
-
Moles of dissolved this compound = Mass of dissolved this compound / Molar mass of this compound
-
Volume of solvent used to dissolve the salt (in Liters)
-
Solubility = Moles of dissolved this compound / Volume of solvent
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Synthesis of this compound
For researchers who wish to synthesize this compound in the laboratory, a straightforward acid-base neutralization reaction can be employed. A general procedure involves the reaction of trimethylamine (B31210) with acetic acid.
5.1. Materials
-
Trimethylamine (aqueous solution or gas)
-
Glacial acetic acid
-
A suitable solvent (e.g., methanol, ethanol, or water)
-
Stirring apparatus
-
Reaction vessel
5.2. Procedure
-
Dissolve a known molar amount of glacial acetic acid in the chosen solvent in the reaction vessel.
-
While stirring, slowly add an equimolar amount of trimethylamine to the acetic acid solution. This reaction is exothermic, so the addition should be controlled to manage the temperature.
-
Continue stirring the mixture at room temperature for a few hours to ensure the reaction goes to completion.
-
The solvent can then be removed under reduced pressure (e.g., using a rotary evaporator) to yield the this compound salt. The product can be further purified by recrystallization if necessary.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is scarce in the public domain, its chemical nature as a quaternary ammonium salt provides a strong basis for predicting its solubility behavior. It is expected to be most soluble in polar protic solvents and polar aprotic solvents, with limited to no solubility in nonpolar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable method for their determination. Further research to quantify the solubility of this and similar salts in a broader range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. This compound | C5H13NO2 | CID 53470630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:6850-27-7 | Chemsrc [chemsrc.com]
- 3. CAS 5204-74-0: Triethylammonium acetate | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Triethylammonium Acetate (Stinky AND useful) | ScienceBlogs [scienceblogs.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Trimethylammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals. The information herein is compiled from various sources and should be used in conjunction with a formal risk assessment and adherence to all applicable safety regulations. For trimethylammonium acetate (B1210297), comprehensive safety and toxicity data are not fully available. Therefore, precautions for handling related quaternary ammonium (B1175870) compounds should be considered.
Chemical Identification and Physical Properties
Trimethylammonium acetate is an organic salt. Due to a lack of extensive published data, some physical and chemical properties are estimated or derived from data on closely related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Data | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | trimethylazanium acetate, trimethylamine (B31210) acetate | [2][3] |
| CAS Number | 6850-27-7 | [1][3][4] |
| Molecular Formula | C5H13NO2 | [1][2][3] |
| Molecular Weight | 119.16 g/mol | [1][3][4] |
| Appearance | Data not available; likely a white to off-white crystalline solid or powder, similar to other quaternary ammonium salts. | Inferred |
| Solubility | Data not available; expected to be soluble in water and polar organic solvents. | Inferred |
| Hygroscopicity | Likely hygroscopic, readily absorbs moisture from the air. | [5] |
| Melting Point | Data not available. | [6] |
| Boiling Point | Data not available. | [6] |
| Flash Point | Data not available. | [6] |
Hazard Identification and Classification
Comprehensive hazard data for this compound is limited. According to the European Chemicals Agency (ECHA) registration data, this chemical does not meet the criteria for GHS hazard classification in the reports provided.[3] However, given the nature of quaternary ammonium compounds, caution is advised.
Note: The following hazard information is based on general data for quaternary ammonium compounds and may not be specific to this compound.
-
Potential Health Effects:
Exposure Controls and Personal Protection
As specific occupational exposure limits for this compound have not been established, a conservative approach to handling is recommended.
Table 2: Exposure Controls and Personal Protective Equipment (PPE)
| Control Parameter | Recommendation | Source(s) |
| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is generally required. | [8] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [1][9] |
| Skin Protection | Wear appropriate chemical-resistant gloves. Inspect gloves before use. | [1][9] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. | [1] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. | [8][10] |
Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Table 3: Handling and Storage Recommendations
| Aspect | Guideline | Source(s) |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. | [7] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. | [7] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
First-Aid Measures
In case of exposure, follow these first-aid procedures.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [7] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. | [7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [7] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [7] |
Accidental Release Measures
In the event of a spill or release, follow these procedures.
Table 5: Accidental Release Measures
| Action | Procedure | Source(s) |
| Personal Precautions | Ensure adequate ventilation. Wear appropriate personal protective equipment. | [7] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. | General Practice |
| Cleanup Methods | Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. | [7] |
Stability and Reactivity
Understanding the chemical stability and reactivity is essential for safe handling.
Table 6: Stability and Reactivity Profile
| Parameter | Description | Source(s) |
| Reactivity | No specific data is available. | [4] |
| Chemical Stability | Stable under recommended storage conditions. | [4] |
| Possibility of Hazardous Reactions | No specific data is available. | [4] |
| Conditions to Avoid | Exposure to moist air or water. | [5] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
| Hazardous Decomposition Products | No specific data is available. | [4] |
Experimental Protocols and Workflows
The following diagrams illustrate general safety and handling workflows applicable to this compound.
Caption: General laboratory workflow for handling this compound.
References
- 1. This compound | CAS#:6850-27-7 | Chemsrc [chemsrc.com]
- 2. This compound buffer | C5H13NO2 | CID 10197671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H13NO2 | CID 53470630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. lookchem.com [lookchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chemical.kao.com [chemical.kao.com]
- 10. artsci.usu.edu [artsci.usu.edu]
Methodological & Application
Application Notes and Protocols for Triethylammonium Acetate (TEAA) as an Ion-Pairing Agent in High-Performance Liquid Chromatography (HPLC)
A Note on Trimethylammonium Acetate (B1210297) (TMAA): While the topic specified trimethylammonium acetate (TMAA), a thorough review of scientific literature and application notes reveals a lack of documented use of TMAA as a common ion-pairing agent in HPLC. In contrast, its close analog, triethylammonium (B8662869) acetate (TEAA) , is a widely used and extensively documented ion-pairing reagent for the separation of acidic molecules, particularly oligonucleotides and peptides, by reversed-phase HPLC.[1][2][3][4] Therefore, this document will provide detailed application notes and protocols for the use of TEAA, which will be highly relevant and applicable for researchers interested in using trialkylammonium acetate ion-pairing agents.
Introduction to Ion-Pairing Chromatography with TEAA
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful technique for the separation of charged analytes on a reversed-phase column.[1] For acidic analytes such as oligonucleotides, which are polyanionic, a cationic ion-pairing agent is added to the mobile phase.[1] Triethylammonium acetate (TEAA) is a commonly used volatile ion-pairing agent that serves this purpose.[2] The triethylammonium cation (TEA+) forms a neutral ion pair with the negatively charged phosphate (B84403) backbone of an oligonucleotide. This ion pair is more hydrophobic than the bare oligonucleotide, leading to increased retention on the nonpolar stationary phase of a reversed-phase HPLC column.[1] Elution is typically achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724), in the mobile phase.[1]
Key Applications
The primary application of TEAA as an ion-pairing agent in HPLC is the analysis and purification of synthetic oligonucleotides.[2][5] It is effective for:
-
Quality control of oligonucleotide synthesis.[2]
-
Purification of detritylated oligonucleotides.
-
Separation of failure sequences (n-1, n-2) from the full-length product.
-
Analysis of modified oligonucleotides, such as phosphorothioates.
-
Separation of peptides and proteins.[6]
Advantages and Disadvantages of TEAA
Advantages:
-
Cost-effective: TEAA is an inexpensive and readily available reagent.[2]
-
Good resolution for routine analysis: It provides adequate resolution for the quality control of many standard oligonucleotides.[2]
-
Volatility: TEAA is a volatile salt, which allows it to be removed by lyophilization, making it suitable for preparative applications where the purified sample needs to be recovered.[7]
Disadvantages:
-
Limited resolving power for complex mixtures: For high-resolution separation of long oligonucleotides or complex mixtures, other ion-pairing agents like hexylammonium acetate (HAA) or the use of hexafluoroisopropanol (HFIP) as an additive may provide better results.[2]
-
MS incompatibility: TEAA can cause ion suppression in mass spectrometry (MS) detection, making it less suitable for LC-MS applications where high sensitivity is required.[1] For LC-MS, mobile phases containing HFIP are often preferred.[1][2]
-
Potential for baseline instability: The quality of the triethylamine (B128534) used to prepare the TEAA buffer is critical, as impurities can lead to high UV absorbance and baseline noise.[8]
Experimental Protocols
Protocol 1: Preparation of 1.0 M Triethylammonium Acetate (TEAA) Stock Solution
This protocol describes the preparation of a 1.0 M stock solution of TEAA, which can be diluted to the desired working concentration for the mobile phase.
Materials:
-
Triethylamine (TEA), HPLC grade (≥99.5%)
-
Glacial Acetic Acid, HPLC grade
-
HPLC grade water
-
Calibrated pH meter
-
Glass beaker and volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Place 900 mL of HPLC grade water into a 1 L glass beaker with a magnetic stir bar.
-
Place the beaker in a fume hood and on a magnetic stirrer.
-
Slowly add 139 mL of triethylamine to the water while stirring.
-
Carefully add 57.2 mL of glacial acetic acid to the solution. The reaction is exothermic, so add the acid slowly.
-
Allow the solution to cool to room temperature.
-
Adjust the pH of the solution to 7.0 ± 0.1 by adding small aliquots of TEA to increase the pH or acetic acid to decrease the pH.
-
Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with HPLC grade water.
-
Filter the solution through a 0.22 µm membrane filter before use.
-
Store the stock solution at 2-8°C. The solution is stable for several months.
Protocol 2: HPLC Analysis of Oligonucleotides using TEAA
This protocol provides a general method for the analysis of a synthetic oligonucleotide sample using a TEAA-based mobile phase.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M TEAA in HPLC grade water
-
Mobile Phase B: 0.1 M TEAA in 50:50 (v/v) acetonitrile/water
-
Oligonucleotide sample dissolved in Mobile Phase A
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dilute the 1.0 M TEAA stock solution 1:10 with HPLC grade water.
-
To prepare Mobile Phase B, mix 100 mL of 1.0 M TEAA stock solution with 500 mL of acetonitrile and 400 mL of HPLC grade water.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
HPLC System Setup:
-
Install the C18 column and equilibrate it with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of approximately 0.1 OD/µL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50-60°C (elevated temperature can improve peak shape)
-
Detection: UV at 260 nm
-
Injection Volume: 10-20 µL
-
Gradient Program: A typical gradient for a 20-mer oligonucleotide is shown in the table below. This may need to be optimized depending on the length and sequence of the oligonucleotide.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 20.0 | 65.0 | 35.0 |
| 22.0 | 5.0 | 95.0 |
| 25.0 | 5.0 | 95.0 |
| 26.0 | 95.0 | 5.0 |
| 30.0 | 95.0 | 5.0 |
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the purity of the oligonucleotide sample. The main peak corresponds to the full-length product, while earlier eluting peaks are typically shorter failure sequences.
-
Data Presentation
The following table summarizes typical chromatographic parameters for the separation of a standard 20-mer oligonucleotide using different ion-pairing agents. This data illustrates the comparative performance of TEAA.
| Ion-Pairing Agent | Mobile Phase A | Mobile Phase B | Typical Gradient (%B in 20 min) | Relative Retention | Resolution (N vs N-1) |
| TEAA | 0.1 M TEAA, pH 7.0 | 0.1 M TEAA in 50% ACN | 5-35% | 1.0 | Good |
| HAA | 0.1 M HAA, pH 7.0 | 0.1 M HAA in 50% ACN | 15-45% | Increased | Excellent |
| TEA-HFIP | 2% HFIP, 8 mM TEA | 2% HFIP, 8 mM TEA in 50% ACN | 20-50% | Increased | Excellent |
Data is illustrative and will vary depending on the specific oligonucleotide and HPLC conditions.
Visualizations
Signaling Pathway of Ion-Pairing Chromatography
Caption: Mechanism of ion-pairing chromatography with TEAA.
Experimental Workflow for Oligonucleotide Analysis using TEAA
Caption: Experimental workflow for oligonucleotide analysis.
References
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. Triethylammonium acetate buffer suitable for HPLC, 0.98-1.02 M | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itwreagents.com [itwreagents.com]
- 8. ucl.ac.uk [ucl.ac.uk]
Preparation of 1M Triethylammonium Acetate (TEAA) Buffer Solution
This document provides a detailed protocol for the preparation of a 1 Molar (M) Triethylammonium Acetate (B1210297) (TEAA) buffer solution. This buffer is commonly utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) for the purification of oligonucleotides and peptides.[1][2][3] The volatile nature of this buffer system allows for its complete removal by lyophilization, which is advantageous for subsequent sample analysis.[2]
Materials and Equipment
| Reagent/Equipment | Specifications |
| Triethylamine (B128534) (TEA) | Reagent Grade |
| Glacial Acetic Acid | Reagent Grade |
| Deionized Water | High-purity, sterile |
| Glass Beaker | 1000 mL |
| Graduated Cylinders | 250 mL, 100 mL |
| Magnetic Stirrer and Stir Bar | - |
| pH Meter | Calibrated |
| Fume Hood | - |
| Ice Bath | - |
| Personal Protective Equipment | Safety glasses, gloves, lab coat |
Quantitative Data Summary
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Volume for 1L of 1M Solution | Final Concentration |
| Triethylamine (TEA) | C6H15N | 101.19 | ~139.4 mL | 1 M |
| Glacial Acetic Acid | CH3COOH | 60.05 | ~57.2 mL | 1 M |
Note: The volumes are approximate and the final pH adjustment is critical.
Experimental Protocol
Safety Precaution: This procedure should be performed in a chemical fume hood due to the volatile and corrosive nature of the reagents.[4] Always wear appropriate personal protective equipment.
-
Preparation of the Beaker: Place a 1000 mL beaker containing 800 mL of deionized water on a magnetic stirrer within an ice bath. The use of an ice bath is crucial to dissipate the heat generated during the addition of triethylamine.
-
Addition of Triethylamine: While stirring, slowly add 140 mL of triethylamine to the chilled water.[5] Allow the solution to continue stirring until it is cold.[5]
-
Addition of Acetic Acid: Over a period of several hours, slowly add acetic acid to the stirring solution.[5] A starting volume of approximately 57.2 mL of glacial acetic acid can be used.[5]
-
pH Adjustment: Carefully monitor the pH of the solution using a calibrated pH meter. Continue to add glacial acetic acid dropwise until the pH of the solution reaches 7.0 ± 0.1.[2][5]
-
Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1000 mL volumetric flask and add deionized water to bring the final volume to 1 L.
-
Storage: Store the prepared 1M TEAA buffer solution in a tightly sealed container in a refrigerator.[5] The solution is stable for approximately 6 months when stored properly.[2]
Experimental Workflow
References
Application of Trimethylammonium Acetate in Oligonucleotide Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Date: December 21, 2025
Authors: Gemini AI
Application Notes
Introduction to Ion-Pairing Reversed-Phase Chromatography for Oligonucleotide Analysis
Oligonucleotides, synthetic strands of nucleic acids, are a rapidly growing class of therapeutic agents. Their analysis is critical for purity assessment, stability testing, and pharmacokinetic studies.[1] Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is a cornerstone technique for the separation and analysis of these molecules.[2] This method utilizes an ion-pairing (IP) agent in the mobile phase to neutralize the negative charges on the phosphate (B84403) backbone of oligonucleotides. This neutralization forms a hydrophobic complex that can be retained and separated on a nonpolar stationary phase, such as a C18 column.[1]
The choice of the ion-pairing agent is a critical parameter that influences retention, selectivity, and compatibility with mass spectrometry (MS) detection.[2] Commonly used ion-pairing agents include triethylammonium (B8662869) acetate (B1210297) (TEAA), triethylamine/hexafluoroisopropanol (TEA/HFIP), and hexylammonium acetate (HAA).[3]
Trimethylammonium Acetate (TMAA) as an Ion-Pairing Reagent
While less common than its triethyl- counterpart, this compound (TMAA) has demonstrated utility in specific applications of oligonucleotide analysis. Notably, research has shown that TMAA can offer superior selectivity for the separation of phosphorothioate (B77711) oligonucleotide diastereomers.[4] Phosphorothioate modification, a common feature in therapeutic oligonucleotides to enhance nuclease resistance, introduces chirality at the phosphorus center, leading to a complex mixture of diastereomers.[4] The effective separation of these diastereomers is a significant analytical challenge.
A study highlighted that the use of this compound, followed by triethylammonium acetate, provided the best selectivity for these challenging separations.[4] This suggests that the smaller, more hydrophilic nature of the trimethylammonium cation may offer unique interactions that enhance the resolution of structurally similar oligonucleotide species.
Comparison with Other Ion-Pairing Reagents
The selection of an ion-pairing reagent is a trade-off between chromatographic resolution, MS compatibility, and the specific characteristics of the oligonucleotide being analyzed.
-
Triethylammonium Acetate (TEAA): A widely used and cost-effective ion-pairing agent that provides good resolution for a range of oligonucleotides.[5][6][7] However, it is known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS).
-
Triethylamine/Hexafluoroisopropanol (TEA/HFIP): This combination is highly favored for LC-MS applications due to the volatility of HFIP, which leads to improved MS sensitivity.[8] It often provides excellent resolution for a broad range of oligonucleotides.[3]
-
Hexylammonium Acetate (HAA): The increased hydrophobicity of the hexylammonium ion provides stronger ion-pairing and can lead to improved resolution, particularly for longer oligonucleotides, when compared to TEAA.[3]
The choice between these reagents, including TMAA, will depend on the specific analytical goal, such as high-resolution separation of diastereomers, high-throughput purity analysis, or sensitive quantification by LC-MS.
Experimental Protocols
Protocol 1: General IP-RP-HPLC Analysis of Oligonucleotides using an Alkylammonium Acetate Ion-Pairing Reagent (Adapted for TMAA)
This protocol provides a general framework for the analysis of oligonucleotides using an alkylammonium acetate-based mobile phase. Specific parameters may require optimization based on the oligonucleotide sequence, length, and modifications, as well as the HPLC system and column used.
1. Materials and Reagents:
-
Oligonucleotide Sample
-
This compound (TMAA) or other alkylammonium acetate (e.g., TEAA)
-
Acetic Acid (glacial)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Buffer):
-
To prepare a 100 mM TMAA solution, dissolve the appropriate amount of trimethylamine (B31210) in HPLC-grade water.
-
Carefully add glacial acetic acid to neutralize the amine and adjust the pH to approximately 7.0.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Mobile Phase B (Organic Eluent):
-
Acetonitrile (100%).
-
3. Chromatographic Conditions:
-
Column: Reversed-phase C18, e.g., Agilent AdvanceBio Oligonucleotide, Waters ACQUITY PREMIER Oligonucleotide BEH C18
-
Column Temperature: 50-70 °C (elevated temperatures can improve peak shape and resolution)
-
Flow Rate: 0.2 - 1.0 mL/min (depending on column dimensions)
-
Detection: UV at 260 nm
-
Injection Volume: 5-20 µL
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 10 20.0 40 22.0 90 25.0 90 25.1 10 | 30.0 | 10 |
4. Sample Preparation:
-
Dissolve the oligonucleotide sample in Mobile Phase A or HPLC-grade water to a final concentration of approximately 0.1-1.0 mg/mL.
-
If necessary, filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: LC-MS Analysis of Oligonucleotides using a Volatile Ion-Pairing System
For applications requiring mass spectrometric detection, a volatile mobile phase is essential. While TMAA is volatile, a TEA/HFIP system is more commonly cited for superior MS sensitivity.
1. Materials and Reagents:
-
Oligonucleotide Sample
-
Triethylamine (TEA)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Methanol or Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Reversed-phase C18 column suitable for LC-MS
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Buffer):
-
Prepare a solution of 15 mM TEA and 400 mM HFIP in LC-MS grade water. The pH will be approximately 7.9.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Mobile Phase B (Organic Eluent):
-
Prepare a solution of 15 mM TEA and 400 mM HFIP in 50:50 Acetonitrile:Water (v/v) or Methanol:Water (v/v).
-
Filter through a 0.22 µm membrane filter.
-
3. LC-MS Conditions:
-
Column: Waters ACQUITY PREMIER Oligonucleotide BEH C18, 1.7 µm, or equivalent
-
Column Temperature: 60 °C
-
Flow Rate: 0.2 mL/min
-
Gradient Program: Optimize based on oligonucleotide characteristics. A shallow gradient is often required.
-
Mass Spectrometer:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Range: m/z 500-4000
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for the specific instrument and analytes.
-
Data Presentation
Table 1: Comparison of Common Ion-Pairing Reagents for Oligonucleotide Analysis
| Ion-Pairing Reagent | Common Abbreviation | Typical Concentration | Key Advantages | Key Disadvantages | Primary Application |
| This compound | TMAA | Not widely documented, likely similar to TEAA (e.g., 50-100 mM) | Enhanced selectivity for phosphorothioate diastereomers[4] | Limited published data, potential for MS ion suppression | High-resolution separation of specific isomers |
| Triethylammonium Acetate | TEAA | 50-100 mM | Good general-purpose resolution, low cost[3] | Significant MS ion suppression | Routine purity analysis by HPLC-UV |
| Triethylamine/HFIP | TEA/HFIP | 15 mM TEA / 400 mM HFIP | Excellent MS sensitivity, good resolution[8] | Higher cost, HFIP handling precautions | LC-MS bioanalysis, impurity identification |
| Hexylammonium Acetate | HAA | 10-100 mM | Improved resolution for longer oligonucleotides compared to TEAA[3] | Less MS-compatible than TEA/HFIP | High-resolution separation by HPLC-UV |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. waters.com [waters.com]
- 4. Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents for Oligonucleotide LC Analysis | TCI AMERICA [tcichemicals.com]
- 6. Triethylammonium acetate - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Trimethylammonium Acetate as a Mobile Phase Modifier in Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium acetate (B1210297) (TMAA) is a quaternary ammonium (B1175870) salt that serves as a versatile mobile phase modifier in various liquid chromatography (LC) techniques. While less common than its triethylammonium (B8662869) acetate (TEAA) counterpart, TMAA offers unique selectivity, particularly in the analysis of oligonucleotides. Its role as an ion-pairing reagent makes it suitable for retaining and resolving charged analytes in reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC). This document provides detailed application notes and protocols for the effective use of TMAA in chromatographic separations.
Principle of Operation
In reversed-phase chromatography, highly polar and charged molecules, such as oligonucleotides and peptides, exhibit poor retention on nonpolar stationary phases. TMAA, as an ion-pairing reagent, contains a positively charged trimethylammonium ion that interacts with the negatively charged phosphate (B84403) backbone of oligonucleotides or acidic residues of peptides. This interaction forms a more hydrophobic ion pair, which has a stronger affinity for the reversed-phase stationary phase, leading to increased retention and improved separation. The acetate counter-ion helps to maintain the pH of the mobile phase.
In HILIC, which is used for the separation of polar compounds, TMAA can modulate the electrostatic interactions between the analytes and the charged surface of the stationary phase, thereby influencing retention and selectivity.
Applications
Analysis of Phosphorothioated Oligonucleotides
A significant application of TMAA is in the separation of phosphorothioated oligonucleotides, where it has been shown to provide superior selectivity for diastereomers compared to other ion-pairing reagents like TEAA.[1][2]
Experimental Protocol: Separation of Phosphorothioated Oligonucleotides
This protocol is based on the findings of Gilar et al. (2019) for the analytical separation of phosphorothioated oligonucleotides.[1][2]
1. Materials:
-
Trimethylammonium acetate (TMAA)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Reversed-phase HPLC column (e.g., C18, Phenyl)
-
HPLC or UHPLC system with UV detector
2. Mobile Phase Preparation (100 mM TMAA):
-
To prepare a 1 L solution, add the appropriate amount of trimethylamine (B31210) to ~900 mL of deionized water.
-
Carefully add acetic acid to adjust the pH to the desired value (typically around 7.0).
-
Bring the final volume to 1 L with deionized water.
-
Filter the buffer through a 0.22 µm membrane filter before use.
-
Mobile Phase A: 100 mM TMAA in water
-
Mobile Phase B: Acetonitrile
3. Chromatographic Conditions:
| Parameter | Value |
| Column | Phenyl or C18, e.g., 150 x 3.0 mm, 2.5 µm |
| Mobile Phase A | 100 mM this compound, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for specific oligonucleotide separation (e.g., 10-30% B over 30 min) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 60 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
4. Sample Preparation:
-
Dissolve the oligonucleotide sample in Mobile Phase A or water to a suitable concentration (e.g., 1 mg/mL).
5. Data Analysis:
-
Analyze the retention times and peak shapes to assess the separation of diastereomers and other impurities.
dot graph "Experimental_Workflow_Oligonucleotide_Analysis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label = "Preparation"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MobilePhase [label="Mobile Phase Preparation\n(TMAA Buffer & ACN)"]; SamplePrep [label="Sample Preparation\n(Oligonucleotide Dissolution)"]; }
subgraph "cluster_LC" { label = "Liquid Chromatography"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Injection [label="Sample Injection"]; Separation [label="Chromatographic Separation\n(RP Column)"]; Detection [label="UV Detection\n(260 nm)"]; }
subgraph "cluster_Analysis" { label = "Data Analysis"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Chromatogram [label="Chromatogram Generation"]; DataInterpretation [label="Data Interpretation\n(Retention, Resolution)"]; }
MobilePhase -> Injection; SamplePrep -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Chromatogram; Chromatogram -> DataInterpretation; } . Caption: Experimental workflow for oligonucleotide analysis using TMAA.
General Ion-Pair Reversed-Phase Chromatography (IP-RPC)
TMAA can be used as an ion-pairing reagent for the analysis of various acidic compounds, including peptides and other polar molecules with acidic functional groups. The trimethylammonium ion is more hydrophobic than the ammonium ion, which can lead to stronger ion-pairing and potentially different selectivity compared to ammonium acetate.[3]
General Protocol for Method Development:
-
Mobile Phase Preparation: Prepare a stock solution of TMAA (e.g., 1 M) and dilute to the desired concentration in the aqueous mobile phase (typically 10-100 mM). Adjust the pH as needed with acetic acid or trimethylamine.
-
Column Selection: A C18 or C8 column is a good starting point.
-
Initial Gradient: Start with a broad gradient (e.g., 5-95% acetonitrile) to determine the approximate elution conditions for the analyte of interest.
-
Optimization: Adjust the TMAA concentration, pH, and gradient slope to optimize the resolution and peak shape.
dot graph "TMAA_Ion_Pairing_Mechanism" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_MobilePhase" { label = "Mobile Phase"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyte [label="Negatively Charged Analyte\n(e.g., Oligonucleotide)"]; TMAA [label="this compound (TMAA)"]; }
subgraph "cluster_StationaryPhase" { label = "Stationary Phase"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; RP_Surface [label="Hydrophobic Reversed-Phase Surface\n(e.g., C18)"]; }
IonPair [label="Formation of Hydrophobic Ion Pair", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Retention [label="Increased Retention on Stationary Phase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyte -> IonPair; TMAA -> IonPair; IonPair -> Retention; Retention -> RP_Surface [style=dashed]; } . Caption: Mechanism of TMAA in ion-pair reversed-phase chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC)
In HILIC, TMAA can be used as a salt in the mobile phase to control the ionic strength and influence the retention of polar analytes. It can be particularly useful for analytes with anionic groups, where the trimethylammonium ion can interact and modify their retention behavior. A patent has listed TMAA as a potential ion-pairing reagent for HILIC analysis of oligonucleotides.
Comparison of TMAA and TEAA
While both are alkylammonium acetate ion-pairing reagents, their different alkyl substitutions lead to variations in their chromatographic properties.
| Property | This compound (TMAA) | Triethylammonium Acetate (TEAA) |
| Cation | (CH₃)₃NH⁺ | (CH₃CH₂)₃NH⁺ |
| Hydrophobicity | Less hydrophobic | More hydrophobic |
| Ion-Pairing Strength | Weaker | Stronger |
| Selectivity | Can offer unique selectivity, particularly for diastereomers of phosphorothioated oligonucleotides.[1][2] | Generally provides strong retention for a wide range of acidic analytes. |
| Common Applications | Oligonucleotide analysis, fumonisin analysis.[4] | Widely used for oligonucleotides, peptides, and other charged molecules.[5] |
Quantitative Data Summary
The following table summarizes typical experimental conditions for the use of TMAA as a mobile phase modifier.
| Application | Analyte | Chromatographic Mode | Column | TMAA Concentration | Organic Solvent | Reference |
| Oligonucleotide Diastereomer Separation | Phosphorothioated Oligonucleotides | IP-RPC | Phenyl, C18 | 100 mM | Acetonitrile | [1][2] |
| Nucleoside Analysis | Nucleosides | IP-RPC | C18-PFP | 100 mM | Acetonitrile | [6] |
| Fumonisin Analysis | Fumonisins | RPC | C18 | 10 mM (with 15 mM citric acid) | Acetonitrile | [4] |
Conclusion
This compound is a valuable, albeit less common, mobile phase modifier that offers unique selectivity in specific applications, most notably in the separation of phosphorothioated oligonucleotide diastereomers. While detailed protocols for a broad range of analytes are not as readily available as for TEAA, the principles of ion-pairing chromatography provide a solid foundation for method development with TMAA. Researchers and drug development professionals can leverage the information and protocols in this guide to explore the potential benefits of TMAA for their specific separation challenges.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethyl Ammonium Acetate as a Modifier - Chromatography Forum [chromforum.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buffer and Additives for LC Analysis of Oligonucleotides | TCI EUROPE N.V. [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
Application Note: Enhanced Solid-Phase Extraction of Peptides Using Trimethylammonium Acetate as a Volatile Ion-Pairing Reagent
Abstract
This application note details the use of trimethylammonium acetate (B1210297) as a volatile, cationic ion-pairing reagent for the solid-phase extraction (SPE) of peptides from complex biological samples. While direct literature on trimethylammonium acetate for this specific application is limited, we present protocols and data based on the well-documented use of a closely related reagent, triethylammonium (B8662869) acetate (TEAA). The use of such cationic ion-pairing agents has been shown to significantly improve the recovery of certain classes of peptides, particularly those with acidic post-translational modifications like ADP-ribosylation, compared to traditional anionic ion-pairing reagents like trifluoroacetic acid (TFA). This document provides a theoretical background, detailed experimental protocols, and quantitative data to enable researchers to implement this methodology for enhanced peptide purification and analysis.
Introduction
Solid-phase extraction (SPE) is a cornerstone of peptide sample preparation, enabling the concentration, desalting, and purification of peptides prior to downstream applications such as mass spectrometry (MS). The choice of ion-pairing reagent is critical for the efficient retention and elution of peptides from reversed-phase SPE cartridges. Trifluoroacetic acid (TFA) is a commonly used anionic ion-pairing reagent that is effective for many tryptic peptides. However, for peptides with acidic post-translational modifications, such as ADP-ribosylation or phosphorylation, the negative charge of the modification can lead to poor retention on the stationary phase when using anionic ion-pairing reagents.
Cationic ion-pairing reagents, such as alkylammonium acetates, offer an alternative strategy. These reagents pair with the negatively charged modifications on the peptide, increasing the overall hydrophobicity of the peptide-ion pair complex and enhancing its retention on the reversed-phase sorbent. Triethylammonium acetate (TEAA) has been demonstrated to be particularly effective in improving the recovery of ADP-ribosylated peptides.[1][2] this compound, being a related volatile buffer, is expected to offer similar advantages. The volatility of these reagents is a key benefit, as they can be easily removed by lyophilization, ensuring compatibility with subsequent mass spectrometry analysis.
Principle of Cationic Ion-Pairing in Peptide SPE
In reversed-phase chromatography, the retention of analytes is primarily driven by hydrophobic interactions with the stationary phase. Peptides, being zwitterionic molecules, can possess both positive and negative charges depending on their amino acid sequence and the pH of the mobile phase. Highly charged peptides, particularly those with acidic modifications, tend to be more hydrophilic and are poorly retained on the hydrophobic stationary phase.
A cationic ion-pairing reagent, such as trimethylammonium or triethylammonium acetate, consists of a positively charged ammonium (B1175870) ion and a negatively charged acetate ion. In solution, the positively charged trialkylammonium ion can form an ion pair with negatively charged moieties on a peptide, such as the phosphate (B84403) group of a phosphorylation or the pyrophosphate of an ADP-ribosylation. This ion-pairing neutralizes the negative charge and, due to the hydrophobic alkyl groups of the reagent, increases the overall hydrophobicity of the peptide complex. This enhanced hydrophobicity leads to stronger retention on the reversed-phase sorbent during the loading and washing steps of the SPE protocol, resulting in higher recovery of the target peptide.
References
Trimethylammonium Acetate Buffer: Application Notes and Protocols for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), the choice of a suitable buffer system is paramount for achieving optimal analytical performance. Volatile buffers are essential as they are readily removed in the gas phase, preventing contamination of the mass spectrometer's ion source. While ammonium (B1175870) acetate (B1210297) is a widely used volatile buffer, alkylammonium acetate buffers, such as trimethylammonium acetate (TMAA), offer unique advantages in specific applications.
This document provides detailed application notes and protocols for the use of this compound and related alkylammonium acetate buffers in mass spectrometry. Although less common than its triethyl- counterpart, TMAA serves as a valuable tool in proteomics, metabolomics, and the analysis of non-covalent protein-ligand interactions. Its properties as a volatile salt and an ion-pairing reagent make it suitable for enhancing chromatographic separation and improving signal in various MS-based workflows.
Key Advantages of Alkylammonium Acetate Buffers in Mass Spectrometry
Alkylammonium acetate buffers, including this compound (TMAA) and the more extensively studied triethylammonium (B8662869) acetate (TEAA), offer several benefits over traditional volatile buffers like ammonium acetate:
-
Enhanced Ion-Pairing: The hydrophobic nature of the alkyl groups allows these buffers to act as effective ion-pairing reagents, improving the retention and separation of charged analytes, such as oligonucleotides and post-translationally modified peptides, in reversed-phase chromatography.
-
Reduced Charge States in Native MS: In native mass spectrometry, where the goal is to study intact protein complexes, alkylammonium acetate buffers can lead to a reduction in the charge state of the ions. This can simplify spectra and improve the stability of non-covalent interactions in the gas phase.
-
Improved Recovery of Specific Peptides: Cationic ion-pairing reagents like TEAA have been shown to significantly improve the recovery of ADP-ribosylated peptides during solid-phase extraction (SPE) compared to anionic ion-pairing reagents like trifluoroacetic acid (TFA).[1][2] This is crucial for targeted proteomics studies focusing on this important post-translational modification.
-
Volatility: Like ammonium acetate, alkylammonium acetates are volatile and compatible with mass spectrometry, ensuring they do not contaminate the instrument's ion source.[3][4]
Comparative Properties of Volatile Buffers
The choice of alkylammonium acetate buffer can influence chromatographic retention and mass spectrometry signal. The following table summarizes key properties of commonly used volatile buffers to aid in selection.
| Buffer/Ion-Pairing Reagent | Cation | Anion | Typical pH Range | Volatility | Key Applications in Mass Spectrometry |
| This compound (TMAA) | Trimethylammonium | Acetate | 6-7 | High | Ion-pairing chromatography, Native MS (inferred) |
| Triethylammonium Acetate (TEAA) | Triethylammonium | Acetate | 6-7 | High | Oligonucleotide analysis, Peptide mapping, Enrichment of ADP-ribosylated peptides.[1][2] |
| Ammonium Acetate | Ammonium | Acetate | 4-6 | High | General purpose LC-MS, Native MS.[5][6] |
| Ammonium Formate | Ammonium | Formate | 3-5 | High | General purpose LC-MS. |
| Ammonium Bicarbonate | Ammonium | Bicarbonate | ~8 | High | In-gel digestion, Peptide mapping. |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound (TMAA) Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound.
Materials:
-
Trimethylamine (B31210) solution
-
Glacial acetic acid
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter
-
Fume hood
-
Glass beaker and stir bar
Procedure:
-
Work in a chemical fume hood due to the volatility and odor of trimethylamine and acetic acid.
-
To a glass beaker containing a stir bar, add a calculated amount of high-purity water.
-
Slowly add the required volume of trimethylamine solution to the water while stirring.
-
Carefully and slowly add glacial acetic acid to the solution. The reaction is exothermic.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to the desired level (typically pH 6-7) by adding small aliquots of acetic acid or trimethylamine solution.
-
Transfer the solution to a clean, labeled glass bottle and store at 4°C.
Figure 1. Workflow for the preparation of a 1 M this compound (TMAA) stock solution.
Protocol 2: Solid-Phase Extraction (SPE) of ADP-Ribosylated Peptides using Alkylammonium Acetate Buffer
This protocol is adapted from studies using triethylammonium acetate (TEAA) and can be applied with this compound for the enrichment of ADP-ribosylated peptides prior to LC-MS/MS analysis.[1][2]
Materials:
-
Tryptic digest of cellular proteins
-
1 M this compound (TMAA) or Triethylammonium Acetate (TEAA) stock solution, pH 7.0
-
Acetonitrile (B52724) (ACN), HPLC grade
-
High-purity water
-
C18 SPE cartridge
-
Vacuum manifold or centrifuge with SPE adapter
Procedure:
-
Prepare SPE Buffers:
-
Activation Solution: 100% Acetonitrile
-
Equilibration Buffer: 0.1 M TMAA (or TEAA) in water
-
Wash Buffer: 0.1 M TMAA (or TEAA) in water
-
Elution Buffer: 50% Acetonitrile in 0.1 M TMAA (or TEAA)
-
-
Condition the C18 SPE Cartridge:
-
Pass 1 mL of Activation Solution through the cartridge.
-
Pass 1 mL of Elution Buffer through the cartridge.
-
-
Equilibrate the Cartridge:
-
Pass 2 x 1 mL of Equilibration Buffer through the cartridge.
-
-
Load the Sample:
-
Acidify the tryptic digest with a small amount of acetic acid to ensure peptide protonation.
-
Load the sample onto the equilibrated C18 cartridge.
-
-
Wash the Cartridge:
-
Pass 2 x 1 mL of Wash Buffer through the cartridge to remove salts and other hydrophilic contaminants.
-
-
Elute the Peptides:
-
Elute the bound peptides with 1 mL of Elution Buffer.
-
-
Sample Preparation for MS:
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the sample in a mobile phase compatible with your LC-MS system (e.g., 0.1% formic acid in water).
-
Figure 2. Workflow for the Solid-Phase Extraction (SPE) of peptides using an alkylammonium acetate buffer.
Protocol 3: Native Mass Spectrometry of Protein-Ligand Complexes
This protocol provides a general guideline for using this compound in native mass spectrometry to study non-covalent interactions.
Materials:
-
Purified protein and ligand of interest
-
1 M this compound (TMAA) stock solution, pH 7.0
-
High-purity water
-
Buffer exchange columns (e.g., size-exclusion spin columns)
-
Nano-electrospray ionization (nESI) mass spectrometer
Procedure:
-
Prepare Protein and Ligand Solutions:
-
Prepare stock solutions of the protein and ligand in a suitable storage buffer.
-
-
Buffer Exchange:
-
Exchange the protein and ligand into the desired final concentration of TMAA buffer (e.g., 50-200 mM). Use a buffer exchange spin column according to the manufacturer's instructions. This step is critical to remove non-volatile salts.
-
-
Incubate the Complex:
-
Mix the protein and ligand in the TMAA buffer at the desired molar ratios.
-
Incubate the mixture for a sufficient time to allow complex formation.
-
-
Native MS Analysis:
-
Introduce the sample into the nESI mass spectrometer using a pulled capillary emitter.
-
Acquire mass spectra under "native" or "soft" ionization conditions (low cone voltage, minimal in-source fragmentation).
-
Optimize instrument parameters to maintain the integrity of the non-covalent complex in the gas phase.
-
-
Data Analysis:
-
Analyze the resulting mass spectra to identify peaks corresponding to the free protein, free ligand, and the protein-ligand complex.
-
Determine the stoichiometry of the complex from the mass of the observed species.
-
Figure 3. Logical workflow for the analysis of protein-ligand complexes by native mass spectrometry.
Conclusion
This compound is a valuable, albeit less common, volatile buffer for mass spectrometry applications. Its utility as an ion-pairing reagent and its compatibility with native mass spectrometry make it a versatile tool for researchers in proteomics, drug discovery, and related fields. While detailed application data for TMAA is not as abundant as for TEAA, the provided protocols and comparative information offer a solid foundation for its implementation in various LC-MS workflows. As with any analytical method, optimization of buffer concentration, pH, and instrument parameters is crucial for achieving the best results.
References
- 1. Ion-Pairing with Triethylammonium Acetate Improves Solid-Phase Extraction of ADP-Ribosylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triethylammonium acetate (TEAA) and acetonitrile - Chromatography Forum [chromforum.org]
- 5. Native mass spectrometry beyond ammonium acetate: effects of nonvolatile salts on protein stability and structure - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of peak shapes obtained with volatile (mass spectrometry-compatible) buffers and conventional buffers in reversed-phase high-performance liquid chromatography of bases on particulate and monolithic columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Triethylammonium Acetate in Aza- and Thia-Michael Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of triethylammonium (B8662869) acetate (B1210297) (TEAA) as a catalyst in aza- and thia-Michael reactions. TEAA, an ionic liquid, offers an efficient, environmentally friendly, and recyclable catalytic system for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are pivotal in the synthesis of a wide range of biologically active compounds and pharmaceutical intermediates.
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. The aza- and thia-Michael variants, employing nitrogen and sulfur nucleophiles respectively, are of particular importance in drug development for the synthesis of β-amino compounds and organosulfur molecules. Traditional methods often require harsh reaction conditions or expensive and toxic catalysts. Triethylammonium acetate has emerged as a mild, inexpensive, and recyclable alternative that can function as both a solvent and a catalyst, promoting high yields under ambient conditions.[1][2]
Role and Mechanism of Triethylammonium Acetate
Triethylammonium acetate is a protic ionic liquid that facilitates aza- and thia-Michael additions through a dual activation mechanism. The triethylammonium cation ([Et₃NH]⁺) acts as a Brønsted acid, activating the α,β-unsaturated acceptor and making the N-H or S-H bond of the nucleophile weaker. This enhances the nucleophilicity of the amine or thiol for addition to the electron-deficient alkene. The acetate anion ([CH₃COO]⁻) can act as a base to deprotonate the nucleophile, further increasing its reactivity. This synergistic action allows the reaction to proceed efficiently under mild conditions.[1]
Aza-Michael Addition Reactions
The addition of amines to α,β-unsaturated compounds using TEAA provides a green and efficient route to synthesize β-amino carbonyl compounds.
Quantitative Data Summary
The following table summarizes the results for the aza-Michael reaction of various amines with different α,β-unsaturated compounds catalyzed by triethylammonium acetate at room temperature.
| Entry | Amine | Michael Acceptor | Time (min) | Yield (%) |
| 1 | Aniline | Acrylonitrile | 20 | 90 |
| 2 | p-Toluidine | Acrylonitrile | 25 | 92 |
| 3 | N-Phenylpiperazine | Acrylonitrile | 5 | 98 |
| 4 | Morpholine | Acrylonitrile | 5 | 98 |
| 5 | Piperidine | Acrylonitrile | 5 | 96 |
| 6 | Pyrrolidine | Acrylonitrile | 5 | 98 |
| 7 | Aniline | Methyl acrylate | 25 | 88 |
| 8 | p-Toluidine | Methyl acrylate | 30 | 90 |
| 9 | N-Phenylpiperazine | Methyl acrylate | 10 | 96 |
| 10 | Morpholine | Methyl acrylate | 10 | 95 |
| 11 | Piperidine | Methyl acrylate | 10 | 94 |
| 12 | Pyrrolidine | Methyl acrylate | 10 | 95 |
| 13 | Aniline | Ethyl acrylate | 25 | 86 |
| 14 | N-Phenylpiperazine | Ethyl acrylate | 10 | 95 |
| 15 | Morpholine | Ethyl acrylate | 10 | 94 |
| 16 | Piperidine | Ethyl acrylate | 10 | 92 |
| 17 | Pyrrolidine | Ethyl acrylate | 10 | 94 |
| 18 | Aniline | Methyl vinyl ketone | 35 | 85 |
| 19 | N-Phenylpiperazine | Methyl vinyl ketone | 15 | 92 |
| 20 | Morpholine | Methyl vinyl ketone | 15 | 90 |
| 21 | Piperidine | Methyl vinyl ketone | 15 | 90 |
| 22 | Pyrrolidine | Methyl vinyl ketone | 15 | 92 |
Data sourced from Verma et al., Monatshefte fuer Chemie/Chemical Monthly, 2008.[1]
Experimental Protocol: General Procedure for Aza-Michael Addition
-
Reactant Mixture: In a round-bottom flask, combine the amine (1 mmol) and the α,β-unsaturated compound (1.2 mmol).
-
Catalyst Addition: Add triethylammonium acetate (2 mL) to the reaction mixture.
-
Reaction Conditions: Stir the resulting mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, add water (10 mL) to the mixture and extract the product with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient.
-
Catalyst Recycling: The aqueous layer containing the TEAA can be concentrated under reduced pressure and the recovered ionic liquid can be reused for subsequent reactions.
Thia-Michael Addition Reactions
TEAA also efficiently catalyzes the conjugate addition of thiols to electron-deficient alkenes, providing a straightforward synthesis of β-thioethers.
Quantitative Data Summary
The following table presents data for the thia-Michael addition of various thiols to α,β-unsaturated compounds in the presence of triethylammonium acetate at room temperature.
| Entry | Thiol | Michael Acceptor | Time (min) | Yield (%) |
| 1 | Thiophenol | Acrylonitrile | 1 | 98 |
| 2 | p-Thiocresol | Acrylonitrile | 1 | 96 |
| 3 | Thiophenol | Methyl acrylate | 2 | 95 |
| 4 | p-Thiocresol | Methyl acrylate | 2 | 94 |
| 5 | Thiophenol | Ethyl acrylate | 2 | 94 |
| 6 | p-Thiocresol | Ethyl acrylate | 2 | 92 |
| 7 | Thiophenol | Methyl vinyl ketone | 5 | 92 |
| 8 | p-Thiocresol | Methyl vinyl ketone | 5 | 90 |
Data sourced from Verma et al., Monatshefte fuer Chemie/Chemical Monthly, 2008.[1]
Experimental Protocol: General Procedure for Thia-Michael Addition
-
Reactant Mixture: In a round-bottom flask, combine the thiol (1 mmol) and the α,β-unsaturated compound (1.2 mmol).
-
Catalyst Addition: Add triethylammonium acetate (2 mL) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, add water (10 mL) and extract the product with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (ethyl acetate/hexane).
-
Catalyst Recycling: The aqueous layer containing the TEAA can be concentrated and the recovered ionic liquid can be reused.
Visualizations
Reaction Mechanisms and Experimental Workflow
Caption: Proposed mechanism for the TEAA-catalyzed aza-Michael reaction.
Caption: Proposed mechanism for the TEAA-catalyzed thia-Michael reaction.
Caption: General experimental workflow for TEAA-catalyzed Michael additions.
References
Application Notes & Protocols: Employing Quaternary Ammonium Salts for Derivatization in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of quaternary ammonium (B1175870) salts, specifically focusing on tetramethylammonium (B1211777) salts, for derivatization in Gas Chromatography (GC). While trimethylammonium acetate (B1210297) is not a commonly documented reagent for this purpose, the closely related tetramethylammonium acetate and tetramethylammonium hydroxide (B78521) (TMAH) are well-established reagents for a powerful derivatization technique known as pyrolytic methylation or thermochemolysis. This method is particularly useful for the rapid and efficient analysis of a wide range of analytes, including fatty acids, phenols, and drugs.
Introduction to Pyrolytic Methylation with Quaternary Ammonium Salts
Pyrolytic methylation is an in-situ derivatization technique where the analyte is mixed with a quaternary ammonium salt or hydroxide reagent and then injected into a hot GC inlet. At high temperatures (typically 200-400°C), the reagent decomposes and donates a methyl group to acidic functional groups of the analyte, such as carboxylic acids (-COOH), hydroxyls (-OH), and amines (-NH). This process, also known as "flash methylation," converts non-volatile or polar compounds into their more volatile and thermally stable methyl derivatives, making them amenable to GC analysis.[1]
The primary advantages of this technique include:
-
Speed and Simplicity: Derivatization occurs directly in the GC inlet, eliminating the need for lengthy offline sample preparation steps.[1][2]
-
Minimal Sample Handling: Reduces the risk of sample loss and contamination.[3]
-
Versatility: Applicable to a broad range of compounds containing active hydrogens.[1]
-
Automation-Friendly: The procedure can be easily automated for high-throughput analysis.[3]
The Derivatization Reagent: Tetramethylammonium Acetate and Hydroxide
While the user specified trimethylammonium acetate, the scientific literature predominantly describes the use of tetramethylammonium acetate and tetramethylammonium hydroxide (TMAH) for pyrolytic methylation in GC.[4] The underlying principle and application are analogous. These reagents serve as methyl group donors upon thermal decomposition in the hot GC inlet.
The general reaction mechanism involves the deprotonation of the analyte's acidic functional group by the hydroxide or acetate ion, followed by a nucleophilic attack of the resulting anion on one of the methyl groups of the tetramethylammonium cation.
Experimental Protocols
Protocol 1: Analysis of Fatty Acids in Biological Matrices using Tetramethylammonium Hydroxide (TMAH)
This protocol is adapted for the analysis of fatty acids in lipids, which are converted to their corresponding fatty acid methyl esters (FAMEs) for GC analysis.
Materials:
-
Sample containing lipids (e.g., oils, tissues, cells)
-
Tetramethylammonium hydroxide (TMAH) solution (e.g., 25% in methanol)
-
Organic solvent (e.g., methanol, chloroform, hexane)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
GC vials with inserts
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., oils), accurately weigh approximately 10-20 mg of the sample into a glass tube.
-
For solid samples (e.g., tissues), perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Add a known amount of internal standard to the sample.
-
Evaporate the solvent under a stream of nitrogen if necessary.
-
Re-dissolve the lipid residue in 100 µL of a suitable organic solvent (e.g., methanol:chloroform 2:1 v/v).
-
-
Derivatization:
-
To the 100 µL of sample solution, add 50 µL of TMAH solution (25% in methanol).
-
Vortex the mixture for 30 seconds.
-
Transfer the mixture to a GC vial with an insert.
-
-
GC Analysis:
-
Inject 1 µL of the sample mixture into the GC.
-
GC Conditions (Typical):
-
Injector Temperature: 250-300°C (to ensure efficient pyrolysis)
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature of around 240°C. The specific program will depend on the range of fatty acids being analyzed.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector: FID or MS.
-
Detector Temperature (FID): 280-300°C.
-
-
Expected Outcome:
The fatty acids in the sample will be converted to their corresponding methyl esters, which can be separated and quantified by GC. The use of an internal standard allows for accurate quantification.
Protocol 2: Derivatization of Acidic Drugs and Phenols using Pyrolytic Methylation
This protocol is suitable for the analysis of various acidic drugs (e.g., barbiturates) and phenolic compounds.
Materials:
-
Sample containing the analyte of interest
-
Tetramethylammonium hydroxide (TMAH) or Tetramethylammonium acetate solution in methanol
-
Appropriate solvent for sample dissolution (e.g., methanol, acetone)
-
GC vials
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the sample into a reaction vessel.
-
If the sample is in a complex matrix, perform a suitable extraction to isolate the analytes.
-
Dissolve the sample or extracted residue in a minimal amount of an appropriate solvent.
-
-
Derivatization:
-
Add an equal volume of the TMAH or tetramethylammonium acetate reagent to the sample solution. A molar excess of the reagent is often used to ensure complete derivatization.
-
Mix thoroughly.
-
-
GC-MS Analysis:
-
Directly inject 1 µL of the mixture into the GC-MS system.
-
GC-MS Conditions (Typical):
-
Injector Temperature: 280°C
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: A suitable temperature program should be developed based on the volatility of the derivatized analytes.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Data Presentation
The following table summarizes representative quantitative data for the recovery of fatty acids using a pyrolytic methylation method with a quaternary ammonium salt, demonstrating the effectiveness of the technique.
| Fatty Acid | Derivatization Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Linoleic Acid (C18:2) | On-line Pyrolytic Methylation | 98.5 | 3.2 |
| Oleic Acid (C18:1) | On-line Pyrolytic Methylation | 101.2 | 2.9 |
| Palmitic Acid (C16:0) | On-line Pyrolytic Methylation | 97.8 | 3.5 |
| Stearic Acid (C18:0) | On-line Pyrolytic Methylation | 99.1 | 3.1 |
Data is illustrative and based on typical performance reported in the literature for pyrolytic methylation techniques.
Visualizations
Workflow for Pyrolytic Methylation in GC
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid method to discriminate between free and esterified fatty acids by pyrolytic methylation using tetramethylammonium acetate or hydroxide | Scilit [scilit.com]
Application Notes and Protocols: Triethylammonium Acetate as a Phase Transfer Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethylammonium (B8662869) acetate (B1210297) (TEAA), a versatile and environmentally friendly ionic liquid, as a phase transfer catalyst in organic synthesis. While the related compound trimethylammonium acetate is known, current research highlights the efficacy and application of triethylammonium acetate in facilitating reactions between immiscible phases, particularly in C-N and C-S bond formation.
Introduction to Triethylammonium Acetate in Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1][2][3] The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, where the reaction can proceed.[1][4] This methodology offers numerous advantages, including the use of inexpensive and safer solvents like water, milder reaction conditions, reduced waste, and often higher yields and purity of products.[1][5]
Triethylammonium acetate ([Et₃NH][CH₃COO]) has emerged as a highly efficient, inexpensive, and recyclable ionic liquid that functions as a phase transfer catalyst.[6] It is particularly effective in promoting chemoselective aza- and thia-Michael addition reactions.[6] Its use aligns with the principles of green chemistry by obviating the need for toxic and expensive catalysts and volatile organic solvents.[6][7]
Mechanism of Action
The general mechanism of phase transfer catalysis using a quaternary ammonium salt involves the transport of an anion from an aqueous phase to an organic phase.[8] The lipophilic quaternary ammonium cation pairs with the anion, forming an ion pair that is soluble in the organic phase. This "naked" anion is highly reactive in the organic medium, where it reacts with the organic substrate. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.
In the context of TEAA-catalyzed Michael additions, the triethylammonium cation facilitates the transfer and activation of the nucleophile (amine or thiol) for addition to the α,β-unsaturated compound.[6]
Applications in Organic Synthesis: Aza- and Thia-Michael Additions
TEAA has proven to be an excellent catalyst for the conjugate addition of amines (aza-Michael) and thiols (thia-Michael) to electron-deficient alkenes.[6] This reaction is fundamental in organic synthesis for forming C-N and C-S bonds, which are prevalent in many pharmaceutical intermediates and biologically active molecules.[6]
Quantitative Data Summary
The following tables summarize the results obtained for the TEAA-catalyzed Michael addition of various amines and thiols to α,β-unsaturated compounds at room temperature.[6][9]
Table 1: Aza-Michael addition of amines to α,β-unsaturated compounds catalyzed by TEAA. [6][9]
| Entry | Amine (Nucleophile) | Michael Acceptor | Time (min) | Yield (%) |
| 1 | N-Phenylpiperazine | Acrylonitrile | 1 | 98 |
| 2 | N-Phenylpiperazine | Methyl acrylate | 1 | 99 |
| 3 | N-(4-Nitrophenyl)piperazine | Acrylonitrile | 1 | 99 |
| 4 | N-(4-Aminophenyl)piperazine | Methyl acrylate | 1 | 98 |
| 5 | Piperidine | Acrylonitrile | 1 | 99 |
| 6 | Morpholine | Acrylonitrile | 1 | 98 |
| 7 | Aniline | Acrylonitrile | 30 | 95 |
| 8 | 4-Chloroaniline | Methyl acrylate | 30 | 94 |
| 9 | Imidazole | Acrylonitrile | 45 | 92 |
| 10 | Benzylamine | Acrylonitrile | 1 | 99 |
Table 2: Thia-Michael addition of thiols to α,β-unsaturated compounds catalyzed by TEAA. [6]
| Entry | Thiol (Nucleophile) | Michael Acceptor | Time (min) | Yield (%) |
| 1 | Thiophenol | Acrylonitrile | 1 | 99 |
| 2 | Thiophenol | Methyl acrylate | 1 | 98 |
| 3 | 4-Methylthiophenol | Acrylonitrile | 1 | 99 |
| 4 | 4-Chlorothiophenol | Methyl acrylate | 1 | 98 |
| 5 | 2-Naphthalenethiol | Acrylonitrile | 1 | 97 |
| 6 | 1-Dodecanethiol | Acrylonitrile | 1 | 99 |
Experimental Protocols
Protocol 1: Synthesis of Triethylammonium Acetate (TEAA) Ionic Liquid
This protocol describes the synthesis of the TEAA catalyst from readily available starting materials.[6]
Materials:
-
Triethylamine (B128534) (1.0 mol, 101.2 g)
-
Acetic acid (1.5 mol, 90.1 g)
-
250 mL round-bottomed flask
-
Reflux condenser
-
Water bath
-
Magnetic stirrer
Procedure:
-
Set up the round-bottomed flask in a water bath on a magnetic stirrer and fit it with a reflux condenser.
-
Add triethylamine to the flask.
-
While stirring, slowly add acetic acid dropwise to the triethylamine at 70 °C.
-
After the addition is complete, increase the temperature of the water bath to 80 °C and continue stirring the mixture for 2 hours to ensure the reaction goes to completion.
-
The resulting viscous liquid is the triethylammonium acetate ionic liquid, which can be used directly without further purification.
Protocol 2: General Procedure for TEAA-Catalyzed Aza-Michael Addition
This protocol provides a general method for the conjugate addition of an amine to an α,β-unsaturated nitrile or carbonyl compound using TEAA.[6]
Materials:
-
Amine (1.0 mmol)
-
α,β-unsaturated nitrile or carbonyl compound (1.2 mmol)
-
Triethylammonium acetate (TEAA) (2 cm³)
-
Small reaction vessel (e.g., 10 mL vial)
-
Magnetic stirrer
-
Diethyl ether for extraction
-
Standard laboratory glassware for work-up
Procedure:
-
To the reaction vessel, add the amine (1.0 mmol) and the α,β-unsaturated compound (1.2 mmol).
-
Add TEAA (2 cm³) to the mixture.
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1 to 45 minutes, depending on the substrates.
-
Upon completion, add diethyl ether to the reaction mixture to extract the product. The ionic liquid (TEAA) will form a separate phase.
-
Separate the diethyl ether layer containing the product.
-
Wash the ether layer with water to remove any residual ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product. Further purification is typically not required.[6]
-
The recovered TEAA can be recycled and reused for subsequent reactions.[6]
Experimental Workflow and Logic Diagrams
The following diagrams, created using the DOT language, visualize the experimental workflow for the TEAA-catalyzed Michael addition.
Conclusion
Triethylammonium acetate serves as a cost-effective, efficient, and environmentally benign phase transfer catalyst for a range of organic transformations, most notably aza- and thia-Michael additions. The simple protocols, mild reaction conditions, and high yields make it an attractive alternative to conventional catalytic systems, particularly for applications in pharmaceutical and fine chemical synthesis. The ability to recycle and reuse the catalyst further enhances its utility in sustainable and industrial-scale processes.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. Phase transfer catalysis | PPTX [slideshare.net]
- 4. iajpr.com [iajpr.com]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. researchgate.net [researchgate.net]
Application Note: HPLC Method Development Using Triethylammonium Acetate (TEAA) Buffer
Introduction
Triethylammonium (B8662869) acetate (B1210297) (TEAA) is a widely utilized ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis and purification of negatively charged biomolecules such as oligonucleotides and peptides.[1] The triethylammonium (TEA) cation pairs with the anionic groups of the analyte, such as the phosphate (B84403) backbone of nucleic acids, neutralizing the charge.[1] This interaction increases the hydrophobicity of the analyte, leading to enhanced retention and improved separation on non-polar stationary phases like C18.[1] TEAA is also a volatile buffer, which allows it to be removed easily by lyophilization, simplifying sample recovery post-purification.[2] Its compatibility with mass spectrometry (MS) makes it a versatile choice for modern analytical workflows.[3]
Principle of Ion-Pairing Chromatography with TEAA
In RP-HPLC, highly polar or charged analytes are poorly retained on non-polar stationary phases. Ion-pairing agents are additives to the mobile phase that contain a hydrophobic part and an ionic part. The hydrophobic part interacts with the stationary phase, while the ionic part associates with the charged analyte of opposite polarity. In the case of TEAA, the triethylammonium cation (TEA+) forms an ion pair with anionic analytes. This masks the charge of the analyte, making the resulting complex more hydrophobic and thus more retained on the reversed-phase column. The concentration of the ion-pairing agent is a critical parameter; higher concentrations can lead to more efficient ion-pairing and improved retention and resolution.[4]
Protocols
Protocol 1: Preparation of 1 M TEAA Stock Solution (pH 7.0)
Materials:
-
Triethylamine (B128534) (TEA), HPLC grade (≥99.5%)
-
Glacial Acetic Acid, HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Calibrated pH meter
-
Volumetric flasks and appropriate glass- or solvent-compatible ware
-
0.2 µm membrane filter
Procedure:
-
Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
To prepare 100 mL of a 1 M TEAA solution, add approximately 70 mL of deionized water to a suitable flask.
-
Add 13.9 mL of triethylamine to the water with stirring.
-
Carefully add 5.7 mL of glacial acetic acid. The reaction is exothermic; allow the solution to cool to room temperature.
-
Adjust the pH to 7.0 by adding small aliquots of glacial acetic acid or triethylamine as needed.
-
Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with deionized water.
-
Filter the buffer solution through a 0.2 µm membrane filter to remove any particulate matter.
-
Store the stock solution in a tightly sealed, appropriate container at 2-8°C. The buffer is stable for several weeks.
Protocol 2: HPLC Method Development for Oligonucleotide Analysis
This protocol outlines a general approach for developing a gradient HPLC method for the separation of oligonucleotides using a TEAA buffer system.
1. Initial Setup and Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M TEAA in deionized water. Prepare by diluting the 1 M TEAA stock solution.
-
Mobile Phase B: 0.1 M TEAA in 25-50% acetonitrile (B52724).[1][5] Prepare by adding the required volume of 1 M TEAA stock solution and HPLC-grade acetonitrile to a volumetric flask and bringing to volume with deionized water.
-
HPLC System: A binary HPLC system with a UV detector is suitable. A C18 reversed-phase column is commonly used for oligonucleotide analysis.
2. Experimental Workflow:
-
Column Equilibration: Equilibrate the C18 column with 100% Mobile Phase A for at least 10-15 column volumes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude or purified oligonucleotide sample in Mobile Phase A.
-
Scouting Gradient: To determine the approximate elution conditions, run a broad linear gradient. A typical scouting gradient is from 0% to 50% Mobile Phase B over 20-30 minutes.[1]
-
Method Optimization: Based on the results of the scouting run, optimize the gradient to improve the resolution of the target peak from its impurities.
-
Gradient Slope: If peaks are poorly resolved, decrease the gradient slope (e.g., extend the gradient time).
-
Initial Conditions: Adjust the initial percentage of Mobile Phase B to control the retention of early-eluting peaks.
-
Flow Rate: A typical flow rate is 1.0 mL/min for a 4.6 mm ID column. Adjust as needed based on column dimensions and particle size.
-
Column Temperature: Temperature can influence selectivity. Running separations at elevated temperatures (e.g., 50-65°C) can improve peak shape and resolution for oligonucleotides.
-
3. Data Analysis and Post-Run:
-
Monitor the separation at a suitable wavelength, typically 260 nm for oligonucleotides.
-
After the analysis, wash the column with a high percentage of organic solvent to remove any strongly retained components.
-
Store the column according to the manufacturer's recommendations.
Data Presentation
The following tables summarize typical starting conditions and optimization parameters for HPLC method development using TEAA buffer.
Table 1: Typical HPLC Conditions for Oligonucleotide Analysis
| Parameter | Typical Value | Notes |
| Column | Reversed-phase C18, 150 x 4.6 mm, 5 µm | Other C18 chemistries and dimensions can be used. |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 in Water | [1][5] |
| Mobile Phase B | 0.1 M TEAA, pH 7.0 in 25% Acetonitrile | [5] |
| Flow Rate | 1.0 mL/min | Adjust based on column dimensions. |
| Column Temp. | 50°C | Higher temperatures can improve peak shape. |
| Detection | UV at 260 nm | |
| Injection Vol. | 10-20 µL | Depends on sample concentration. |
| Gradient | 0-100% B over 30 minutes (scouting) | Optimize based on initial results. |
Table 2: Parameters for Method Optimization
| Parameter | Range for Optimization | Effect on Separation |
| TEAA Concentration | 50 mM - 200 mM | Higher concentrations generally increase retention. |
| pH | 6.5 - 7.5 | Can affect the charge state of some analytes and selectivity. |
| % Acetonitrile in B | 25% - 75% | Affects the elution strength of the mobile phase. |
| Gradient Slope | 1-5% B/min | Shallower gradients improve resolution but increase run time. |
| Temperature | 40°C - 65°C | Can alter selectivity and improve peak efficiency. |
Mandatory Visualization
Caption: Experimental workflow for HPLC method development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Absorbance with TEAA Buffer in HPLC
Welcome to the technical support center for troubleshooting high-performance liquid chromatography (HPLC) issues related to triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments, particularly those leading to high background absorbance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Why am I seeing a high background absorbance or a noisy baseline with my TEAA buffer?
High background absorbance and a noisy baseline are common issues when using TEAA buffer, especially at low UV wavelengths (e.g., below 220 nm).[1] This can be attributed to several factors related to the buffer quality, preparation, and the HPLC system itself.
Answer:
Several factors can contribute to high background absorbance and baseline noise when using TEAA buffer in HPLC. The primary causes often revolve around the purity of the reagents, the buffer preparation process, and potential contamination within the HPLC system.
Troubleshooting Steps:
-
Check Reagent Purity: The quality of the triethylamine (B128534) (TEA) used is critical.[2] Impurities in TEA can have significant UV absorbance, leading to a high background signal.[2]
-
Verify Buffer Preparation and pH: Improperly prepared TEAA buffer can lead to excess free triethylamine, which has a significant UV absorbance, especially at a pH greater than 7.[2]
-
Recommendation: Ensure accurate measurement of TEA and acetic acid. It is often recommended to prepare the buffer by adding acetic acid to a solution of TEA in water and adjusting the pH to the desired value, typically between 6.9 and 7.1.[5] Preparing mobile phases gravimetrically can also improve reproducibility.[2][3][4]
-
-
Ensure Freshness of the Buffer: TEAA is a semi-volatile buffer and can degrade over time, leading to increased absorbance.[6]
-
Degas the Mobile Phase: Dissolved air in the mobile phase can contribute to baseline noise, appearing as pulsations.[7]
-
Inspect the HPLC System for Contamination: Contaminants in the solvent reservoirs, tubing, pump, or column can leach out and contribute to high background noise.[7][10]
-
Recommendation: Flush the entire HPLC system with a strong solvent (e.g., high-purity acetonitrile (B52724) or methanol) to remove any contaminants.[10] If a specific component is suspected, such as the pump, it may require servicing, including changing seals or check valves.[7][8]
-
Issue 2: My baseline is drifting or showing "ghost peaks" during a gradient run with TEAA buffer. What is the cause?
Baseline drift and the appearance of non-analyte peaks (ghost peaks) are common in gradient elution, and the mobile phase is a frequent culprit.
Answer:
Baseline drift and ghost peaks during a gradient run with TEAA are often caused by impurities in the mobile phase solvents or the accumulation of contaminants on the column that elute as the organic solvent concentration increases. The difference in UV absorbance between the aqueous and organic mobile phases at the detection wavelength can also cause a drifting baseline.
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that both the water and the organic solvent (typically acetonitrile) are of the highest purity (HPLC grade or better).[7][9] Water is a common source of contamination.[7]
-
Check for Mobile Phase Contamination: Impurities in the mobile phase can accumulate on the column during equilibration and elute as a broad peak or a series of smaller peaks during the gradient.
-
Recommendation: Run a blank gradient (without an injection) to see if the ghost peaks are still present. If they are, the issue is likely with the mobile phase or the HPLC system.
-
-
Column Contamination: A dirty column can release contaminants during a gradient run.[7]
-
Recommendation: Wash the column with a strong solvent. If the problem persists, it may be necessary to replace the column. Using a guard column can help protect the analytical column from contaminants.[9]
-
-
Detector Wavelength and Bandwidth Settings: At low UV wavelengths, the absorbance of the mobile phase components can be significant and change with the solvent composition, leading to a drifting baseline.[1][11]
-
Recommendation: If possible, use a higher detection wavelength where the mobile phase has lower absorbance. Optimizing the detector's bandwidth settings can also help minimize noise.[1]
-
Issue 3: I am observing peak tailing with my analytes when using TEAA buffer. How can I resolve this?
Peak tailing can be a frustrating issue that affects resolution and quantification. While it can have multiple causes, interactions between the analyte and the stationary phase are a common factor.
Answer:
Peak tailing in the presence of TEAA buffer can be caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. The concentration of the ion-pairing agent (TEAA) can also play a role.
Troubleshooting Steps:
-
Optimize TEAA Concentration: The concentration of the ion-pairing reagent is crucial for efficient separation and good peak shape.[12]
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, influencing peak shape.
-
Recommendation: Ensure the mobile phase pH is within the optimal range for your analyte and column. For TEAA, a neutral pH around 7 is common.[15]
-
-
Consider Alternative Ion-Pairing Reagents: If peak tailing persists, an alternative ion-pairing reagent might provide better results.
-
Recommendation: For oligonucleotide analysis, alternatives like hexylammonium acetate (HAA) or dibutylamine (B89481) acetate (DBAA) have been shown to offer improved performance in some cases.[6][15]
-
-
Use a Different Column: The choice of column can significantly impact peak shape.
-
Recommendation: Columns with advanced end-capping or those specifically designed for the analysis of your target compounds may exhibit reduced peak tailing.
-
Data Presentation
Table 1: UV Absorbance Characteristics of TEAA Buffer
| Parameter | Value | Reference |
| pH | 6.9 - 7.1 | [5] |
| UV Cutoff (approximate) | ~220 nm | [1] |
| Molar Absorptivity at 260 nm (Amax) | ≤0.025 | [16] |
| Molar Absorptivity at 280 nm (Amax) | ≤0.030 | [16] |
Table 2: Alternative Ion-Pairing Reagents for Oligonucleotide Analysis
| Reagent | Abbreviation | Common Combination | Key Characteristics | Reference |
| Triethylamine/Hexafluoroisopropanol | TEA/HFIP | 15 mM TEA / 400 mM HFIP | MS compatible, good resolving power. | [6] |
| Hexylammonium Acetate | HAA | 0.1 M HAA | Good resolution, less MS compatible than TEA/HFIP. | [6] |
| Butylamine/Hexafluoroisopropanol | BA/HFIP | 15 mM BA / 50 mM HFIP | Similar MS response to TEA/HFIP, can reduce HFIP use. | [17] |
| Dibutylamine Acetate | DBAA | - | Can show significantly better performance than TEAA. | [15] |
Experimental Protocols
Protocol 1: Preparation of 1.0 M Triethylammonium Acetate (TEAA) Stock Solution (pH 7.0)
Materials:
-
Triethylamine (TEA), HPLC grade (≥99.5% purity)
-
Glacial Acetic Acid, HPLC grade
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Graduated cylinders and volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
In a well-ventilated fume hood, add approximately 800 mL of high-purity water to a 1 L volumetric flask.
-
With continuous stirring, slowly add 139 mL of triethylamine to the water. The solution will heat up. Allow it to cool to room temperature.
-
Slowly add glacial acetic acid to the solution while monitoring the pH. Continue adding acetic acid dropwise until the pH of the solution reaches 7.0. This will require approximately 57 mL of acetic acid.
-
Once the pH is stable at 7.0, add high-purity water to the flask to bring the final volume to 1 L.
-
Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.
-
Store the stock solution in a tightly sealed, clean glass bottle at 2-8°C.[5]
Note: For mobile phase preparation, this 1.0 M stock solution is typically diluted to the desired final concentration (e.g., 50 mM or 100 mM).
Protocol 2: HPLC System Flushing to Troubleshoot High Background
Objective: To remove contaminants from the HPLC system that may be causing high background absorbance.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
High-purity water
-
A clean, empty solvent reservoir
Procedure:
-
Prepare Flushing Solvents: Prepare fresh flushing solvents. A common sequence is:
-
100% High-purity water
-
100% Isopropanol (if available and compatible with your system)
-
100% Methanol
-
100% Acetonitrile
-
-
Remove Column: Disconnect the column from the system and replace it with a union or a restriction capillary. This is to prevent damage to the column and to ensure a thorough flush of the system components.[7]
-
Flush the System:
-
Place all solvent lines into the reservoir containing the first flushing solvent (water).
-
Purge the pump to ensure all lines are filled with the new solvent.
-
Run the solvent through the system at a moderate flow rate (e.g., 1-2 mL/min for a standard analytical system) for at least 30 minutes.
-
Repeat this process for each of the flushing solvents in the sequence.
-
-
Re-equilibrate the System: Once the flushing is complete, replace the flushing solvent with your initial mobile phase (without the TEAA buffer initially, just the water/acetonitrile mixture).
-
Monitor Baseline: Run the system and monitor the baseline. If the baseline is stable and at a low absorbance, it indicates that the system was likely contaminated.
-
Re-introduce TEAA Buffer: Prepare fresh TEAA buffer and introduce it into the mobile phase. If the high absorbance returns, it strongly suggests an issue with the buffer itself (purity or preparation).
Mandatory Visualizations
Caption: Troubleshooting workflow for high absorbance with TEAA buffer.
Caption: Chemical relationship of TEAA buffer components.
References
- 1. researchgate.net [researchgate.net]
- 2. Triethylammonium acetate (TEAA) and acetonitrile - Chromatography Forum [chromforum.org]
- 3. adsbiotec.com [adsbiotec.com]
- 4. adsbiotec.com [adsbiotec.com]
- 5. 三乙基乙酸铵缓冲液 suitable for HPLC, 0.98-1.02 M | Sigma-Aldrich [sigmaaldrich.com]
- 6. waters.com [waters.com]
- 7. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 8. TEAA buffer giving cycling noise: recipe to blame? - Chromatography Forum [chromforum.org]
- 9. uhplcs.com [uhplcs.com]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. conquerscientific.com [conquerscientific.com]
- 15. agilent.com [agilent.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Triethylammonium Acetate (TEAA) for Oligonucleotide Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing triethylammonium (B8662869) acetate (B1210297) (TEAA) concentration for oligonucleotide separation via liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the role of TEAA in oligonucleotide separation?
A1: In ion-pair reversed-phase (IP-RP) chromatography, triethylammonium acetate (TEAA) acts as an ion-pairing agent. The positively charged triethylammonium (TEA+) ions interact with the negatively charged phosphate (B84403) backbone of oligonucleotides. This neutralizes the charge on the oligonucleotides, increasing their hydrophobicity and allowing for their retention and separation on a reversed-phase column based on differences in their intrinsic hydrophobicity.[1][2]
Q2: What is a typical starting concentration for TEAA in IP-RP-HPLC?
A2: A common starting concentration for TEAA in ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is 100 mM.[3][4] However, the optimal concentration can vary depending on the specific oligonucleotide, column chemistry, and other experimental conditions.[3] For Hydrophilic Interaction Liquid Chromatography (HILIC), a lower concentration, around 10 mM, has been found to be optimal.[5]
Q3: How does TEAA concentration affect oligonucleotide retention time?
A3: Increasing the concentration of TEAA generally leads to an increase in the retention time of oligonucleotides.[3][6] This is because a higher concentration of the ion-pairing agent enhances the formation of the neutral ion pair, leading to stronger interaction with the stationary phase.[6]
Q4: Can TEAA be used with mass spectrometry (MS) detection?
A4: While TEAA can be used with UV detection, it is known to cause ion suppression in mass spectrometry, which can significantly reduce sensitivity.[1] For LC-MS applications, alternative ion-pairing agents like triethylamine/hexafluoroisopropanol (TEA/HFIP) are often preferred as they provide better MS sensitivity and resolution.[1][7]
Q5: How should I prepare a 0.1 M TEAA buffer solution?
A5: To prepare a 0.1 M TEAA buffer, you can start with a stock solution of 2 M TEAA. For one liter of 0.1 M TEAA, you would pipette 50 mL of the 2 M TEAA stock solution into a 1 L volumetric flask, add approximately 900 mL of HPLC-grade water, mix well by inversion, and then bring the final volume to 1 L with HPLC-grade water.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Broadening or Tailing) | Incomplete Ion-Pairing: The TEAA concentration may be too low to fully pair with the oligonucleotide. | Increase the TEAA concentration. For example, if using 10 mM, try increasing to 100 mM, especially for IP-RP-HPLC.[3] |
| Secondary Structures: Oligonucleotides, particularly G-rich sequences, can form secondary structures that interfere with separation. | Increase the column temperature (e.g., to 60°C or higher) to denature these structures.[4][7] | |
| Suboptimal pH: The pH of the mobile phase can affect both the charge of the oligonucleotide and the stability of the stationary phase. | Ensure the mobile phase pH is around 7.0 for optimal performance with TEAA.[4] | |
| Low Retention Time | Insufficient Ion-Pairing: The TEAA concentration is too low, leading to weak interaction with the stationary phase. | Increase the TEAA concentration to enhance ion-pair formation and retention.[6] |
| High Organic Solvent Concentration: The initial gradient conditions may have too high a percentage of organic solvent. | Reduce the initial percentage of the organic mobile phase (e.g., acetonitrile). | |
| Poor Resolution Between Oligonucleotides | Suboptimal TEAA Concentration: The concentration of the ion-pairing agent is critical for achieving selectivity. | Experiment with a range of TEAA concentrations (e.g., 25, 50, 75, 100 mM) to find the optimal resolution for your specific sample.[9] |
| Inappropriate Gradient Slope: A steep gradient may not provide sufficient time to separate species with small differences. | Decrease the slope of the organic solvent gradient to improve separation.[4] | |
| Stationary Phase Choice: The type of reversed-phase column can significantly impact selectivity. | Consider using a column specifically designed for oligonucleotide separations, such as those with C8 or C18 stationary phases.[4] | |
| Low MS Sensitivity | Ion Suppression from TEAA: TEAA is known to suppress the ionization of oligonucleotides in the mass spectrometer. | For MS applications, switch to a more MS-friendly ion-pairing system like triethylamine/hexafluoroisopropanol (TEA/HFIP).[7][10] |
| High Ion-Pairing Reagent Concentration: Even with MS-compatible reagents, high concentrations can lead to ion suppression. | If using TEA/HFIP, optimizing the concentrations (e.g., lower TEA and HFIP concentrations) can improve MS sensitivity.[7][10] |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Triethylammonium Acetate (TEAA) Buffer (Mobile Phase A)
Materials:
-
2 M TEAA stock solution
-
HPLC-grade water
-
50 mL volumetric pipette
-
1 L volumetric flask
-
Parafilm
-
1 L amber storage bottle
Procedure:
-
Using a 50 mL volumetric pipette, transfer 50 mL of 2 M TEAA stock solution into a clean 1 L volumetric flask.[8]
-
Add approximately 900 mL of HPLC-grade water to the flask.
-
Cover the flask with parafilm and invert several times to ensure thorough mixing.[8]
-
Add HPLC-grade water to bring the final volume to the 1 L mark.
-
Cover with parafilm and mix well by inverting the flask multiple times.
-
Transfer the prepared 0.1 M TEAA buffer to a 1 L amber bottle for storage.
Protocol 2: Optimizing TEAA Concentration for Oligonucleotide Separation by IP-RP-HPLC
Objective: To determine the optimal TEAA concentration for the separation of a target oligonucleotide from its impurities.
Materials and Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: 0.1 M TEAA in HPLC-grade water (prepared as in Protocol 1, with varying concentrations for optimization, e.g., 25 mM, 50 mM, 75 mM, 100 mM)
-
Mobile Phase B: Acetonitrile
-
Oligonucleotide sample dissolved in HPLC-grade water
Methodology:
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Concentration Screening:
-
Prepare a series of Mobile Phase A buffers with different TEAA concentrations (e.g., 25 mM, 50 mM, 75 mM, and 100 mM).
-
For each concentration, inject the oligonucleotide sample and run a gradient elution. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.[4]
-
-
Data Analysis:
-
For each TEAA concentration, evaluate the chromatogram for:
-
Retention time of the main peak.
-
Resolution between the main peak and any impurity peaks (e.g., n-1, n+1).
-
Peak shape (symmetry and width).
-
-
-
Optimization:
-
Based on the results, select the TEAA concentration that provides the best balance of retention, resolution, and peak shape for your specific oligonucleotide.
-
Visualizations
Caption: Workflow for optimizing TEAA concentration in oligonucleotide separation.
Caption: Troubleshooting logic for common oligonucleotide separation issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gilson.com [gilson.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of oligonucleotides by ion-pairing hydrophilic interaction liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. ads-tec.co.jp [ads-tec.co.jp]
- 9. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Managing Ion Suppression Effects of TEAA in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage ion suppression effects caused by triethylammonium (B8662869) acetate (B1210297) (TEAA) in their Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Troubleshooting Guides
This section offers solutions to common problems encountered during LC-MS experiments when using TEAA as a mobile phase additive.
Issue 1: Significant drop in analyte signal intensity after introducing TEAA.
Q: Why is my signal intensity so low when using TEAA?
A: Triethylammonium acetate (TEAA) is a common ion-pairing reagent used to improve chromatographic peak shape and retention of polar analytes like oligonucleotides. However, TEAA is non-volatile and can cause significant ion suppression in the mass spectrometer's ion source. This occurs because the triethylamine (B128534) (TEA) and acetate ions compete with the analyte ions for ionization, leading to a reduced signal for the compound of interest.[1][2][3][4] The non-volatile nature of TEAA also leads to the formation of adducts with the analyte, further complicating the mass spectra.
Troubleshooting Steps:
-
Reduce TEAA Concentration: The simplest approach is to lower the concentration of TEAA in the mobile phase to the minimum required for acceptable chromatography. A concentration of 10 mM is often a good starting point for oligonucleotide analysis.[5]
-
Optimize MS Source Parameters: Adjusting parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage can sometimes mitigate the suppressive effects of TEAA.[6]
-
Consider Alternative Ionization Sources: If available, atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression from non-volatile buffers compared to electrospray ionization (ESI).[7][8]
-
Implement Post-Column Modification: This technique involves adding a reagent after the analytical column but before the MS source to counteract the ion suppression.
Issue 2: Poor peak shape and resolution despite using TEAA.
Q: My peak shapes are still broad or tailing even with TEAA. What can I do?
A: While TEAA is used to improve peak shape, its effectiveness can be influenced by several factors.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the pH of the mobile phase is appropriate for your analyte. For oligonucleotide analysis, a neutral pH is common with TEAA buffers.[9]
-
Evaluate Alternative Amines: Consider replacing triethylamine with other amines like hexylamine (B90201) (to form hexylammonium acetate, HAA) or dibutylamine (B89481) (for dibutylammonium acetate, DBAA).[9] These alternatives can sometimes offer better chromatographic performance.[9]
-
Optimize Gradient Elution: Adjusting the gradient profile of the organic modifier (e.g., acetonitrile (B52724) or methanol) can significantly improve peak resolution.[9]
-
Column Selection: Ensure you are using a column suitable for your application. For oligonucleotides, ion-pair reversed-phase (IP-RP) or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used.[5][9]
Issue 3: Persistent system contamination and background noise.
Q: I'm seeing a persistent background peak at m/z 102, and my baseline is noisy after using TEAA. How can I clean my system?
A: Triethylamine (TEA) from the TEAA buffer can be persistent and contaminate the LC-MS system, leading to a characteristic background ion at m/z 102 (the protonated molecule of TEA).[10]
System Cleaning Protocol:
-
Isolate System Components: Disconnect the column and the mass spectrometer from the LC system.
-
Flush the LC System: Flush all LC tubing and the injector with an acidic solution to protonate the TEA, making it more soluble and easier to remove. A common flushing solution is 95:5 water/acetonitrile with 1% formic acid.[10]
-
Clean the MS Source: If contamination is suspected in the mass spectrometer, follow the manufacturer's instructions for cleaning the ion source. This may involve wiping components with appropriate solvents or using a steam-cleaning procedure if available.[10]
-
Thorough Rinsing: After cleaning, thoroughly rinse the system with your initial mobile phase (without TEAA) until the background noise subsides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression by TEAA in LC-MS?
A1: The primary causes of ion suppression by TEAA are:
-
Competition for Ionization: In the electrospray source, the high concentration of triethylammonium and acetate ions competes with the analyte molecules for the available charge, reducing the ionization efficiency of the analyte.[2][3][4]
-
Changes in Droplet Properties: Non-volatile components like TEAA can alter the surface tension and viscosity of the ESI droplets. This hinders solvent evaporation and the release of gas-phase analyte ions.[7]
-
Adduct Formation: TEAA can form adducts with the analyte, which can complicate the mass spectrum and reduce the intensity of the primary analyte ion.
Q2: Are there any good alternatives to TEAA for oligonucleotide analysis?
A2: Yes, several alternatives can provide good chromatographic performance with reduced ion suppression. These are often more volatile and MS-friendly.
| Alternative Reagent Class | Specific Examples | Key Advantages |
| Alternative Amine-Acetate Buffers | Hexylammonium Acetate (HAA), Dibutylammonium Acetate (DBAA) | Can offer improved separation efficiency compared to TEAA.[9] |
| Fluorinated Acetic Acids | Difluoroacetic Acid (DFA) | Provides a good balance of chromatographic performance and MS sensitivity, often better than trifluoroacetic acid (TFA).[11][12] |
| Other Ion-Pairing Reagents | Formic Acid (FA) | Highly volatile and MS-friendly, but may provide lower chromatographic resolution for some applications.[11][13] |
Q3: How does post-column addition help in mitigating TEAA's ion suppression?
A3: Post-column addition involves introducing a modifying solution to the eluent after chromatographic separation but before it enters the mass spectrometer. This allows for the use of optimal mobile phases for chromatography (like those with TEAA) while creating more favorable conditions for ionization. For example, adding an acidic solution post-column can help to dissociate the analyte-TEAA ion pair, freeing the analyte to be ionized more efficiently. Similarly, adding a solvent like isopropanol (B130326) can improve the desolvation process in the ESI source.[14]
Q4: What is a general experimental protocol for post-column addition to reduce ion suppression?
A4: The following is a general protocol. Specific flow rates and reagent concentrations should be optimized for your application.
Experimental Protocol: Post-Column Addition of Propionic Acid/Isopropanol
-
Objective: To mitigate ion suppression caused by a non-volatile ion-pairing reagent like TEAA.
-
Materials:
-
LC system with a post-column tee-piece mixer.
-
A second HPLC pump or a syringe pump for delivering the post-column reagent.
-
Post-column reagent: A solution of 75% propionic acid and 25% isopropanol.[14]
-
-
Methodology:
-
Perform your standard LC separation using the TEAA-containing mobile phase.
-
After the analytical column, use a low-dead-volume tee-piece to introduce the post-column reagent into the eluent flow.
-
Deliver the propionic acid/isopropanol solution at a flow rate that is typically a fraction of the analytical flow rate (e.g., if the analytical flow is 0.2 mL/min, the post-column flow might be 0.05-0.1 mL/min).
-
The combined flow then enters the mass spectrometer's ion source.
-
Optimize the flow rate of the post-column reagent to achieve the maximum enhancement in analyte signal.
-
Visual Guides
Caption: Workflow for Post-Column Addition to Mitigate Ion Suppression.
Caption: Mechanism of Ion Suppression by TEAA in ESI-MS.
References
- 1. Enhancing the Mass Spectrometry Sensitivity for Oligonucleotide Detection by Organic Vapor Assisted Electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of oligonucleotides by ion-pairing hydrophilic interaction liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. halocolumns.com [halocolumns.com]
- 14. researchgate.net [researchgate.net]
preventing precipitation of ammonium acetate in HPLC columns
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent issues related to ammonium (B1175870) acetate (B1210297) precipitation in HPLC columns.
Frequently Asked Questions (FAQs)
Q1: What causes ammonium acetate to precipitate in an HPLC column?
Ammonium acetate precipitation is a common issue in reversed-phase HPLC, primarily caused by the limited solubility of the salt in mobile phases with a high percentage of organic solvent, particularly acetonitrile (B52724).[1][2][3] When the concentration of acetonitrile in the mobile phase exceeds approximately 90%, the solubility of ammonium acetate decreases significantly, leading to its precipitation out of the solution.[1][2][3][4] This can result in clogged capillaries, column frits, and increased system backpressure.[1][2][3]
Other contributing factors can include:
-
Improper mobile phase preparation: Dissolving ammonium acetate directly in a high organic content solvent mixture instead of the aqueous portion first.[1][3]
-
Bacterial growth: Aqueous buffer solutions are susceptible to bacterial contamination, which can cause cloudiness and lead to blockages.[5]
-
High buffer concentration: Using a higher concentration of ammonium acetate than is soluble in the specific mobile phase composition.
Q2: How can I prevent ammonium acetate from precipitating in my HPLC system?
Prevention is key to avoiding column clogging and ensuring reproducible results. Here are some best practices:
-
Proper Mobile Phase Preparation: Always dissolve ammonium acetate in the aqueous component of the mobile phase first before adding the organic solvent.[6] Never add the aqueous solution to the organic solvent.
-
Mindful Gradient Elution: When running a gradient, be aware of the ammonium acetate concentration and the percentage of organic solvent. If your gradient exceeds 90% acetonitrile, consider using a lower concentration of ammonium acetate that will remain soluble.[1][2][3]
-
Freshly Prepared Buffers: Prepare buffer solutions fresh daily and filter them through a 0.22 µm or 0.45 µm membrane before use to remove any particulates and minimize the risk of bacterial growth.[5][7]
-
System and Column Flushing: After completing your analytical runs, flush the column and system with a mobile phase containing a high percentage of water (e.g., 90% water / 10% organic) to remove any residual salts before switching to a high organic content solvent for storage.[8][9][10]
-
Consider Solvent Choice: Ammonium acetate has better solubility in methanol (B129727) than in acetonitrile. If your separation allows, using methanol as the organic modifier can be an alternative.[11]
Q3: What are the signs of ammonium acetate precipitation in my HPLC system?
Common indicators of salt precipitation include:
-
Increased backpressure: A gradual or sudden increase in system pressure is a primary symptom of a blockage in the column or system tubing.[1][2][3]
-
Peak shape distortion: You may observe peak splitting, broadening, or tailing in your chromatograms.[8]
-
Visible precipitates: In some cases, you may see a cloudy mobile phase or visible salt crystals in the solvent reservoirs or tubing.[1][2][3]
-
Decreased mass spectrometry sensitivity: For LC-MS applications, salt precipitation can lead to blockage of the source cone aperture, resulting in a drop in signal intensity.[6]
Q4: Can I rescue a column that has been clogged with precipitated ammonium acetate?
Yes, in many cases, a column clogged with ammonium acetate can be recovered by following specific washing procedures. The goal is to dissolve the precipitated salt using a solvent in which it is highly soluble.
Troubleshooting Guide
If you suspect ammonium acetate has precipitated in your HPLC column, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for ammonium acetate precipitation.
Experimental Protocols
Protocol 1: Standard Column Flushing Procedure
This protocol is designed to dissolve precipitated ammonium acetate from a reversed-phase HPLC column.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
Procedure:
-
Disconnect the column from the detector to prevent contamination.
-
Set the column temperature to 30-40°C. Increasing the temperature can aid in dissolving the salt.
-
Flush the column with 90:10 (v/v) HPLC-grade water/organic solvent at a low flow rate (e.g., 0.2-0.5 mL/min for a standard 4.6 mm ID column).
-
Continue flushing for at least 1-2 hours or until the backpressure returns to normal.[8]
-
Once the pressure has stabilized, gradually increase the flow rate to the normal operating condition and flush for another 30 minutes.
-
Before storing the column or returning to a high organic mobile phase, flush with a 50:50 (v/v) water/organic solvent mixture for at least 30 minutes.
Protocol 2: Advanced Column Washing
If the standard flushing procedure is ineffective, a more rigorous wash may be necessary.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Isopropanol (optional)
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 100% HPLC-grade water at a low flow rate for 1-2 hours.
-
Gradually switch to 100% methanol and flush for 1-2 hours.
-
If the backpressure is still high, consider flushing with 100% isopropanol.
-
Once the pressure has subsided, gradually re-equilibrate the column to your mobile phase conditions, starting with a high aqueous content and slowly increasing the organic concentration.
Data Presentation
Table 1: Solubility of Ammonium Acetate in Acetonitrile/Water Mixtures
The following table summarizes the approximate solubility limits of ammonium acetate in different compositions of acetonitrile (ACN) and water. It is crucial to operate below these concentrations to prevent precipitation.
| Acetonitrile (% v/v) | Approximate Solubility Limit of Ammonium Acetate (mM) | Reference(s) |
| < 90% | Generally soluble at typical concentrations (e.g., up to 100 mM) | [7] |
| 90% | ~20 mM | [1][2][3][4] |
| 95% | ~10 mM | [1][2][3][4] |
| 100% | Insoluble | [1][2][3] |
Mandatory Visualizations
Mobile Phase Preparation Workflow
To avoid precipitation, it is critical to prepare the mobile phase in the correct order.
Caption: Workflow for preparing mobile phases containing ammonium acetate.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. support.waters.com [support.waters.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Recover an HPLC Column That Has Had Ammonium Acetate Precipitated In It - Troubleshooting [mtc-usa.com]
- 9. Clean A Reverse-Phase HPLC Column in 2 Simple Steps [axionlabs.com]
- 10. silicycle.com [silicycle.com]
- 11. Removing precipitant in column - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing HPLC Peak Shape with Trimethylammonium Acetate
Welcome to the technical support center for improving peak shape in High-Performance Liquid Chromatography (HPLC) using trimethylammonium acetate (B1210297) (TMAA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is trimethylammonium acetate (TMAA), and how does it improve peak shape in HPLC?
This compound (TMAA) is a mobile phase additive used in reversed-phase HPLC to improve the peak shape of acidic and basic analytes. Its primary function is to act as an ion-pairing agent and a silanol-masking agent. Residual silanol (B1196071) groups on the surface of silica-based stationary phases can cause undesirable secondary interactions with polar and ionizable analytes, leading to peak tailing.[1][2][3] TMAA helps to minimize these interactions, resulting in more symmetrical peaks.
Q2: When should I consider using TMAA in my mobile phase?
You should consider using TMAA when you observe significant peak tailing, particularly for basic compounds.[1][2] It can also be beneficial for improving the retention and resolution of acidic compounds. However, it is essential to assess its compatibility with your detector, especially if you are using mass spectrometry.
Q3: What is the typical concentration range for TMAA in the mobile phase?
The optimal concentration of TMAA can vary depending on the specific application, but a general starting range is 5-20 mM.[1] It is recommended to start with a lower concentration and gradually increase it while monitoring the impact on peak shape, retention time, and resolution.
Q4: How does TMAA compare to other mobile phase additives like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA)?
TMAA, similar to TEA, is a competing base that can mask active silanol sites on the stationary phase, thereby reducing peak tailing for basic compounds.[1][4] Compared to TFA, which is an ion-pairing agent often used for peptides and proteins, TMAA can offer different selectivity. The choice between these additives depends on the specific analytes and the desired chromatographic separation.
Troubleshooting Guides
Issue 1: Persistent Peak Tailing Even with TMAA
If you continue to observe peak tailing after adding TMAA to your mobile phase, consider the following troubleshooting steps:
-
Optimize TMAA Concentration: The initial concentration of TMAA may not be sufficient. Systematically increase the concentration in small increments (e.g., 5 mM) and observe the effect on peak asymmetry.
-
Adjust Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of both the analytes and the residual silanol groups.[3] For basic compounds, a lower pH (around 2.5-3.5) can protonate the silanols and reduce their interaction with the analytes.[1][4] Conversely, for acidic compounds, a higher pH may be necessary. Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of your analyte.[5]
-
Evaluate Column Health: A deteriorated column can contribute significantly to peak tailing.[6] Check the column's performance with a standard compound. If the column is old or has been used with aggressive mobile phases, it may need to be replaced.
-
Consider a Different Column Chemistry: If peak tailing persists, the stationary phase chemistry may not be ideal for your analytes. Consider using an end-capped column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica (B1680970) column) that has fewer accessible silanol groups.[7][8]
Issue 2: Unexpected Shifts in Retention Time
The addition of TMAA can sometimes lead to changes in the retention times of your analytes. Here’s how to address this:
-
Re-equilibrate the System: Ensure the column is thoroughly equilibrated with the new mobile phase containing TMAA. Inadequate equilibration can cause retention time drift.[9]
-
Monitor Mobile Phase Composition: Inaccurate mobile phase preparation can lead to reproducibility issues. Precisely measure all components of the mobile phase. If you are using a gradient, ensure the pumping system is mixing the solvents accurately.
-
Ion-Pairing Effects: TMAA can act as an ion-pairing agent, which can alter the retention behavior of ionizable compounds. The extent of this effect will depend on the concentration of TMAA and the pH of the mobile phase. You may need to adjust the organic solvent gradient to achieve the desired separation.
Issue 3: Reduced Sensitivity in LC-MS Applications
When using TMAA with a mass spectrometer (MS) detector, you may experience a decrease in signal intensity.
-
Ion Suppression: TMAA is a non-volatile salt, which can cause ion suppression in the MS source.[10] If you are using an MS detector, it is generally preferable to use volatile mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) acetate.[7][10]
-
Optimize MS Source Parameters: If you must use TMAA, try to optimize the MS source parameters (e.g., gas flow, temperature) to minimize ion suppression and enhance the signal for your analytes of interest.
-
Consider Alternative Additives: For LC-MS applications, explore volatile alternatives to TMAA that can still provide good peak shape, such as ammonium formate (B1220265) or ammonium acetate.[7]
Quantitative Data Summary
The following table summarizes the typical effects of adding TMAA to the mobile phase on key chromatographic parameters.
| Parameter | Typical Effect with TMAA | Notes |
| Peak Asymmetry (Tailing Factor) | Decrease (closer to 1) | The primary reason for using TMAA is to reduce peak tailing, especially for basic compounds. |
| Retention Time (Basic Compounds) | May decrease | By masking silanol interactions, the secondary retention mechanism is reduced. |
| Retention Time (Acidic Compounds) | May increase | TMAA can act as an ion-pairing agent, increasing the retention of acidic analytes. |
| Column Efficiency (Plate Count) | May increase | Improved peak shape generally leads to higher column efficiency. |
| Selectivity | May change | The interaction of TMAA with the stationary phase and analytes can alter the relative retention of compounds. |
Experimental Protocols
Protocol 1: Preparation of a Mobile Phase Containing TMAA
-
Prepare the Aqueous Component:
-
To prepare 1 liter of a 10 mM TMAA solution, weigh out the appropriate amount of solid TMAA.
-
Dissolve the TMAA in HPLC-grade water.
-
Adjust the pH to the desired level using a suitable acid (e.g., acetic acid or formic acid) or base (e.g., ammonium hydroxide).
-
Filter the aqueous solution through a 0.22 µm or 0.45 µm membrane filter.[11]
-
-
Prepare the Mobile Phase:
-
Mix the prepared aqueous TMAA solution with the organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio.
-
Degas the final mobile phase before use by sonication, sparging with helium, or vacuum filtration.[11]
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing using TMAA.
Caption: Logical relationship of TMAA's role in improving peak shape.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. phenomenex.com [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Baseline Noise in TEAA-Based Chromatography
Welcome to the technical support center for addressing baseline noise when using Triethylammonium Acetate (TEAA) in chromatography. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is baseline noise in chromatography and why is it a problem?
In High-Performance Liquid Chromatography (HPLC), the baseline represents the signal from the detector when only the mobile phase is passing through. Baseline noise refers to the random fluctuations and irregularities in this signal.[1] Excessive noise can obscure small peaks, leading to inaccurate peak integration and reduced analytical sensitivity.[1] A stable, low-noise baseline is crucial for reliable and reproducible chromatographic results.
Q2: What are the common causes of baseline noise when using TEAA?
Baseline noise in TEAA-based methods can stem from several sources:
-
Mobile Phase Quality: Impurities in the TEAA reagent, solvents (acetonitrile and water), or additives can significantly contribute to baseline noise. The quality of the water used is a very common source of contamination.[2] The use of aged or degraded TEAA buffer can also be a cause.
-
Improper Buffer Preparation: Inconsistent or incorrect preparation of the TEAA buffer can lead to variability in its composition and pH, resulting in an unstable baseline.
-
HPLC System Components: Issues with the pump (e.g., faulty check valves, leaks), detector (e.g., failing lamp), or column (e.g., contamination) are common culprits of baseline noise.[1][2]
-
Environmental Factors: Fluctuations in laboratory temperature can affect the detector's performance and contribute to baseline drift and noise.[3]
Q3: How does the concentration of TEAA affect the baseline?
While specific quantitative data is sparse in publicly available literature, it is generally understood that higher concentrations of UV-active additives like TEAA can lead to a higher baseline absorbance. This can, in turn, amplify the effect of any inconsistencies in the mobile phase composition, potentially leading to increased noise. It is recommended to use the lowest concentration of TEAA that provides adequate chromatographic performance.
Q4: Are there alternatives to TEAA that might produce less baseline noise?
Yes, several alternatives to TEAA are used, particularly in applications requiring mass spectrometry (MS) compatibility. These include:
-
Triethylammonium hexafluoroisopropanol (TEA-HFIP): Often favored for its volatility and improved MS signal intensity compared to TEAA.[4]
-
Hexylammonium Acetate (HAA) and Dibutylammonium Acetate (DBAA): These have been shown to provide good chromatographic performance, in some cases superior to TEAA, for certain applications.[5]
The choice of ion-pairing reagent can influence retention times, selectivity, and detector response, so method re-validation is necessary when making a substitution.
Troubleshooting Guides
Systematic Approach to Diagnosing Baseline Noise
When encountering baseline noise in your TEAA-based chromatography, a systematic approach can help pinpoint the root cause. The following workflow provides a logical sequence of steps to follow.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. agilent.com [agilent.com]
- 4. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Technical Support Center: The Impact of Triethylamine Purity on TEAA Buffer Performance
For researchers, scientists, and drug development professionals utilizing Triethylammonium Acetate (B1210297) (TEAA) buffer in their chromatographic applications, the purity of triethylamine (B128534) (TEA) is a critical factor that can significantly influence the quality and reproducibility of results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of TEA purity on TEAA buffer performance.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of triethylamine (TEA) so critical for TEAA buffer performance in HPLC?
A1: The purity of TEA is paramount because impurities can directly interfere with chromatographic analysis, especially in sensitive applications like oligonucleotide and peptide separations.[1] Impurities in TEA can lead to a variety of issues, including high UV absorbance, baseline noise, ghost peaks, and shifts in retention times.[2][3] Using high-purity, HPLC-grade TEA ensures a stable and clean baseline, leading to more accurate and reproducible results.[4]
Q2: What are the common signs that my TEAA buffer may be compromised by impure TEA?
A2: Several signs during an HPLC run can indicate a problem with TEA purity:
-
High background absorbance: You might observe an unusually high absorbance reading from your buffer, even without an injection.[1]
-
Baseline drift, especially in gradient elution: As the concentration of the organic solvent changes, impurities in the TEA may elute, causing the baseline to drift significantly.[3]
-
Ghost peaks: Non-analyte peaks may appear in your chromatogram, which can be due to impurities in the mobile phase concentrating on the column and eluting during the gradient.
-
Inconsistent retention times: The ion-pairing characteristics of the buffer can be altered by impurities, leading to variability in analyte retention.[1]
Q3: What grade of triethylamine should I use for preparing TEAA buffer for HPLC?
A3: It is highly recommended to use HPLC-grade triethylamine with a purity of at least 99.5%.[5][6] This grade typically has specifications for low water content and low UV absorbance at specific wavelengths, which are crucial for sensitive HPLC applications.[7][8] Some manufacturers also offer "double or triple distilled" TEA, which can provide even better purity.[1]
Q4: How does the storage and handling of triethylamine affect its purity?
A4: Improper storage and handling can lead to the degradation of triethylamine, introducing impurities. TEA can be sensitive to light and air. It is advisable to store it in a tightly sealed, amber glass bottle under an inert atmosphere (like nitrogen or argon) to prevent oxidation and contamination.[2]
Q5: Can impure triethylamine affect the pH of the TEAA buffer?
A5: While minor impurities may not significantly shift the bulk pH, the degradation of TEA can form other amine-containing compounds. These byproducts could have different pKa values, potentially altering the buffering capacity and the final pH of the TEAA solution. Consistent pH is critical for reproducible separations, especially for ionizable compounds.[9]
Troubleshooting Guide
This guide addresses common issues encountered during HPLC analysis when using TEAA buffer, potentially related to triethylamine purity.
| Problem | Possible Cause Related to TEA Purity | Recommended Solution |
| High Baseline Noise or Drifting Baseline | UV-absorbing impurities in the triethylamine. | 1. Verify the purity of the TEA; switch to a new bottle of high-purity, HPLC-grade TEA. 2. Consider purchasing pre-made, certified TEAA buffer solutions.[4] 3. Ensure the water and organic solvent used for buffer preparation are also of high purity.[2] |
| Appearance of Ghost Peaks | Trace organic impurities in the TEA are concentrating on the column and eluting during the gradient. | 1. Run a blank gradient (without sample injection) to confirm the source of the peaks. 2. Replace the TEAA buffer with one made from fresh, high-purity TEA. 3. Thoroughly flush the HPLC system and column to remove contaminants. |
| Inconsistent Retention Times | The concentration of the effective ion-pairing agent (triethylammonium) is inconsistent due to impurities or degradation of TEA. | 1. Prepare fresh TEAA buffer using high-purity TEA. 2. Ensure accurate and consistent measurements when preparing the buffer; gravimetric preparation is more accurate than volumetric.[4] 3. Check the pH of the mobile phase, as variations can affect the ionization state of analytes and the ion-pairing mechanism.[9] |
| Poor Peak Shape (Tailing) for Basic Analytes | Insufficient masking of active silanol (B1196071) sites on the column. While TEA is added to address this, very low purity TEA might contain impurities that interfere with this function. | 1. Confirm the concentration of TEA in your buffer is adequate (typically 25-50 mM).[10][11] 2. Ensure the mobile phase pH is appropriate to keep TEA protonated (below pH 10).[10] 3. Consider that with modern high-purity silica (B1680970) columns (Type B), the need for TEA to mask silanol groups is reduced.[3][10] |
Quantitative Data Summary
The quality of triethylamine is often categorized by its purity and UV absorbance characteristics. Below is a table summarizing typical specifications for different grades of TEA.
| Parameter | HPLC Grade | Standard Grade (Typical) |
| Purity (by GC) | ≥ 99.5%[5][6] | ~99% |
| Water Content | ≤ 0.1%[6][8] | May not be specified |
| Residue on Evaporation | ≤ 0.005%[8] | May not be specified |
| UV Absorbance (0.1M in water at 254 nm) | ≤ 0.125[6][7] | Significantly higher |
| UV Cutoff | ~275 nm[12] | Higher |
Experimental Protocols
Protocol 1: Preparation of 0.1 M TEAA Buffer (pH 7.0)
This protocol describes the preparation of a 0.1 M TEAA buffer, a common mobile phase component in reversed-phase HPLC for oligonucleotide and peptide analysis.
Materials:
-
Triethylamine (TEA), HPLC Grade (≥99.5%)
-
Glacial Acetic Acid, HPLC Grade
-
HPLC Grade Water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
0.22 µm membrane filter
Procedure:
-
In a chemical fume hood, add approximately 900 mL of HPLC grade water to a 1 L volumetric flask.
-
Using a glass pipette, carefully add 13.9 mL of triethylamine to the water. Swirl gently to mix.
-
Slowly add approximately 5.7 mL of glacial acetic acid to the solution.
-
Allow the solution to cool to room temperature.
-
Use the pH meter to check the pH of the solution. Adjust the pH to 7.0 by adding small aliquots of acetic acid (to lower the pH) or triethylamine (to raise the pH).
-
Once the desired pH is reached, bring the final volume to 1 L with HPLC grade water.
-
Filter the buffer solution through a 0.22 µm membrane filter to remove any particulate matter.
-
Store the buffer in a clean, clearly labeled glass container at room temperature or as recommended.
Protocol 2: Quality Assessment of Triethylamine by UV Spectroscopy
A simple way to assess the quality of your triethylamine is to measure its UV absorbance.
Procedure:
-
Prepare a 0.1 M aqueous solution of your triethylamine.
-
Using a UV-Vis spectrophotometer, use HPLC grade water as a blank.
-
Measure the absorbance of the 0.1 M TEA solution at 254 nm.
-
Compare the absorbance value to the manufacturer's specifications for HPLC-grade TEA (typically ≤ 0.125 AU). A significantly higher absorbance indicates the presence of UV-absorbing impurities.
Diagrams
Caption: Troubleshooting workflow for TEAA buffer-related issues.
Caption: Masking of silanol groups by triethylammonium.
Caption: Chemical equilibrium of TEAA buffer components.
References
- 1. Triethylammonium acetate (TEAA) and acetonitrile - Chromatography Forum [chromforum.org]
- 2. Which brand of triethylamine is good enough for HPLC/UV? - Chromatography Forum [chromforum.org]
- 3. hplc.today [hplc.today]
- 4. adsbiotec.com [adsbiotec.com]
- 5. TRIETHYLAMINE HPLC | 121-44-8 | MSDS and Specifications of TRIETHYLAMINE HPLC [molychem.net]
- 6. 121-44-8 CAS | TRIETHYLAMINE | HPLC, Spectroscopy Grade Solvents | Article No. 06364 [lobachemie.com]
- 7. 460812500 [thermofisher.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. azytus.com [azytus.com]
Technical Support Center: Navigating the Challenges of Triethylammonium Acetate in HILIC Mode
Welcome to our dedicated resource for researchers, scientists, and drug development professionals utilizing triethylammonium (B8662869) acetate (B1210297) (TEAA) in Hydrophilic Interaction Liquid Chromatography (HILIC). This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your HILIC separations.
Troubleshooting Guides
This section addresses specific problems you may encounter when using TEAA in HILIC mode, offering potential causes and step-by-step solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are exhibiting significant tailing or fronting when using a TEAA-containing mobile phase. What could be the cause and how can I fix it?
A: Peak asymmetry is a common issue in HILIC and can be particularly pronounced with ionizable compounds when using TEAA. Here are the likely causes and recommended actions:
-
Secondary Interactions: Unwanted interactions between your analyte and the stationary phase are a primary cause of peak tailing.
-
Solution: Increase the concentration of TEAA in your mobile phase. A higher buffer concentration can help to mask active sites (e.g., residual silanols) on the stationary phase, leading to more symmetrical peaks. It is often recommended to start with a buffer concentration of 10-20 mM.
-
-
Mismatch between Injection Solvent and Mobile Phase: Injecting your sample in a solvent that is significantly stronger (i.e., has a higher water content) than your initial mobile phase can lead to peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength (higher organic content). If your sample is only soluble in a strong solvent, minimize the injection volume.
-
-
Ion-Pairing Effects: TEAA acts as an ion-pairing reagent, and its interaction with charged analytes can sometimes lead to complex peak profiles if not properly controlled.
-
Solution: Optimize the TEAA concentration. The effect of TEAA concentration on peak shape can be analyte-dependent. A systematic evaluation of a range of concentrations (e.g., 5 mM to 50 mM) may be necessary to find the optimal balance for your specific separation.
-
Issue 2: Retention Time Instability and Drift
Q: I'm observing inconsistent retention times from one injection to the next. What is causing this variability?
A: Retention time instability in HILIC is a frequent challenge, often exacerbated by the complexities of the mobile phase and the slow equilibration of the stationary phase.
-
Insufficient Column Equilibration: HILIC columns require significantly longer equilibration times compared to reversed-phase columns to establish a stable water layer on the stationary phase surface.
-
Solution: Ensure your column is thoroughly equilibrated with the initial mobile phase before starting your analytical run. An equilibration time of at least 20-30 column volumes is a good starting point. For gradient methods, ensure a sufficient re-equilibration step at the end of each run.
-
-
Mobile Phase Volatility and Compositional Changes: The high organic content of HILIC mobile phases can lead to evaporation of the organic solvent over time, altering the mobile phase composition and affecting retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly sealed. Using a solvent bottle with a gas-permeable membrane can also help to minimize compositional changes.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and the partitioning of analytes, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout your analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of triethylammonium acetate (TEAA) in HILIC mode?
A1: In HILIC, TEAA primarily serves two roles. Firstly, it acts as a buffer to control the pH of the mobile phase, which is crucial for the consistent ionization of both the analytes and the stationary phase. Secondly, the triethylammonium cation can act as an ion-pairing reagent, forming neutral complexes with anionic analytes (like oligonucleotides), which can enhance their retention and improve peak shape on the polar stationary phase.
Q2: How do I prepare a triethylammonium acetate (TEAA) buffer for HILIC?
A2: A detailed protocol for preparing a 1 M TEAA stock solution and a typical working mobile phase is provided in the "Experimental Protocols" section below.
Q3: What is a good starting concentration for TEAA in a HILIC mobile phase?
A3: A common starting concentration for TEAA in HILIC is 10 mM in the aqueous portion of the mobile phase. However, the optimal concentration can vary depending on the analyte and the stationary phase. For the analysis of highly charged species like oligonucleotides, concentrations up to 100 mM have been used.
Q4: Is TEAA compatible with Mass Spectrometry (MS) detection?
A4: Yes, TEAA is a volatile buffer, which makes it compatible with MS detection. However, it is important to note that triethylamine (B128534) can cause ion suppression in the MS source. Therefore, it is advisable to use the lowest effective concentration of TEAA to minimize this effect.
Q5: Can I use TEAA with any HILIC column?
A5: TEAA can be used with a wide variety of HILIC stationary phases, including bare silica (B1680970), amide, and diol phases. However, the interactions between TEAA, the analyte, and the stationary phase can vary. Therefore, the choice of column and the optimization of the mobile phase conditions should be considered together during method development.
Data Presentation
The concentration of TEAA can significantly impact the retention and separation of analytes in HILIC mode, particularly for charged molecules like oligonucleotides. The following table summarizes the effect of varying TEAA concentration on the retention of a 20-mer oligonucleotide.
| TEAA Concentration (mM) | Retention Time (min) | Peak Asymmetry (As) |
| 5 | 8.2 | 1.5 |
| 10 | 9.5 | 1.2 |
| 20 | 10.8 | 1.1 |
| 50 | 12.1 | 1.0 |
Data is representative and compiled for illustrative purposes based on trends observed in published literature.
As the concentration of TEAA increases, the retention time of the anionic oligonucleotide increases due to enhanced ion-pairing. Concurrently, the peak asymmetry improves, indicating a reduction in undesirable secondary interactions with the stationary phase.
Experimental Protocols
Protocol 1: Preparation of 1 M Triethylammonium Acetate (TEAA) Stock Solution (pH 7.0)
Materials:
-
Triethylamine (TEA), high purity
-
Glacial Acetic Acid, HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
In a chemical fume hood, add approximately 800 mL of deionized water to a 1 L beaker placed on a magnetic stirrer.
-
Slowly add 139 mL of triethylamine to the water while stirring. The solution will heat up.
-
Allow the solution to cool to room temperature.
-
Slowly add 57.5 mL of glacial acetic acid to the solution while continuing to stir.
-
After the addition is complete, transfer the solution to a 1 L volumetric flask and bring it to the final volume with deionized water.
-
Measure the pH of the solution. If necessary, adjust the pH to 7.0 by adding small amounts of TEA (to increase pH) or acetic acid (to decrease pH).
-
Store the 1 M TEAA stock solution in a tightly sealed glass bottle at 4°C.
Protocol 2: HILIC Method Development with TEAA for a Polar Analyte
Objective: To develop a HILIC method for the separation of a polar analyte using a TEAA-containing mobile phase.
Instrumentation and Columns:
-
HPLC or UHPLC system with a quaternary or binary pump
-
UV or MS detector
-
HILIC column (e.g., bare silica, amide, or diol phase)
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Triethylammonium Acetate in Water:
-
Pipette 10 mL of the 1 M TEAA stock solution into a 1 L volumetric flask.
-
Bring to volume with deionized water.
-
Filter through a 0.22 µm membrane filter.
-
-
Mobile Phase B: Acetonitrile, HPLC grade.
Chromatographic Conditions (Starting Point):
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase Gradient:
-
0-1 min: 95% B
-
1-10 min: Gradient from 95% B to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 95% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Detection: As appropriate for the analyte.
Method Optimization:
-
Optimize TEAA Concentration: If peak shape is poor or retention is not optimal, prepare mobile phase A with different TEAA concentrations (e.g., 5 mM, 20 mM, 50 mM) and evaluate the effect on the chromatogram.
-
Adjust Gradient Profile: If the analytes elute too early or too late, adjust the gradient slope or the initial/final percentage of mobile phase B.
-
Evaluate Different HILIC Columns: If satisfactory separation is not achieved, screen different HILIC stationary phases (e.g., bare silica vs. amide) as they can offer different selectivities.
Mandatory Visualization
column conditioning protocols for methods using trimethylammonium acetate
Welcome to the technical support center for methods utilizing trimethylammonium acetate (B1210297) (TMAA) as a mobile phase additive. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their chromatographic experiments.
Disclaimer: Detailed experimental protocols specifically citing trimethylammonium acetate (TMAA) are not widely available in published literature. The information and protocols provided herein are based on the well-documented use of the closely related and commonly used ion-pairing reagent, triethylammonium (B8662869) acetate (TEAA), as well as established principles of ion-pair reversed-phase chromatography. These guidelines are intended to be a starting point for method development and troubleshooting with TMAA.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TMAA) in HPLC?
A1: this compound (TMAA) acts as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). Its primary function is to enhance the retention of polar and ionic analytes, such as oligonucleotides and peptides, on non-polar stationary phases (e.g., C18).[1][2][3] The trimethylammonium cation pairs with anionic functional groups on the analyte, effectively neutralizing the charge and increasing the overall hydrophobicity of the analyte complex. This increased hydrophobicity leads to stronger interaction with the stationary phase and, consequently, better retention and separation.[4]
Q2: When should I consider using TMAA in my mobile phase?
A2: Consider using TMAA when you are working with polar, anionic analytes that exhibit poor retention on standard reversed-phase columns under typical mobile phase conditions. It is particularly useful for the analysis of oligonucleotides, where it helps to achieve separation based on chain length.[1][3]
Q3: How does TMAA compare to other alkylammonium acetate ion-pairing reagents like TEAA?
A3: The hydrophobicity of the alkylammonium ion plays a significant role in its effectiveness as an ion-pairing reagent. Generally, increasing the alkyl chain length increases the hydrophobicity of the ion pair, leading to greater retention.[5] Since trimethylamine (B31210) is less hydrophobic than triethylamine, it is expected that TMAA would be a weaker ion-pairing reagent than triethylammonium acetate (TEAA), resulting in less retention for the same analyte under identical conditions. However, this may be advantageous in situations where analytes are too strongly retained with TEAA.
Q4: Is it necessary to dedicate a column for use with TMAA?
A4: Yes, it is highly recommended to dedicate a column for methods using any ion-pairing reagent, including TMAA.[6] Ion-pairing reagents can be difficult to completely remove from the stationary phase, and residual amounts can affect the selectivity and reproducibility of subsequent analyses, especially for non-ion-pairing methods.[7][8]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing or fronting when using a TMAA mobile phase. What are the possible causes and solutions?
A: Poor peak shape in ion-pair chromatography can stem from several factors:
-
Insufficient Column Equilibration: The most common cause is inadequate equilibration of the column with the TMAA-containing mobile phase. The ion-pairing reagent needs sufficient time to adsorb to the stationary phase and establish a stable equilibrium.[4]
-
Solution: Equilibrate the column with at least 20-50 column volumes of the initial mobile phase.[9] Monitor the baseline and backpressure for stability before injecting your sample. For gradient methods, it is also good practice to run two or three blank gradients before the actual analysis.
-
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing through unwanted interactions with the analyte.
-
Solution: TMAA should help to mask these silanol groups.[4] Ensure your TMAA concentration is sufficient. You might also consider using a column with a highly end-capped stationary phase.
-
-
Column Temperature: Temperature can affect the kinetics of the ion-pairing process and the viscosity of the mobile phase.
-
Solution: Optimizing the column temperature can sometimes improve peak shape. Try adjusting the temperature in increments of 5 °C to find the optimal condition.[4]
-
Issue 2: Retention Time Instability
Q: I am observing drifting or inconsistent retention times from one injection to the next. What could be the problem?
A: Retention time instability is a frequent challenge in ion-pair chromatography and is often related to the column equilibration and mobile phase preparation.
-
Incomplete Equilibration: As mentioned above, insufficient equilibration is a primary cause of retention time drift.[4][9]
-
Solution: Increase the equilibration time significantly. It is crucial to ensure the column is fully equilibrated before starting a sequence of analyses.
-
-
Mobile Phase Inconsistency: Minor variations in the concentration of the ion-pairing reagent or the pH of the mobile phase can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure accurate and consistent measurements of all components. For gradient elution, ensure that the TMAA concentration is the same in both mobile phase A and B to maintain a constant concentration of the ion-pairing reagent throughout the run.[1]
-
-
Column Memory Effects: If the column was previously used with other methods, especially with different ion-pairing reagents, "memory effects" can cause reproducibility issues.
Issue 3: High Backpressure
Q: My HPLC system is showing unusually high backpressure after switching to a TMAA mobile phase. What should I check?
A: High backpressure can indicate a blockage in the system or issues with the mobile phase.
-
Buffer Precipitation: Although TMAA is generally soluble in common HPLC solvents, high concentrations in mobile phases with a high percentage of organic solvent can lead to precipitation, especially if the mobile phase is prepared incorrectly or left standing for extended periods.
-
Solution: Ensure the TMAA is fully dissolved in the aqueous portion of the mobile phase before adding the organic solvent. Filter the mobile phase through a 0.22 µm filter before use. Do not let buffered mobile phases sit in the system for long periods when not in use.
-
-
Column Frit Blockage: Particulates from the sample or precipitated buffer can clog the column inlet frit.
-
Solution: Use a guard column to protect the analytical column. Ensure your samples are filtered before injection. If a blockage is suspected, you can try back-flushing the column (if the manufacturer's instructions permit) with a solvent that will dissolve the potential precipitate.
-
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound (TMAA) Stock Solution
This protocol is adapted from the preparation of triethylammonium acetate (TEAA) solutions.
Materials:
-
Trimethylamine solution
-
Glacial acetic acid
-
HPLC-grade water
Procedure:
-
In a fume hood, add the required molar equivalent of trimethylamine solution to a beaker containing a magnetic stir bar and a portion of the final volume of HPLC-grade water.
-
Slowly add the molar equivalent of glacial acetic acid while stirring. The reaction is exothermic, so add the acid dropwise to control the temperature.
-
Monitor the pH of the solution. Adjust the pH to the desired level (typically around 7.0 for many applications) by adding small amounts of trimethylamine solution or acetic acid.
-
Once the desired pH is reached, transfer the solution to a volumetric flask and add HPLC-grade water to the final volume.
-
Filter the final solution through a 0.22 µm membrane filter.
Protocol 2: General Column Conditioning for Ion-Pair Reversed-Phase Chromatography
This is a general protocol that should be adapted based on the specific column and method parameters.
Workflow Diagram:
Caption: General Column Conditioning Workflow.
Detailed Steps:
-
Initial Flush with Organic Solvent: If the column is new or has been stored in a different solvent, flush it with 10-20 column volumes of 100% methanol (B129727) or acetonitrile. This will remove any preservatives or contaminants.
-
Water Wash: Flush the column with 10-20 column volumes of HPLC-grade water. This step is crucial to prevent precipitation of the TMAA buffer when it is introduced, especially if the previous solvent was high in organic content.[7]
-
Equilibration with Mobile Phase: Introduce the initial mobile phase containing TMAA at a low flow rate. Once the mobile phase has filled the column, increase the flow rate to the analytical method's setting. Equilibrate the column with a minimum of 20-50 column volumes of the mobile phase.[9]
-
Stability Check: Before injecting any samples, monitor the detector baseline and the system backpressure. A stable baseline and constant backpressure are indicators that the column has reached equilibrium.[4]
Data Presentation
The following tables provide typical ranges for various parameters in ion-pair reversed-phase chromatography using alkylammonium acetate buffers. These values should be used as a starting point for method development with TMAA.
Table 1: Typical Mobile Phase Compositions
| Parameter | Typical Range | Notes |
| Ion-Pair Reagent Conc. | 5 mM - 100 mM | Start with a lower concentration and optimize.[1] |
| Buffer pH | 6.0 - 8.0 | Ensure the analyte of interest is in its ionic form.[10] |
| Organic Modifier | Acetonitrile or Methanol | Methanol is sometimes preferred due to better solubility of some ion-pairing reagents.[7] |
Table 2: Typical Chromatographic Conditions
| Parameter | Typical Range | Notes |
| Flow Rate (4.6 mm ID column) | 0.5 - 1.5 mL/min | Adjust based on column dimensions and particle size. |
| Column Temperature | 30 - 60 °C | Higher temperatures can improve efficiency for large molecules like oligonucleotides.[11] |
| Equilibration Volume | 20 - 50 column volumes | Crucial for reproducibility.[9] |
Logical Relationships
The following diagram illustrates the logical relationship in troubleshooting retention issues in ion-pair chromatography with TMAA.
Caption: Troubleshooting Retention in Ion-Pair Chromatography.
References
- 1. jk-sci.com [jk-sci.com]
- 2. agilent.com [agilent.com]
- 3. openscholar.uga.edu [openscholar.uga.edu]
- 4. welch-us.com [welch-us.com]
- 5. Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. retention time shift with Ion pairing LC - Chromatography Forum [chromforum.org]
- 10. waters.com [waters.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Mitigating Acetate Contamination in Mass Spectrometry Samples
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of acetate (B1210297) contamination in mass spectrometry experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and prevent acetate-related issues in your analyses.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to acetate contamination during mass spectrometry experiments.
| Issue | Potential Causes | Recommended Solutions |
| Unexpected adducts of +59 Da (acetate) or +81 Da (acetate + Na - H) are observed in my mass spectra. | - Contaminated solvents (e.g., water, acetonitrile).- Leaching from plastic consumables (e.g., microcentrifuge tubes, pipette tips).- Use of acetate-containing buffers (e.g., ammonium (B1175870) acetate).- Atmospheric contamination in the laboratory. | - Use high-purity, LC-MS grade solvents and reagents.[1] - Test new batches of solvents for acetate contamination before use.- Choose labware made from materials with low leachables, such as polypropylene (B1209903), and pre-wash consumables with a solvent appropriate for your analysis.[2][3]- If possible, substitute acetate buffers with other volatile buffers like ammonium formate (B1220265) or ammonium bicarbonate.- Keep solvent bottles and sample vials capped whenever possible to minimize exposure to laboratory air.[1] |
| My analyte signal is suppressed, and the baseline is noisy. | - High levels of acetate in the mobile phase can cause ion suppression.- Acetate can form clusters with metal ions (e.g., iron-acetate clusters), which contribute to a high chemical background. | - Reduce the concentration of any necessary acetate-containing mobile phase additives to the lowest effective concentration.- Implement a robust glassware and system cleaning protocol to remove residual acetate and metal ions.- Use a divert valve to direct the flow to waste during the initial part of the chromatographic run when contaminants from the injection solvent may elute. |
| I observe ghost peaks in my chromatogram at the retention time of acetate. | - Carryover from previous injections containing high concentrations of acetate.- Contamination of the LC system, including tubing, injector, and column. | - Implement a rigorous wash protocol for the autosampler needle and injection port between runs.- Flush the entire LC system with a strong, non-buffered solvent (e.g., high percentage of organic solvent) to remove accumulated contaminants.- If contamination persists, it may be necessary to clean or replace system components such as PEEK tubing or the rotor seal in the injection valve. |
| My results show poor reproducibility, especially for low-concentration analytes. | - Inconsistent levels of acetate contamination between samples and standards.- Variable formation of acetate adducts, which can affect the intensity of the primary analyte ion. | - Standardize all sample preparation steps to minimize variability in acetate exposure.- Prepare all samples, standards, and blanks using the same batches of solvents and consumables.- Consider using an isotopically labeled internal standard to compensate for variations in ionization efficiency caused by acetate adduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is acetate contamination in the context of mass spectrometry?
A1: Acetate contamination refers to the unwanted presence of acetate ions (CH₃COO⁻) in mass spectrometry samples, solvents, or the analytical system itself. In mass spectrometry, acetate can form adducts with the analyte of interest, resulting in ions with a mass-to-charge ratio (m/z) that is 59 units higher than the protonated molecule ([M+H]⁺). This can complicate data interpretation, suppress the signal of the target analyte, and increase background noise.[1]
Q2: What are the most common sources of acetate contamination in the lab?
A2: Acetate is a common contaminant and can originate from various sources:
-
Solvents and Reagents: Even high-purity solvents like LC-MS grade water and acetonitrile (B52724) can contain trace amounts of acetate. Ammonium acetate, a common volatile buffer, is a direct source.[1]
-
Plasticware: Consumables such as microcentrifuge tubes, pipette tips, and plastic containers can leach additives, including those that can be detected as acetate.[2][3]
-
Glassware: Improperly cleaned glassware can be a significant source of contamination.
-
Laboratory Environment: Acetic acid is volatile and can be present in the laboratory air from other experiments or cleaning agents, which can then dissolve into open solvent reservoirs or sample preparations.[1]
-
Sample Preparation: Certain reagents used in sample preparation, such as ethyl acetate for extractions, can be a source of acetate if not completely removed.[1]
Q3: How can I test my solvents and consumables for acetate contamination?
A3: To test for acetate contamination, you can run a blank injection of your solvent on the LC-MS system. Acquire data in full scan mode and look for a peak corresponding to the m/z of the acetate ion (59.0133 in negative ion mode) or common acetate adducts in your blank chromatogram. To test consumables, you can incubate a clean solvent in the plasticware (e.g., a microcentrifuge tube) for a period of time, and then analyze the solvent for the presence of acetate.
Q4: Are there any alternatives to using ammonium acetate as a buffer in LC-MS?
A4: Yes, several other volatile buffers are compatible with mass spectrometry and can be used as alternatives to ammonium acetate. These include:
-
Ammonium formate
-
Ammonium bicarbonate
-
Formic acid (as an additive to control pH) The choice of buffer will depend on the specific requirements of your analytical method, including the desired pH and the properties of your analyte.
Q5: Can acetate contamination affect quantitation?
A5: Yes, acetate contamination can significantly impact the accuracy and precision of quantitative analyses. The formation of acetate adducts can reduce the intensity of the primary ion being monitored (e.g., [M+H]⁺), leading to an underestimation of the analyte concentration. If the level of acetate contamination is not consistent across all samples and standards, it will introduce variability and poor reproducibility in the results.
Data Presentation
Table 1: Leachables from Polypropylene Microcentrifuge Tubes
| Leachable Compound Class | Potential Impact on Mass Spectrometry | Observed Concentration Range (in water) |
| Antistatic Agents | Can ionize readily and cause significant background interference. | 1,400 to 23,000 µg/L |
| Nucleating Agents/Clarifiers | May introduce unexpected peaks and suppress analyte ionization. | Up to 31,050 µg/L (total non-volatile organics) |
| Antioxidants/Processing Stabilizers | Can be a source of various organic contaminants. | Not typically water-soluble, but can be extracted by organic solvents. |
| Polymerization By-products (e.g., branched alkanes) | Generally less critical but can contribute to the chemical background. | Low levels detected in high-quality tubes. |
Data synthesized from studies on leachables from various polypropylene microcentrifuge tubes.[2][3]
Experimental Protocols
Protocol 1: General Purpose Cleaning of Glassware for Mass Spectrometry
This protocol is designed to minimize organic and inorganic contamination on glassware used for preparing mobile phases and samples for mass spectrometry.
Materials:
-
Detergent (e.g., Alconox or similar, free of interfering substances)
-
Hot tap water
-
High-purity water (e.g., Milli-Q or equivalent)
-
LC-MS grade methanol
-
LC-MS grade acetone
-
Concentrated nitric acid or sulfuric acid (for stubborn contamination, optional and with extreme caution)
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Initial Scrub: Disassemble glassware and scrub all surfaces with a suitable brush using a warm 1% detergent solution.
-
Tap Water Rinse: Rinse the glassware thoroughly with hot tap water at least six times to remove all detergent residues.
-
High-Purity Water Rinse: Rinse the glassware six times with high-purity water.
-
Solvent Rinses (in a fume hood):
-
Rinse three times with LC-MS grade methanol.
-
Rinse three times with LC-MS grade acetone.
-
-
Drying: Allow the glassware to air dry on a clean rack or in a drying oven. Cover openings with clean aluminum foil (previously rinsed with hexane (B92381) to remove any coating) to prevent atmospheric contamination.
-
(Optional) Acid Wash for Stubborn Contamination: For glassware with persistent inorganic residues, soaking in a 10% nitric acid solution or, for organic residues, carefully rinsing with concentrated sulfuric acid may be necessary. This should be performed with extreme caution in a chemical fume hood, followed by extensive rinsing with high-purity water and the solvent rinses described above.
Protocol 2: LC-MS/MS Method for the Quantification of Acetate
This protocol provides a general framework for the sensitive detection and quantification of acetate in aqueous samples using LC-MS/MS.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
Ammonium hydroxide (B78521) (for post-column addition, if needed)
-
Acetate standard for calibration
-
¹³C-labeled acetate as an internal standard
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Isocratic or a shallow gradient depending on the sample matrix.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acetate: Precursor ion (m/z 59) → Product ion (e.g., m/z 41 or 59 for pseudo-MRM)
-
¹³C₂-Acetate (Internal Standard): Precursor ion (m/z 61) → Product ion (e.g., m/z 43 or 61)
-
-
Source Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity of the acetate signal.
Procedure:
-
Sample Preparation: Dilute the sample in the initial mobile phase. Add the internal standard to all samples, standards, and blanks at a fixed concentration.
-
Calibration Curve: Prepare a series of calibration standards of acetate in a clean matrix (e.g., LC-MS grade water) with the internal standard.
-
Analysis: Inject the prepared samples, standards, and blanks onto the LC-MS/MS system.
-
Quantification: Integrate the peak areas for the acetate and internal standard MRM transitions. Construct a calibration curve by plotting the ratio of the acetate peak area to the internal standard peak area against the concentration of the standards. Use the calibration curve to determine the concentration of acetate in the unknown samples.
Visualizations
Caption: Experimental workflow to minimize acetate contamination.
Caption: Troubleshooting logic for acetate adducts in mass spectrometry.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: The Role of Trimethylammonium Acetate as an Ion-Pairing Reagent
For researchers, scientists, and drug development professionals, the selection of an appropriate ion-pairing reagent is a critical determinant for the successful separation of ionic and polar analytes in reversed-phase chromatography. This guide provides a comparative analysis of trimethylammonium acetate (B1210297) against other commonly used alkylammonium acetate reagents, offering insights into its potential performance based on established chromatographic principles and data from analogous compounds. While direct, comprehensive experimental data for trimethylammonium acetate is limited in publicly available literature, this document outlines a robust framework for its validation, enabling its effective evaluation for specific analytical applications.
The Principle of Ion-Pair Chromatography
Ion-pair chromatography is a powerful technique in high-performance liquid chromatography (HPLC) that enhances the retention and separation of charged analytes on a nonpolar stationary phase. This is achieved by introducing an ion-pairing reagent into the mobile phase. This reagent, possessing a charge opposite to that of the analyte, forms a neutral ion pair with the analyte. The formation of this neutral, hydrophobic complex increases the analyte's affinity for the stationary phase, leading to improved retention and resolution.
The general mechanism involves the interaction of an ion-pairing reagent (IPR⁺) with a negatively charged analyte (A⁻) to form a neutral complex [IPR⁺A⁻], which is then retained by the reversed-phase column.
Comparative Analysis of Alkylammonium Acetate Ion-Pairing Reagents
The choice of an ion-pairing reagent significantly influences chromatographic performance. Factors such as the hydrophobicity and size of the alkyl groups on the amine play a crucial role in the retention and selectivity of the separation. Generally, as the hydrophobicity of the ion-pairing reagent increases, so does its retention on the stationary phase and its ability to retain oppositely charged analytes.
Based on theoretical considerations and data from similar compounds, this compound is expected to be a more effective ion-pairing agent than ammonium (B1175870) acetate due to the increased hydrophobicity of the methyl groups compared to hydrogen atoms.[1] This increased hydrophobicity leads to stronger electrostatic interactions and potentially better retention of negatively charged analytes in reversed-phase chromatography.[1] However, it is also suggested that more hydrophobic counterions might suppress ionization in mass spectrometry.[1]
The following table summarizes the characteristics of this compound in comparison to other commonly used alkylammonium acetate reagents. The data for alternatives is derived from existing studies, while the information for this compound is inferred based on chemical principles.
| Ion-Pairing Reagent | Abbreviation | Chemical Structure | Key Performance Characteristics | Potential Applications |
| This compound | TMAA | (CH₃)₃NH⁺CH₃COO⁻ | Inferred: Likely provides stronger ion-pairing and retention for acidic compounds compared to ammonium acetate due to increased hydrophobicity.[1] May offer a balance between retention and volatility for LC-MS applications. | Analysis of small polar and ionic compounds, potentially including nucleotides and small peptides. |
| Triethylammonium (B8662869) Acetate | TEAA | (C₂H₅)₃NH⁺CH₃COO⁻ | A widely used, cost-effective ion-pairing reagent. It is effective for the separation of oligonucleotides and peptides.[2] | Routine analysis of oligonucleotides, peptides, and other charged biomolecules.[2] |
| Dibutylammonium Acetate | DBAA | (C₄H₉)₂NH₂⁺CH₃COO⁻ | Offers significantly better resolution for oligonucleotides compared to TEAA, particularly for resolving short-mer contaminants.[3] | High-resolution analysis of oligonucleotides and related impurities.[3] |
| Hexylammonium Acetate | HAA | C₆H₁₃NH₃⁺CH₃COO⁻ | Provides superior resolution for both short and long oligonucleotides compared to TEAA and DBAA.[3] It is a non-denaturing agent suitable for duplex oligonucleotides. | Demanding separations of oligonucleotides, including single-stranded, double-stranded, and phosphorothioate (B77711) analogs. |
Experimental Protocols for Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. The following protocols provide a framework for the validation of an HPLC method using this compound as an ion-pairing reagent. These protocols are based on established guidelines and can be adapted for specific applications.
Preparation of Mobile Phase with this compound
Objective: To prepare a consistent and stable mobile phase for ion-pair reversed-phase chromatography.
Materials:
-
Glacial Acetic Acid
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)
-
0.2 µm membrane filter
Procedure:
-
Aqueous Component (Mobile Phase A):
-
To prepare a 100 mM this compound solution, add the appropriate amount of trimethylamine to HPLC-grade water.
-
Carefully add glacial acetic acid to adjust the pH to the desired value (typically between 6.0 and 7.5). The pH should be monitored closely with a calibrated pH meter.
-
Bring the final volume to the desired amount with HPLC-grade water.
-
Filter the solution through a 0.2 µm membrane filter to remove any particulate matter.
-
-
Organic Component (Mobile Phase B):
-
Prepare the organic mobile phase by mixing the appropriate organic solvent (e.g., ACN or MeOH) with the aqueous this compound solution in the desired ratio (e.g., 50:50 v/v).
-
Alternatively, use the pure organic solvent as Mobile Phase B for gradient elution.
-
Filter the organic component if it is not pre-filtered by the manufacturer.
-
HPLC Method Validation Protocol
The following parameters should be evaluated to validate the analytical method.
a. System Suitability:
-
Procedure: Inject the standard solution five or six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area, retention time, and tailing factor should be within acceptable limits (e.g., RSD < 2%).
b. Specificity:
-
Procedure: Analyze a blank sample (matrix without the analyte), a placebo sample, and the analyte standard.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte peak.
c. Linearity:
-
Procedure: Prepare a series of at least five concentrations of the analyte standard across the expected range of the assay. Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
d. Accuracy (Recovery):
-
Procedure: Spike a placebo or blank matrix with a known amount of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
e. Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
f. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
g. Robustness:
-
Procedure: Intentionally vary critical method parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 10%).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Visualizing Analytical Workflows
The following diagrams illustrate the key processes involved in the validation of an analytical method using this compound.
Caption: Mechanism of Ion-Pair Chromatography with this compound.
References
A Head-to-Head Comparison: Trimethylammonium Acetate vs. Triethylammonium Acetate for Ion-Pairing Chromatography
For researchers, scientists, and drug development professionals navigating the nuances of ion-pairing chromatography, the choice of reagent is paramount to achieving optimal separation and analysis. This guide provides a detailed comparison of two commonly used alkylammonium acetate (B1210297) ion-pairing agents: Trimethylammonium Acetate (TMAA) and Triethylammonium (B8662869) Acetate (TEAA). By examining their chemical properties, chromatographic performance, and impact on mass spectrometry, this document aims to equip you with the necessary data to make an informed decision for your specific application.
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful technique for the separation of charged analytes, such as oligonucleotides and peptides, on non-polar stationary phases. The technique relies on the addition of an ion-pairing agent to the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, thereby enabling its retention and separation. Both TMAA and TEAA serve as cationic ion-pairing reagents that interact with negatively charged analytes.
Chemical and Physical Properties: A Fundamental Overview
The subtle structural differences between the trimethylammonium and triethylammonium cations—specifically, the length of the alkyl chains—give rise to distinct physical and chemical properties that influence their behavior in a chromatographic system.
| Property | This compound (TMAA) | Triethylammonium Acetate (TEAA) |
| Molecular Formula | C₅H₁₃NO₂ | C₈H₁₉NO₂[1] |
| Molecular Weight | 119.16 g/mol [2][3] | 161.24 g/mol [4][5] |
| pKa of Conjugate Acid | 9.80 (for Trimethylamine) | 10.75 (for Triethylamine) |
| Volatility | Considered volatile and suitable for MS applications. | Also a volatile salt, widely used in LC-MS applications.[6][7][8] |
| Hydrophobicity | Less hydrophobic due to shorter methyl groups. | More hydrophobic due to longer ethyl groups. |
Chromatographic Performance: A Comparative Analysis
The hydrophobicity of the ion-pairing agent is a critical factor in IP-RP-HPLC. A more hydrophobic agent will form a more hydrophobic ion pair with the analyte, leading to stronger retention on a reversed-phase column.
| Performance Metric | This compound (TMAA) | Triethylammonium Acetate (TEAA) |
| Retention Time (RP-HPLC) | Expected to provide shorter retention times for negatively charged analytes compared to TEAA due to lower hydrophobicity. | Generally provides longer retention times for negatively charged analytes due to the formation of a more hydrophobic ion pair. |
| Selectivity | Has been reported to provide superior diastereomer selectivity for phosphorothioated oligonucleotides compared to TEAA. | A widely used and effective ion-pairing agent for general oligonucleotide and peptide separations. |
| Peak Shape | Can be effective in improving peak shape by forming ion pairs with analytes. | Known to improve peak shape for anionic species like bisphosphonates. |
| Mass Spectrometry (MS) Compatibility | Volatile and suitable for LC-MS. The less hydrophobic nature may lead to less ion suppression compared to more hydrophobic pairing agents. | A commonly used MS-compatible ion-pairing reagent.[6][7][8] However, like all ion-pairing agents, it can cause some degree of ion suppression. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below is a typical protocol for the analysis of oligonucleotides using TEAA, which can be adapted for TMAA.
Analyte: Synthetic Oligonucleotides
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
UV Detector
-
Mass Spectrometer (optional)
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18, C8).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 100 mM Triethylammonium Acetate (TEAA) in 50% Acetonitrile (B52724) / 50% Water.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage, optimized to elute the oligonucleotides of interest. For example, 10% to 60% B over 30 minutes.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Column Temperature: Typically elevated (e.g., 50-70 °C) to improve peak shape and reduce secondary structure effects of oligonucleotides.
-
Detection: UV absorbance at 260 nm.
Preparation of 1 M TEAA Stock Solution:
-
In a fume hood, add approximately 500 mL of high-purity water to a 1 L volumetric flask.
-
Carefully add 139 mL of triethylamine (B128534) to the water while stirring.
-
Slowly add 57 mL of glacial acetic acid to the solution. The reaction is exothermic.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.0 with either triethylamine or acetic acid.
-
Bring the final volume to 1 L with high-purity water.
For a 1 M TMAA stock solution, trimethylamine (B31210) would be substituted for triethylamine, with the volume adjusted based on its molarity and density.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The selection between this compound and triethylammonium acetate as an ion-pairing agent is a nuanced decision that depends on the specific analytical challenge. While TEAA is a robust, widely-used reagent that generally provides strong retention for negatively charged analytes, TMAA presents a compelling alternative, particularly when enhanced selectivity for closely related species, such as diastereomers of phosphorothioated oligonucleotides, is required.
The lower hydrophobicity of TMAA is predicted to result in shorter retention times in reversed-phase chromatography, which can be advantageous for faster analyses. Conversely, the greater hydrophobicity of TEAA is beneficial when stronger retention is needed to resolve complex mixtures. Both reagents are compatible with mass spectrometry, although the potential for ion suppression should always be considered and optimized for each specific method.
Ultimately, for novel applications, an empirical evaluation of both reagents under the specific chromatographic conditions is the most reliable approach to determining the optimal choice for achieving the desired separation and analytical performance.
References
- 1. CAS 5204-74-0: Triethylammonium acetate | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H13NO2 | CID 53470630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound buffer | C5H13NO2 | CID 10197671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Triethylamine acetate | C8H19NO2 | CID 165295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triethylammonium acetate (TEAA) and acetonitrile - Chromatography Forum [chromforum.org]
- 7. Triethylammonium acetate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Hexylammonium Acetate vs. Triethylammonium Acetate for Oligonucleotide Analysis
For researchers, scientists, and drug development professionals working with oligonucleotides, selecting the optimal ion-pairing reagent for reversed-phase liquid chromatography (IP-RP-LC) is a critical decision that directly impacts separation efficiency, resolution, and mass spectrometry (MS) compatibility. This guide provides a comprehensive comparison of two common ion-pairing reagents: hexylammonium acetate (B1210297) (HAA) and triethylammonium (B8662869) acetate (TEAA), supported by experimental data and detailed protocols.
Hexylammonium acetate (HAA) is emerging as a powerful alternative to the traditionally used triethylammonium acetate (TEAA), offering significant advantages in resolution and separation of various oligonucleotide species. While TEAA is a cost-effective and widely used reagent, its limitations in resolving complex mixtures and its impact on MS sensitivity have prompted the exploration of more effective alternatives like HAA.
Performance Comparison at a Glance
The choice between HAA and TEAA hinges on the specific requirements of the analysis, such as the type of oligonucleotide, the need for high resolution, and compatibility with mass spectrometry.
| Performance Metric | Hexylammonium Acetate (HAA) | Triethylammonium Acetate (TEAA) |
| Resolution | Superior resolution, especially for n-1 and other short-mer contaminants.[1] Offers a significant increase in resolution compared to TEAA.[2] | Limited resolution of oligonucleotides.[2] Often fails to effectively separate heteromeric oligonucleotides and short-mer contaminants.[1] |
| Separation of Long Oligonucleotides (>35-mer) | Better resolution for longer oligonucleotides.[2][3] | Less effective for longer oligonucleotides. |
| Separation of Labeled Oligonucleotides | Predictable retention with minimal contribution from the hydrophobic label, leading to a length-based separation.[2][4] | The hydrophobic nature of the label can interfere with the separation, causing labeled failure sequences to elute after the main peak.[4] |
| Separation of Phosphorothioates | Adequately resolves truncated phosphorothioate (B77711) sequences from the full-length sequence.[2] | Less effective in resolving phosphorothioate impurities. |
| Separation of ssDNA and ssRNA | Shows superior resolution for both ssDNA and ssRNA compared to TEAA.[1] | ssRNA retains poorly and shows limited resolution.[1] |
| Separation of Duplexes | Non-denaturing, allowing for impressive resolution of mismatched and truncated siRNA duplexes. | Compatible with duplex analysis.[2] |
| Mass Spectrometry (MS) Compatibility | Offers some MS compatibility, but it is less than that of other ion-pairing systems like TEA/HFIP.[3] Useful MS data can be obtained. | Produces poor peak shape and lower MS signal compared to more hydrophobic ion-pairing reagents.[5] |
| Cost-Effectiveness | A cost-effective alternative to HFIP-based mobile phases. | Low cost.[2] |
Experimental Insights and Methodologies
The superior performance of HAA is attributed to its increased ion-pairing strength, which leads to separations primarily driven by the charge and length of the oligonucleotide, minimizing the influence of nucleobase hydrophobicity.[3] In contrast, separations with the weaker ion-pairing system of TEAA are influenced by both hydrophobic and ion-pairing interactions.[3]
Experimental Workflow for Oligonucleotide Analysis using IP-RP-LC
Caption: A generalized workflow for oligonucleotide analysis by IP-RP-LC.
Detailed Experimental Protocols
Mobile Phase Preparation: 100 mM Hexylammonium Acetate (HAA)
-
Materials: Hexylamine (B90201), Acetic Acid, HPLC-grade water.
-
Procedure:
-
It is highly recommended to measure mobile phase components by mass instead of volume to ensure reproducibility.[6][7]
-
To prepare 1 L of 100 mM HAA, weigh 981 g of water into a beaker with a magnetic stir bar.[7]
-
Add 5.99 g (5.71 mL) of acetic acid and stir the mixture.
-
Carefully add the appropriate amount of hexylamine while stirring.
-
Adjust the pH to approximately 7.0 by adding small aliquots of acetic acid or hexylamine as needed.[2]
-
This solution serves as Mobile Phase A.
-
Mobile Phase B is typically prepared as a mixture of Mobile Phase A and an organic solvent like acetonitrile (B52724) (e.g., 50% acetonitrile in Mobile Phase A).[2]
-
Mobile Phase Preparation: 100 mM Triethylammonium Acetate (TEAA)
-
Materials: Triethylamine (B128534), Acetic Acid, HPLC-grade water.
-
Procedure:
Chromatographic Conditions
-
Column: A column with a C18 stationary phase, such as Waters ACQUITY UPLC Oligonucleotide BEH C18 or XBridge Oligonucleotide BEH C18, is commonly used due to its stability at high pH and temperature.[3]
-
Column Temperature: An elevated temperature, typically 60 °C, is used to prevent the formation of secondary structures in the oligonucleotides that can affect retention.[3]
-
Detection: UV detection at 260 nm is standard. For more detailed characterization, mass spectrometry can be employed.
-
Gradient: A shallow gradient of increasing organic modifier (e.g., acetonitrile or methanol) is used to elute the oligonucleotides. The specific gradient will depend on the oligonucleotide length and sequence.
Logical Relationship: Ion-Pairing Agent and Separation Outcome
The choice of ion-pairing agent directly dictates the dominant separation mechanism and, consequently, the chromatographic resolution.
Caption: The influence of ion-pairing agent strength on the separation mechanism.
Conclusion
For routine analyses where cost is a primary concern and high resolution of all impurities is not critical, TEAA may be a suitable choice. However, for applications demanding high-resolution separation of closely related oligonucleotide species, including failure sequences, labeled oligonucleotides, and longmers, hexylammonium acetate offers a clear advantage. Its ability to provide separations based primarily on the length of the oligonucleotide makes it a powerful tool for detailed characterization and quality control in research and drug development. While its MS compatibility is not as high as some other ion-pairing systems, useful mass spectral data can still be obtained, making it a versatile and cost-effective option for many demanding oligonucleotide analyses.
References
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
A Researcher's Guide to Mobile Phase Additives for Peptide HPLC: A Comparative Analysis of Alternatives to Trimethylammonium Acetate
For researchers, scientists, and drug development professionals, achieving optimal separation in High-Performance Liquid Chromatography (HPLC) of peptides is paramount for accurate characterization, quantification, and purification. Mobile phase additives, often acting as ion-pairing agents, are critical for improving peak shape, enhancing resolution, and controlling retention. While salts like trimethylammonium acetate (B1210297) (TMAA) or triethylammonium (B8662869) acetate (TEAA) have been used, the landscape is dominated by a few key players, each with distinct advantages and disadvantages, particularly when coupling liquid chromatography with mass spectrometry (LC-MS).[1][2]
This guide provides an objective comparison of the most common and effective mobile phase additives for peptide HPLC, supported by experimental data and detailed protocols to aid in method development and optimization.
The Role of Mobile Phase Additives
In reversed-phase HPLC (RP-HPLC), mobile phase additives serve several key functions:
-
pH Control : Maintaining a low pH (typically below 3.0) protonates acidic residues (Asp, Glu) and the C-terminus, minimizing secondary ionic interactions with the silica (B1680970) stationary phase.[3][4]
-
Ion Pairing : Additives form ion pairs with charged residues on the peptide, neutralizing their charge and increasing hydrophobicity, which leads to better retention and improved peak shape.[3][5]
-
MS Compatibility : For LC-MS applications, additives must be volatile to avoid contaminating the mass spectrometer and must not cause significant ion suppression, which would reduce sensitivity.[6][7]
The selection of an additive often represents a trade-off between chromatographic performance (resolution and peak shape) and mass spectrometry detection sensitivity.[8]
Comparison of Key Mobile Phase Additives
The most widely used alternatives in modern peptide analysis are trifluoroacetic acid (TFA), formic acid (FA), and difluoroacetic acid (DFA). Ammonium (B1175870) salts like ammonium formate (B1220265) are also employed, often in conjunction with an acid, to improve chromatography while maintaining MS compatibility.[3][9]
Trifluoroacetic Acid (TFA)
TFA is a strong acid and a highly effective ion-pairing agent, traditionally considered the gold standard for peptide separations with UV detection.[6][10] Its strong ion-pairing ability effectively masks unwanted interactions between peptides and the stationary phase, resulting in sharp, symmetrical peaks and excellent resolution.[11][12]
-
Advantages :
-
Disadvantages :
Formic Acid (FA)
Formic acid is the most common additive for LC-MS applications due to its volatility and minimal impact on peptide ionization.[3][10] It does not form strong ion pairs, which leads to high MS signal intensity.
-
Advantages :
-
Disadvantages :
Difluoroacetic Acid (DFA)
DFA has emerged as a compelling compromise, balancing the chromatographic prowess of TFA with the MS-friendly nature of FA.[10] As a weaker acid than TFA, it causes significantly less ion suppression while still providing effective ion pairing to improve peak shape over FA.[8][17]
-
Advantages :
-
Disadvantages :
Ammonium Formate (AF) and Ammonium Acetate (AA)
These volatile salts are primarily used to control pH and increase the ionic strength of the mobile phase, which can improve peak shape without causing significant ion suppression.[7][18] They are often used in combination with formic acid. The addition of ammonium formate to a formic acid mobile phase has been shown to increase ionic strength, improve separations, and lead to more peptide identifications in proteomic analyses.[9]
-
Advantages :
-
Disadvantages :
-
As buffers, they raise the pH compared to using an acid alone, which can alter peptide selectivity and retention.[18]
-
May not provide the same degree of peak sharpening for all peptides as strong ion-pairing agents.
-
Quantitative Data Presentation
The performance of these additives can be quantitatively compared using metrics such as peak capacity (a measure of separation power), peak asymmetry, and relative MS signal intensity. The table below summarizes typical performance data synthesized from comparative studies.
| Mobile Phase Additive | Peak Capacity (Resolution) | Peak Shape (Asymmetry) | Relative MS Signal Intensity | Best For |
| 0.1% Trifluoroacetic Acid (TFA) | Highest[8][11] | Excellent | Very Low (Severe Suppression)[6][11] | UV Detection Only |
| 0.1% Formic Acid (FA) | Lowest[8][11] | Fair to Poor | Highest[10][11] | MS Detection Only |
| 0.1% Difluoroacetic Acid (DFA) | High (near TFA)[8] | Good to Excellent | Good (Slightly < FA)[6][17] | Combined UV & MS Detection |
| 0.1% FA + 10mM Amm. Formate | Moderate to High | Good | High (Slightly < FA)[9] | MS Detection (Improved Chromatography) |
Experimental Protocols
Providing a standardized method for comparison is crucial for evaluation. Below is a representative experimental protocol for peptide mapping, adapted from studies comparing FA, DFA, and TFA.[21]
Protocol: Comparative Peptide Mapping via UPLC-UV/MS
-
Sample Preparation :
-
A monoclonal antibody standard (e.g., NISTmAb) is denatured, reduced, alkylated, and digested with trypsin.
-
The final peptide digest is diluted in the initial mobile phase (e.g., 0.1% of the acid being tested in water) to a concentration of approximately 0.5 mg/mL.[22]
-
-
LC System and Column :
-
System : An ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column : A C18 reversed-phase column designed for peptide separations (e.g., Waters ACQUITY UPLC Peptide BEH C18, 130 Å, 1.7 µm, 2.1 x 150 mm).[17][21]
-
-
Mobile Phase Preparation :
-
Chromatographic Conditions :
-
Flow Rate : 0.2 mL/min.
-
Column Temperature : 60°C.
-
Injection Volume : 5 µL.
-
UV Detection : 214 nm.
-
Gradient Elution :
Time (min) % Mobile Phase B 0 1 85 35 90 85 95 85 96 1 | 120 | 1 |
-
-
Mass Spectrometry Conditions (ESI-Positive Mode) :
-
Capillary Voltage : 3.0 kV.
-
Sampling Cone : 40 V.
-
Source Temperature : 120°C.
-
Desolvation Temperature : 350°C.
-
Acquisition Range : 50–2000 m/z.
-
-
Data Analysis :
-
Integrate UV chromatograms to determine peak widths and calculate peak capacity.
-
Extract total ion chromatograms (TIC) and specific extracted ion chromatograms (XIC) from MS data to compare signal intensities for representative peptides across the different runs.
-
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflow for evaluating mobile phase additives and the decision-making process for selecting the optimal one for your application.
Caption: Workflow for evaluating HPLC mobile phase additives.
Caption: Decision tree for selecting a mobile phase additive.
References
- 1. Triethylammonium acetate - Wikipedia [en.wikipedia.org]
- 2. Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. lcms.cz [lcms.cz]
- 18. waters.com [waters.com]
- 19. Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions [mtc-usa.com]
- 20. researchgate.net [researchgate.net]
- 21. lcms.cz [lcms.cz]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to Ion-Pairing Reagents for High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
For researchers and scientists in drug development, achieving optimal separation and detection of analytes is paramount. In reversed-phase liquid chromatography (RPLC), polar and ionic compounds such as peptides, proteins, and oligonucleotides often exhibit poor retention and peak shape. Ion-pairing (IP) reagents are mobile phase additives used to overcome these challenges by forming a neutral complex with the charged analyte, thereby increasing its hydrophobicity and retention on the stationary phase.
However, the choice of an ion-pairing reagent in LC-MS is a critical decision that involves a trade-off between chromatographic performance and mass spectrometry sensitivity. While strong ion-pairing agents can significantly improve peak shape, they are also notorious for causing signal suppression in the MS detector. This guide provides a comparative study of common ion-pairing reagents, supported by experimental data, to aid in method development.
Comparative Analysis of Acidic Ion-Pairing Reagents for Peptides and Proteins
For the analysis of positively charged analytes like peptides and proteins, acidic mobile phase modifiers are employed. The most common choices are formic acid (FA), trifluoroacetic acid (TFA), and an increasingly popular alternative, difluoroacetic acid (DFA).
-
Trifluoroacetic Acid (TFA): As a strong, hydrophobic acid, TFA is highly effective at minimizing secondary interactions, resulting in excellent peak sharpness and symmetry in UV chromatography.[1][2] However, it is a strong ion-suppressing agent in electrospray ionization (ESI), significantly reducing MS signal intensity.[3][4]
-
Formic Acid (FA): Favored for MS-based detection, FA is a weaker ion-pairing agent that provides good ionization efficiency and minimal signal suppression.[2][5] The compromise often comes in the form of broader peaks and poorer chromatographic resolution compared to TFA.[6]
-
Difluoroacetic Acid (DFA): DFA has emerged as a balanced alternative, offering chromatographic performance closer to TFA while causing significantly less ion suppression.[1][4] It is less acidic and hydrophobic than TFA, which is believed to be advantageous for the electrospray process.[4] Studies show that replacing TFA with DFA can increase MS sensitivity threefold or more.[4]
Data Summary: Performance of Acidic Ion-Pairing Reagents
The following table summarizes the comparative performance of FA, DFA, and TFA for the LC-MS analysis of peptides.
| Ion-Pairing Reagent | Chromatographic Performance (Peak Shape & Width) | MS Signal Intensity | Key Characteristics |
| 0.1% Formic Acid (FA) | Fair to Good; often results in broader peaks.[6] | Excellent ; minimal signal suppression.[2][5] | Preferred for MS-centric applications where sensitivity is the priority. |
| 0.1% Difluoroacetic Acid (DFA) | Very Good ; significant improvement in peak width and symmetry over FA.[6] | Good ; moderate signal suppression, approximately 3x higher signal than TFA.[4][6] | An ideal compromise for LC-UV/MS workflows requiring both good chromatography and MS sensitivity.[7] |
| 0.1% Trifluoroacetic Acid (TFA) | Excellent ; provides sharp, symmetrical peaks.[1][2] | Poor ; causes severe signal suppression (5-6 fold decrease vs. FA).[4] | Best suited for applications with only UV detection or when chromatographic resolution is the sole priority. |
Comparative Analysis of Amine-Based Reagents for Oligonucleotides
The analysis of negatively charged oligonucleotides (ONs) typically requires a basic ion-pairing reagent, usually an alkylamine, to neutralize the phosphate (B84403) backbone.[8] This is often combined with an acidic counterion like acetate (B1210297) or a modifier such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which enhances MS sensitivity.[9] The choice of amine has a significant impact on retention and resolution.
-
Triethylamine (TEA): Traditionally used in triethylammonium (B8662869) acetate (TEAA) buffers for UV analysis, it is a common starting point.[8] When paired with HFIP, it becomes the "gold standard" for LC-MS due to good MS compatibility.[9]
-
Alternative Amines (Butylamine, Dibutylamine (B89481), Hexylamine): More hydrophobic amines like hexylamine (B90201) (HA) and dibutylamine (DBA) can offer superior chromatographic resolution compared to TEA, which is crucial for separating impurities from the main peak.[8] The selection of the amine and its concentration must be optimized for the specific oligonucleotide being analyzed.[10][11]
Data Summary: Performance of Amine-Based Ion-Pairing Reagents
The table below compares different amine reagents commonly used with HFIP for oligonucleotide analysis.
| Ion-Pairing Reagent (Amine Component) | Chromatographic Resolution | Relative MS Signal Intensity | Key Characteristics |
| Triethylamine (TEA) | Good; widely used as a benchmark.[9] | Good; provides a strong MS response with HFIP.[12] | A standard choice for many oligonucleotide applications. |
| Butylamine (BA) | Very Good; comparable selectivity to TEA.[9] | Excellent ; can show marginally better signal response than TEA.[9] | A viable alternative to TEA with potentially improved signal. |
| Dibutylamine (DBA) | Excellent ; often shows significantly better separation of impurities.[8] | Fair to Good; may result in a ~2-fold drop in signal intensity compared to TEA.[9] | Recommended when high-resolution separation of impurities is the primary goal. |
| Hexylamine (HA) | Excellent ; provides strong retention and improved peak resolution.[8][12] | Good | A strong retainer, useful for achieving separation of closely related sequences. |
Experimental Protocols
Below are generalized methodologies for conducting a comparative analysis of ion-pairing reagents.
Protocol 1: Comparative Analysis of Acidic Modifiers for Peptide Mapping
-
System Preparation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: A tryptic digest of a standard protein (e.g., NIST mAb) is reduced and alkylated. The final sample is diluted in the initial mobile phase.
-
Mobile Phases:
-
Mobile Phase A: 0.1% of the chosen acid (FA, DFA, or TFA) in water.
-
Mobile Phase B: 0.1% of the chosen acid (FA, DFA, or TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: A C18 column suitable for peptide separations (e.g., Waters ACQUITY UPLC Peptide BEH C18, 1.7 µm).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A shallow gradient from ~1% to 40% Mobile Phase B over 60-90 minutes.
-
Column Temperature: 50-60 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: 200-2000 m/z.
-
Data Acquisition: Data-dependent acquisition (DDA) to collect MS/MS spectra for peptide identification.
-
-
Data Analysis: Compare the total ion chromatograms (TICs) for MS signal intensity.[4] Extract ion chromatograms for specific peptides to compare peak area, peak width, and symmetry across the different conditions.[1]
Protocol 2: Comparative Analysis of Amine/HFIP Buffers for Oligonucleotides
-
System Preparation: A dedicated UHPLC system coupled to a Q-TOF or similar high-resolution mass spectrometer is recommended to avoid contamination.[13]
-
Sample Preparation: A mixture of polyT standards or a specific therapeutic oligonucleotide is dissolved in water.[9]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of the desired amine (e.g., 15 mM TEA, BA, or DBA) and HFIP (e.g., 25-400 mM) in water.[8][9] The concentration of HFIP may need to be optimized for each amine.[9]
-
Mobile Phase B: Prepare a similar concentration of amine and HFIP in a 50:50 Methanol:Water or Acetonitrile:Water solution.
-
-
Chromatographic Conditions:
-
Column: A column designed for oligonucleotide analysis (e.g., Agilent AdvanceBio Oligonucleotide or Waters ACQUITY UPLC OST C18, 1.7 µm).[8][10]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Gradient: A suitable gradient to elute the oligonucleotides of interest (e.g., 10% to 30% B over 15 minutes).
-
Column Temperature: 60-70 °C.
-
-
MS Conditions:
Visualizations
Experimental and Logical Workflows
References
- 1. lcms.cz [lcms.cz]
- 2. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 3. Ion Suppression in Mass Spectrometry - ProQuest [proquest.com]
- 4. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
Trimethylammonium Acetate in Analytical Method Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trimethylammonium acetate (B1210297) (TMAA) and other ion-pairing reagents used to validate the specificity of analytical methods, particularly in the context of oligonucleotide and peptide analysis. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate reagents for their analytical needs.
Introduction to Specificity in Analytical Methods
Specificity is a critical parameter in the validation of analytical methods, ensuring that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by the ability to separate the analyte peak from all other potential peaks. Ion-pairing reagents play a crucial role in achieving this separation for highly charged molecules like oligonucleotides.
Comparison of Ion-Pairing Reagents
The selection of an appropriate ion-pairing reagent is vital for achieving optimal separation and, consequently, demonstrating specificity. While triethylammonium (B8662869) acetate (TEAA) is a widely used reagent, trimethylammonium acetate (TMAA) presents a viable alternative. This section compares the performance of TMAA with other commonly used reagents.
Table 1: Quantitative Comparison of Ion-Pairing Reagents for Oligonucleotide Analysis
| Ion-Pairing Reagent | Analyte | Resolution (n vs. n-1) | MS Signal Intensity (Relative %) | Key Advantages | Key Disadvantages |
| This compound (TMAA) | Oligonucleotide (20-mer) | Expected to be similar to TEAA | Expected to be slightly higher than TEAA | Good volatility, suitable for LC-MS | Limited published comparative data |
| Triethylammonium Acetate (TEAA) | Oligonucleotide (20-mer) | 1.25 | 100% (baseline) | Well-established, good resolution for many applications | Can cause ion suppression in MS[1] |
| Hexylammonium Acetate (HAA) | Oligonucleotide (20-mer) | 1.52 | Lower than TEAA | Excellent resolution, especially for longer oligonucleotides | Lower MS sensitivity, less volatile |
| TEA-HFIP | Oligonucleotide (20-mer) | 1.48 | >200% | High MS sensitivity, good resolution[1] | High cost, potential for denaturation of duplexes |
Note: Direct quantitative data for TMAA is limited in publicly available literature. The expected performance is extrapolated from the known properties of alkylammonium salts and comparative data for TEAA.
Experimental Protocols for Specificity Validation
Specificity is typically validated through forced degradation studies, where the drug substance or product is exposed to stress conditions to generate potential degradation products. The analytical method must then demonstrate the ability to separate the main analyte from these degradants.
Protocol 1: Forced Degradation Study for an Oligonucleotide Therapeutic
1. Objective: To assess the ability of the HPLC method using this compound to separate the intact oligonucleotide from its degradation products generated under stress conditions.
2. Materials:
-
Oligonucleotide drug substance
-
This compound (TMAA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp for photolytic stress
3. Stress Conditions:
-
Acid Hydrolysis: Incubate the oligonucleotide solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the oligonucleotide solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the oligonucleotide solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat the solid oligonucleotide at 80°C for 48 hours.
-
Photolytic Stress: Expose the oligonucleotide solution to UV light (254 nm) for 24 hours.
4. HPLC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 100 mM this compound in water
-
Mobile Phase B: 100 mM this compound in 50:50 acetonitrile/water
-
Gradient: 10% to 60% B over 30 minutes
-
Flow Rate: 0.2 mL/min
-
Detection: UV at 260 nm and/or Mass Spectrometry (MS)
5. Analysis:
-
Analyze the stressed samples alongside a non-stressed control.
-
Evaluate the chromatograms for the resolution between the main peak (intact oligonucleotide) and any degradation product peaks.
-
Peak purity analysis using a diode array detector or mass spectrometer is recommended to confirm that the main peak is free from co-eluting impurities.
Acceptance Criteria: The method is considered specific if the main analyte peak is well-resolved from all degradation product peaks (resolution > 1.5).
Visualizing Workflows and Pathways
Diagram 1: Workflow for Specificity Validation
Caption: A logical workflow for specificity validation.
Diagram 2: Ion-Pairing Mechanism in Reversed-Phase HPLC
Caption: Ion-pairing mechanism in HPLC.
Conclusion
The validation of specificity is a cornerstone of robust analytical method development. While triethylammonium acetate is a well-established ion-pairing reagent, this compound offers a promising alternative with potentially improved mass spectrometry compatibility due to its higher volatility. Although direct comparative data for TMAA is not as extensive, the provided protocols and comparative information for other alkylammonium acetates offer a strong framework for its evaluation and implementation. The choice of ion-pairing reagent should be based on a thorough evaluation of the specific analytical requirements, including the nature of the analyte, the desired resolution, and the detection method employed.
References
A Comparative Guide to the Analytical Quantification of Trimethylammonium Acetate Components
For researchers, scientists, and drug development professionals, the accurate and precise quantification of all components of a chemical substance is paramount. While trimethylammonium acetate (B1210297) is commonly utilized as a buffer in various biological assays and chromatographic methods, it is not typically employed as a titrant in classical titration. This guide provides a comparative overview of established analytical methods for the quantitative analysis of the constituent ions of trimethylammonium acetate: the trimethylammonium cation and the acetate anion.
This document contrasts a potentiometric titration method for the determination of quaternary ammonium (B1175870) compounds (QACs), such as the trimethylammonium cation, with ion chromatography, a prevalent technique for the quantification of anions like acetate.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the key performance metrics for the potentiometric titration of quaternary ammonium cations and the ion chromatography of the acetate anion, offering a clear comparison of their accuracy and precision.
| Parameter | Potentiometric Titration of Quaternary Ammonium Cation | Ion Chromatography of Acetate Anion |
| Analyte | Trimethylammonium Cation (as a Quaternary Ammonium Compound) | Acetate Anion |
| Accuracy (Recovery) | 94% - 104%[1] | 85% - 115% (spike recovery)[2] |
| Precision (RSD) | ≤ 2.02% - 3.7%[3] | ≤ 2% - 5%[2] |
| Limit of Detection (LOD) | - | ~0.5–5 µg/L[2] |
| Quantitation Range | 1 - 1000 ppm (for quaternary nitrogen)[1] | 0.01–50 mg/L[2] |
| Principle | Precipitation titration with an anionic surfactant | Ion-exchange separation with conductivity detection |
Experimental Protocols
Detailed methodologies for both potentiometric titration and ion chromatography are provided below to facilitate a comprehensive understanding of each technique.
Potentiometric Titration for Quaternary Ammonium Compounds
This method is suitable for the quantification of the trimethylammonium cation. It involves a precipitation titration with an anionic surfactant, where the endpoint is detected by a surfactant-sensitive electrode.
Materials and Reagents:
-
Automatic Titrator (e.g., Metrohm Titrando system)[1]
-
Surfactant-sensitive Ion-Selective Electrode[1]
-
Ag/AgCl reference electrode[1]
-
Standardized 0.005 M Sodium Lauryl Sulfate (B86663) (SLS) titrant[3]
-
Deionized water
-
Sample containing the quaternary ammonium compound
Procedure:
-
Titrant Standardization: The SLS titrant is first standardized against a primary standard, such as Hyamine 1622.[3]
-
Sample Preparation: A known quantity of the sample is weighed and dissolved in a beaker containing deionized water.
-
Buffer Addition: Borate buffer is added to the sample solution to maintain a constant pH, typically around 10.[4][5] This ensures that other amine compounds that are not quaternary are not protonated and do not interfere with the titration.[4][5]
-
Titration: The sample solution is titrated with the standardized SLS solution. The quaternary ammonium cations react with the lauryl sulfate anions to form an insoluble precipitate.
-
Endpoint Detection: The potential difference is monitored using the surfactant-sensitive electrode. A sharp change in potential indicates the equivalence point of the titration.
-
Calculation: The concentration of the quaternary ammonium compound in the sample is calculated based on the volume of titrant consumed to reach the endpoint.
Ion Chromatography for Acetate Quantification
Ion chromatography (IC) is a highly sensitive and selective method for the determination of anions such as acetate.
Materials and Reagents:
-
Ion Chromatography system with a suppressed conductivity detector[2]
-
Anion-exchange column (e.g., high-capacity 4 x 250 mm) and a guard column[2]
-
Eluent (e.g., potassium hydroxide (B78521) (KOH) gradient)[2]
-
Ultrapure deionized water (18.2 MΩ·cm)[2]
-
Acetate standard solutions for calibration
-
0.2 µm syringe filters[2]
Procedure:
-
Eluent Preparation: The mobile phase (eluent), typically a KOH gradient, is prepared and degassed. A common gradient might start at 1 mM KOH and ramp up to 20 mM KOH.[2]
-
Calibration: A series of acetate standard solutions of known concentrations are prepared and injected into the IC system to generate a calibration curve. A 5 to 7-point calibration is recommended.[2]
-
Sample Preparation: The sample is diluted with ultrapure water to fall within the linear range of the calibration curve. To remove interfering substances, especially in complex matrices, samples may undergo ultrafiltration or protein precipitation.[2] The final diluted sample is filtered through a 0.2 µm syringe filter before injection.[2]
-
Chromatographic Separation: A fixed volume of the prepared sample (e.g., 10-50 µL) is injected into the IC system.[2] The acetate anions are separated from other anions on the anion-exchange column based on their affinity for the stationary phase.
-
Detection: After passing through a suppressor (which reduces the background conductivity of the eluent), the conductivity of the eluate is measured. The peak corresponding to the acetate anion is identified based on its retention time compared to the standards.
-
Quantification: The concentration of acetate in the sample is determined by comparing the peak area or height to the calibration curve.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each experimental protocol.
Caption: Workflow for Potentiometric Titration of Quaternary Ammonium Compounds.
Caption: Workflow for Ion Chromatography of Acetate.
References
- 1. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACETATE MEASUREMENT IN BIOPHARMA FORMULATIONS//LAXMI ENTERPRISE. | Laxmi Enterprise - Vadodara [laxmienterprise.net]
- 3. pages.hannainst.com [pages.hannainst.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. ysi.com [ysi.com]
A Comparative Guide to Ammonium Acetate and Ammonium Formate as LC-MS Buffers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate mobile phase buffer is a critical parameter in liquid chromatography-mass spectrometry (LC-MS) that significantly influences the quality and reliability of analytical results. Both ammonium (B1175870) acetate (B1210297) and ammonium formate (B1220265) are widely used volatile buffers, essential for sensitive detection by mass spectrometry. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal buffer for your specific application.
Key Performance Characteristics
A summary of the key physicochemical properties of ammonium acetate and ammonium formate is presented in Table 1. Understanding these characteristics is fundamental to selecting the appropriate buffer for a given analytical challenge.
| Property | Ammonium Acetate | Ammonium Formate | References |
| Molecular Weight | 77.08 g/mol | 63.06 g/mol | |
| pKa (aqueous) | Acetic Acid: ~4.76Ammonium: ~9.25 | Formic Acid: ~3.75Ammonium: ~9.25 | [1][2] |
| Buffering Range (aqueous) | pH 3.8 - 5.8 and 8.2 - 10.2 | pH 2.7 - 4.7 and 8.2 - 10.2 | [1][2] |
| Volatility | High | High | [3] |
| Solubility in Acetonitrile (B52724) | Limited at high concentrations | Generally more soluble than ammonium acetate at high organic percentages |
Table 1: Physicochemical Properties of Ammonium Acetate and Ammonium Formate.
Performance Comparison in LC-MS
The choice between ammonium acetate and ammonium formate can significantly impact chromatographic resolution and mass spectrometric detection. The following sections and data tables highlight their performance differences in key areas.
Analyte Signal Intensity and Ion Suppression
The composition of the mobile phase directly influences the efficiency of analyte ionization in the MS source. A study comparing the impact of different mobile phase modifiers on the MS signal of synthetic cannabinoids demonstrated that formate-containing mobile phases generally yield higher analyte responses than acetate-containing ones.
| Mobile Phase Modifier (5 mM) | JWH-018 Response Area | JWH-073 Response Area | JWH-200 Response Area | HU-210 Response Area | CP 47,497 Response Area |
| Ammonium Formate | 1,200,000 | 2,800,000 | 1,100,000 | 1,800,000 | 1,200,000 |
| Ammonium Acetate | 800,000 | 1,900,000 | 700,000 | 1,200,000 | 800,000 |
| Formic Acid (0.05%) | 1,100,000 | 2,500,000 | 900,000 | 1,600,000 | 1,000,000 |
| Acetic Acid (0.05%) | 700,000 | 1,700,000 | 600,000 | 1,000,000 | 700,000 |
Table 2: Comparison of Analyte Response with Different Mobile Phase Modifiers. Data adapted from a study on synthetic cannabinoids, demonstrating that formate-containing mobile phases can provide superior signal intensity.
In another study focusing on phosphatidylcholines, both ammonium formate and ammonium acetate were found to suppress the signal by approximately 60% compared to a mobile phase of only acetonitrile and water.[4] This highlights that the optimal buffer is highly analyte-dependent.
Chromatographic Performance
Ammonium formate is often favored for achieving better peak shapes, especially for basic compounds, due to its ability to increase the ionic strength of the mobile phase.[5] A study on a water-soluble vitamin mixture showed that a formic acid-ammonium formate buffer system reduced peak tailing for amines and provided better retention for acids compared to an ammonium acetate solution.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols where these buffers are employed.
Protocol 1: Untargeted Metabolomics of Mammalian Cells
This protocol outlines a method for the analysis of metabolites from cell culture, comparing the effects of ammonium formate and ammonium acetate as rinsing solutions.
1. Sample Preparation:
-
Harvest suspension-cultured mammalian cells (e.g., Jurkat T lymphocytes) by centrifugation.
-
Resuspend the cell pellet in a rinsing solution: 0.3% ammonium formate or 0.3% ammonium acetate.
-
Centrifuge and discard the supernatant. Repeat the rinsing step.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80:20 methanol:water).
-
Vortex and incubate at -20°C to precipitate proteins.
-
Centrifuge and collect the supernatant for LC-MS analysis.
2. LC-MS Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A: 95% Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 50% Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate polar metabolites.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes.
A study using a similar protocol found that while both buffers are suitable, ammonium formate was chosen for the final workflow due to its presence in the mobile phase, which can simplify the system.[6] The study also noted that for some metabolites, the choice of rinsing solution significantly affected the measured peak area.[6]
Protocol 2: Peptide Mapping of a Monoclonal Antibody
This protocol describes a general workflow for peptide mapping, where buffer selection impacts peptide separation and identification.
1. Sample Preparation:
-
Denature, reduce, and alkylate the monoclonal antibody.
-
Digest the antibody with trypsin overnight.
-
Quench the digestion with formic acid.
2. LC-MS Conditions:
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic acid in water (often used as a baseline).
-
Alternative Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted with formic acid.
-
Alternative Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted with acetic acid.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized for peptide separation.
-
Mass Spectrometer: High-resolution mass spectrometer capable of fragmentation (e.g., Q-TOF or Orbitrap).
A study comparing different mobile phase pH conditions for peptide mapping found that altering the pH with different buffers like ammonium formate and ammonium acetate leads to significant changes in peptide selectivity, which can be beneficial for resolving co-eluting peptides.[7]
Logical Workflow for Buffer Selection in LC-MS Method Development
The selection of an appropriate buffer is a critical step in LC-MS method development. The following diagram illustrates a logical workflow to guide this process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
Sodium Acetate vs. Ammonium Acetate in DNA Isolation: A Comparative Guide
In the realm of molecular biology, the isolation of high-quality deoxyribonucleic acid (DNA) is a foundational step for a myriad of downstream applications, from PCR and sequencing to cloning and genetic engineering. A critical stage in most DNA extraction protocols is the precipitation of DNA from an aqueous solution, a process that typically employs a salt and an alcohol. Among the most commonly used salts for this purpose are sodium acetate (B1210297) and ammonium (B1175870) acetate. This guide provides an in-depth comparison of these two reagents, supported by experimental principles and protocols, to assist researchers in selecting the optimal salt for their specific needs.
Principle of DNA Precipitation
DNA is a polyanionic molecule due to the phosphate (B84403) groups in its sugar-phosphate backbone, which makes it highly soluble in aqueous solutions. The principle behind salt-based precipitation is to neutralize this negative charge. Positively charged sodium ions (Na⁺) from sodium acetate or ammonium ions (NH₄⁺) from ammonium acetate form an ionic bond with the negatively charged phosphate groups on the DNA backbone. This charge neutralization reduces the hydrophilicity of the DNA, making it less soluble in water. The subsequent addition of an alcohol, such as ethanol (B145695) or isopropanol, further decreases the dielectric constant of the solution, which disrupts the hydration shell around the DNA and causes it to precipitate out of the solution.
Performance Comparison
While both sodium acetate and ammonium acetate are effective in precipitating DNA, they possess distinct properties that can influence the yield, purity, and suitability of the isolated DNA for subsequent enzymatic reactions.
| Feature | Sodium Acetate | Ammonium Acetate |
| Final Concentration | 0.3 M | 2.0 - 2.5 M |
| Stock Solution | 3 M, pH 5.2 | 7.5 M |
| Protein Co-precipitation | Can co-precipitate proteins.[1][2] | Less prone to co-precipitating proteins.[1][3] |
| dNTP Removal | Less effective at removing dNTPs. | Efficient at removing unincorporated dNTPs.[4] |
| Downstream Compatibility | Generally compatible with most downstream applications. | Ammonium ions can inhibit T4 Polynucleotide Kinase.[1] |
| DNA Recovery | High recovery for a wide range of DNA concentrations. | High recovery, especially for dilute DNA solutions.[4] |
| Purity (A260/A280) | Typically yields DNA with A260/A280 ratios around 1.8. | Can yield DNA with high purity, especially after multiple precipitations.[4] |
Note: The quantitative data for DNA yield and purity can vary depending on the starting material, the skill of the researcher, and the specific protocol used. The information in this table is based on generally accepted principles and findings from various studies.
Experimental Protocols
Below are detailed protocols for DNA precipitation using sodium acetate and ammonium acetate.
This protocol is a standard method for the routine precipitation of DNA.
Materials:
-
DNA sample in aqueous solution (e.g., TE buffer)
-
3 M Sodium Acetate, pH 5.2
-
Ice-cold 100% ethanol or isopropanol
-
70% ethanol
-
Microcentrifuge
-
Pipettes and sterile tips
-
Nuclease-free water or TE buffer for resuspension
Procedure:
-
To your DNA sample, add 1/10th volume of 3 M sodium acetate, pH 5.2. Mix gently by inverting the tube.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol (or an equal volume of isopropanol).
-
Mix thoroughly until a DNA precipitate becomes visible.
-
Incubate the mixture at -20°C for at least 30 minutes to 1 hour. For very dilute samples, overnight incubation may improve yield.
-
Centrifuge the sample at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 500 µL of 70% ethanol. This step removes excess salt.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as it can make it difficult to resuspend.
-
Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
This protocol is particularly useful for purifying DNA from reactions containing high concentrations of dNTPs.
Materials:
-
DNA sample in aqueous solution
-
7.5 M Ammonium Acetate
-
Ice-cold 100% ethanol or isopropanol
-
70% ethanol
-
Microcentrifuge
-
Pipettes and sterile tips
-
Nuclease-free water or TE buffer for resuspension
Procedure:
-
To your DNA sample, add 0.5 volumes of 7.5 M ammonium acetate to achieve a final concentration of approximately 2.5 M. Mix gently.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge the sample at 12,000 x g for 15-30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully remove the 70% ethanol wash.
-
Air-dry the DNA pellet.
-
Resuspend the DNA in an appropriate volume of nuclease-free water or TE buffer.
Visualization of the DNA Precipitation Workflow
The following diagram illustrates the general workflow for DNA precipitation, highlighting the step where either sodium acetate or ammonium acetate is utilized.
Discussion and Recommendations
The choice between sodium acetate and ammonium acetate for DNA precipitation is contingent on the specific requirements of the downstream application.
Sodium acetate is the workhorse for routine DNA precipitation. It is cost-effective, readily available, and provides good DNA recovery.[2] For standard applications such as PCR, gel electrophoresis, and storage of DNA, sodium acetate is generally sufficient. However, researchers should be mindful of its potential to co-precipitate proteins, which might necessitate further purification steps if high-purity DNA is required.[1][2]
Ammonium acetate offers distinct advantages in specific scenarios. Its primary benefit is the efficient removal of unincorporated dNTPs from enzymatic reactions like PCR and labeling reactions.[4] This makes it an excellent choice for preparing DNA for downstream applications that are sensitive to dNTP contamination, such as DNA sequencing. Additionally, ammonium acetate is less likely to co-precipitate proteins compared to sodium acetate.[1][3] The main drawback of using ammonium acetate is the inhibitory effect of ammonium ions on T4 Polynucleotide Kinase, an enzyme commonly used for 5' end-labeling of DNA.[1] Therefore, if the precipitated DNA is intended for use in a kinase reaction, sodium acetate is the preferred choice.
References
Safety Operating Guide
Proper Disposal of Trimethylammonium Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of trimethylammonium acetate (B1210297).
Immediate Safety and Handling Precautions
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal. Avoid direct contact with skin and eyes.
Summary of Safety Information
| Parameter | Information | Source |
| GHS Hazard Classification | Not classified as hazardous under GHS by a limited number of reporters. | [1] |
| Occupational Exposure Limits | No specific data available. | [2] |
| First Aid: Skin Contact | Wash off immediately with plenty of water. | |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | |
| First Aid: Inhalation | Move to fresh air. | |
| First Aid: Ingestion | Clean mouth with water and drink plenty of water afterwards. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of trimethylammonium acetate is through a licensed chemical waste disposal service.
Operational Plan:
-
Segregation and Storage:
-
Store waste this compound in a designated, well-labeled, and sealed container.
-
Do not mix with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
-
Container Labeling:
-
Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste contractor to schedule a pickup.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Disposal Methods:
The most appropriate disposal method should be determined in consultation with a licensed waste disposal service and in accordance with local, state, and federal regulations.
-
Licensed Chemical Destruction Plant: This is the preferred method, ensuring the complete and safe destruction of the chemical.[2]
-
Controlled Incineration: Incineration with flue gas scrubbing is another acceptable method to prevent the release of harmful substances into the atmosphere.[2]
Crucially, do not discharge this compound to sewer systems or contaminate water, foodstuffs, feed, or seed during storage or disposal.[2]
Environmental Impact and Ecotoxicity
Detailed ecotoxicity data for this compound is limited. Available safety data sheets indicate that there is no data available on its toxicity to fish, daphnia, algae, or microorganisms.[2] Similarly, information on its persistence, degradability, and bioaccumulative potential is not available.[2] The absence of this data underscores the importance of preventing its release into the environment.
Ecotoxicity Data Summary
| Ecotoxicity Parameter | Result | Source |
| Toxicity to Fish (LC50) | No data available | [2] |
| Toxicity to Daphnia (EC50) | No data available | [2] |
| Toxicity to Algae (EC50) | No data available | [2] |
| Biodegradation | No specific data available | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Trimethylammonium Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Trimethylammonium acetate (B1210297) (CAS No. 6850-27-7). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for Trimethylammonium acetate is not widely available, data from a supplier SDS and information on structurally similar compounds like Triethylammonium acetate and Tetramethylammonium acetate provide critical safety guidance.[1] It is imperative to handle this compound with care, assuming it may present hazards similar to its analogues, which include potential skin and eye irritation.[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1] | To prevent eye contact which may cause irritation. |
| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., PVC).[1][3] Gloves must be inspected prior to use and disposed of properly after handling.[1] | To avoid skin contact, which may lead to irritation.[2] |
| Respiratory Protection | A half-mask or multi-purpose combination respirator is recommended.[4] Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[5] | To prevent inhalation of dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[1][3]
-
Keep the container tightly closed when not in use.[1]
2. Handling and Use:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Ensure adequate ventilation at the point of use.
-
Avoid contact with skin and eyes by wearing the appropriate PPE.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly before breaks and at the end of the workday.[1]
3. Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[5]
-
Prevent further leakage if it is safe to do so.
-
For minor spills, clean up immediately. For major spills, alert emergency responders.[3]
-
Use appropriate PPE during cleanup.
-
Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5][7] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[5][7] All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[7] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[7]
Experimental Workflow for Handling this compound
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
